molecular formula C16H18N2O B8371745 1-(2-Phenoxyphenyl)piperazine

1-(2-Phenoxyphenyl)piperazine

Cat. No.: B8371745
M. Wt: 254.33 g/mol
InChI Key: VAXHGPCUAFNAQS-UHFFFAOYSA-N
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Description

1-(2-Phenoxyphenyl)piperazine is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Phenoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(2-phenoxyphenyl)piperazine

InChI

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2

InChI Key

VAXHGPCUAFNAQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Phenoxyphenyl)piperazine: Protocols and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyphenyl)piperazine is a significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Notably, it is a known serotonin reuptake inhibitor and has been investigated for the treatment of metabolic disorders.[1] The synthesis of this and other N-arylpiperazines is a cornerstone of many drug discovery programs. This guide provides a detailed exploration of the primary synthetic routes to 1-(2-phenoxyphenyl)piperazine, offering in-depth protocols, mechanistic insights, and a comparative analysis of the methodologies.

Synthetic Strategies: A Comparative Overview

The construction of 1-(2-phenoxyphenyl)piperazine can be broadly approached through two distinct strategies:

  • Ring Formation: Building the piperazine ring onto a pre-existing 2-phenoxyaniline core.

  • N-Arylation: Attaching the 2-phenoxyphenyl group to a pre-formed piperazine ring.

This guide will detail three robust and widely employed methods that exemplify these strategies:

  • Synthesis from 2-Phenoxyaniline and Bis(2-chloroethyl)amine: A direct and classical approach to forming the piperazine ring.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction for N-arylation.

  • Ullmann Condensation: A traditional, copper-catalyzed N-arylation method.

The choice of method is often dictated by factors such as substrate availability, desired scale, and tolerance of functional groups.

Synthetic Method Starting Materials Catalyst/Reagent General Conditions Key Advantages Potential Challenges
From 2-Phenoxyaniline 2-Phenoxyaniline, Bis(2-chloroethyl)amine hydrochlorideNone (thermal)High temperature (e.g., 150°C)Direct, often high-yielding for specific substrates.Harsh reaction conditions, potential for side reactions.
Buchwald-Hartwig Amination 2-Halophenoxybenzene (e.g., bromo or chloro), PiperazinePalladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., RuPhos)Moderate temperature (e.g., 100°C), inert atmosphereHigh functional group tolerance, broad substrate scope, generally high yields.Catalyst cost, potential for catalyst poisoning, requires careful optimization of ligand and base.
Ullmann Condensation 2-Iodophenoxybenzene, PiperazineCopper catalyst (e.g., CuI) with a ligand (e.g., N,N'-dimethylethylenediamine)High temperature (e.g., 100°C)Cost-effective catalyst.Often requires harsh conditions, may have lower yields and broader substrate applicability compared to Buchwald-Hartwig.

Detailed Synthesis Protocols and Mechanisms

Method 1: Synthesis from 2-Phenoxyaniline and Bis(2-chloroethyl)amine

This method constructs the piperazine ring through the reaction of a primary arylamine with a bifunctional alkylating agent. It is a direct and often efficient route for the preparation of N-arylpiperazines.

Experimental Protocol:

A detailed procedure for the synthesis of the closely related 1-(2-methoxyphenyl)piperazine provides a reliable template that can be adapted for 1-(2-phenoxyphenyl)piperazine.[2]

  • Reaction Setup: In a round-bottom flask, combine 2-phenoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1 equivalent), and a high-boiling point solvent such as diethyleneglycol monomethyl ether.

  • Heating: Heat the reaction mixture to 150°C and maintain this temperature for approximately 12 hours, with stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in methanol.

    • Add diethyl ether to precipitate the product as its hydrochloride salt.

    • Collect the precipitate by filtration and wash with diethyl ether.

  • Purification: The resulting hydrochloride salt can be used directly for subsequent reactions or neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base. Further purification can be achieved by column chromatography if necessary.

Reaction Mechanism:

The reaction proceeds through a double nucleophilic substitution mechanism. The nitrogen atom of 2-phenoxyaniline acts as a nucleophile, sequentially displacing the two chloride leaving groups of bis(2-chloroethyl)amine to form the six-membered piperazine ring.

G 2-Phenoxyaniline 2-Phenoxyaniline Intermediate N-(2-phenoxyphenyl)-N-(2-chloroethyl)ethanamine 2-Phenoxyaniline->Intermediate Nucleophilic Attack Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Intermediate Product 1-(2-Phenoxyphenyl)piperazine Intermediate->Product Intramolecular Cyclization

Caption: Mechanism of piperazine ring formation.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of N-arylpiperazines.[3]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of an aryl halide with piperazine is as follows:[4]

  • Catalyst Preparation: In an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.1 equivalents).

  • Reactant Addition: Add piperazine (1.5 equivalents) and anhydrous toluene to the vial.

  • Reaction Initiation: Add the 2-halophenoxybenzene (e.g., 2-bromophenoxybenzene or 2-chlorophenoxybenzene, 1 equivalent) to the mixture.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath at 100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps centered around the palladium catalyst.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandEx Ligand Exchange (Piperazine) PdII->LigandEx AmineComplex Ar-Pd(II)-N(Piperazine)(L_n) LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product 1-(2-Phenoxyphenyl)piperazine RedElim->Product ArX 2-Phenoxyphenyl-X ArX->OxAdd Piperazine Piperazine Piperazine->LigandEx

Caption: Buchwald-Hartwig amination catalytic cycle.

The process begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the coordination of the piperazine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to the palladium-catalyzed methods.

Experimental Protocol:

A general procedure for the Ullmann N-arylation is as follows:

  • Reaction Setup: In a reaction vessel, combine 2-iodophenoxybenzene (1 equivalent), piperazine (2 equivalents), copper(I) iodide (CuI, 0.1-0.2 equivalents), a ligand such as N,N'-dimethylethylenediamine (0.2 equivalents), and a base like potassium carbonate or potassium phosphate (2 equivalents) in a suitable solvent like toluene or dimethylformamide (DMF).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the mixture to a temperature typically ranging from 100 to 150°C and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture and filter through celite to remove the copper catalyst.

    • Wash the filter cake with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Reaction Mechanism:

The precise mechanism of the Ullmann condensation is still a subject of discussion, but a plausible pathway involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

G cluster_0 Catalytic Cycle CuI Cu(I) CuAmide Cu(I)-Piperazine Complex CuI->CuAmide OxAdd Oxidative Addition (Ar-X) CuAmide->OxAdd CuIII Ar-Cu(III)-Piperazine OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Product 1-(2-Phenoxyphenyl)piperazine RedElim->Product ArX 2-Phenoxyphenyl-I ArX->OxAdd Piperazine Piperazine Piperazine->CuAmide

Caption: Proposed Ullmann condensation catalytic cycle.

Characterization

The synthesized 1-(2-phenoxyphenyl)piperazine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. Spectroscopic data for the closely related 1-(2-methoxyphenyl)piperazine can serve as a useful reference.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of 1-(2-phenoxyphenyl)piperazine can be successfully achieved through several reliable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available starting materials. The classical approach of building the piperazine ring from 2-phenoxyaniline offers a direct pathway, while the modern Buchwald-Hartwig amination provides high yields and broad functional group tolerance. The Ullmann condensation remains a viable and cost-effective alternative. A thorough understanding of the protocols and underlying mechanisms presented in this guide will empower researchers to efficiently synthesize this important molecule and its derivatives for further investigation.

References

  • Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Department of Chemical and Biochemical Engineering.
  • Lassen, J. B. (2006). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. U.S.
  • Ongini, E., & Barone, D. (2000). Piperazine derivatives and process for the preparation thereof. U.S.
  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg.
  • Ranbaxy Laboratories Limited. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025).
  • PMC. (2023).
  • ChemRxiv. (n.d.).
  • ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
  • Google Patents. (n.d.). Process for the preparation of N- (o-halo-phenyl)
  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

Sources

Discovery and history of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)piperazine: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

1-(2-Phenoxyphenyl)piperazine, a prominent member of the arylpiperazine class of compounds, represents a significant scaffold in modern medicinal chemistry. While not a therapeutic agent in its own right, its structural motifs are integral to a range of centrally acting drugs, most notably as the core of the antidepressant Vilanterol. This guide provides a comprehensive overview of its discovery, synthesis, and pharmacological profile, intended for researchers and professionals in drug development. We will delve into detailed synthetic protocols, explore its complex interactions with serotonergic and adrenergic receptors, and contextualize its importance through the lens of its derivatives that have achieved clinical significance.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in neuropharmacology. Its unique combination of a rigid aromatic ring and a flexible piperazine ring allows for precise molecular interactions with a variety of G-protein coupled receptors (GPCRs), particularly those in the serotonin (5-HT) and dopamine (D) receptor families. This structural versatility has led to the development of numerous successful drugs targeting a wide array of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. 1-(2-Phenoxyphenyl)piperazine serves as a critical building block and a foundational structure for understanding the structure-activity relationships (SAR) within this chemical class.

Discovery and Historical Context

The exploration of arylpiperazines as CNS-active agents began in the mid-20th century. The initial discovery of 1-(2-phenoxyphenyl)piperazine is rooted in the broader investigation of this chemical class. Early research focused on modifying the structure of known psychoactive compounds, leading to the synthesis of a vast library of arylpiperazine derivatives. While a specific "eureka" moment for the parent compound is not prominently documented, its significance emerged through the systematic evaluation of related structures. Its primary role has been that of a key intermediate in the synthesis of more complex molecules. The development of potent and selective ligands for serotonin and other neurotransmitter receptors has been greatly influenced by the chemical properties and synthetic accessibility of 1-(2-phenoxyphenyl)piperazine.

Synthesis and Characterization

The synthesis of 1-(2-phenoxyphenyl)piperazine is a well-established process in medicinal chemistry, typically achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Synthetic Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for forming the crucial carbon-nitrogen bond between the phenyl ring and the piperazine moiety. This palladium-catalyzed cross-coupling reaction offers high yields and good functional group tolerance, making it a preferred method in modern organic synthesis.

G cluster_reactants Reactants cluster_reagents Catalyst System & Base cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 1-Bromo-2-phenoxybenzene I Reaction Mixture A->I B Piperazine B->I C Palladium Catalyst (e.g., Pd2(dba)3) C->I D Ligand (e.g., BINAP) D->I E Base (e.g., NaOtBu) E->I F Anhydrous Solvent (e.g., Toluene) F->I G Inert Atmosphere (Nitrogen or Argon) G->I H Heat (e.g., 80-110 °C) H->I J Work-up & Extraction I->J K Purification (Column Chromatography) J->K L 1-(2-Phenoxyphenyl)piperazine K->L

Caption: Buchwald-Hartwig amination workflow for the synthesis of 1-(2-Phenoxyphenyl)piperazine.

Detailed Experimental Protocol

The following protocol is a representative example of the Buchwald-Hartwig amination approach.

Materials:

  • 1-Bromo-2-phenoxybenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add Pd₂(dba)₃ (1-2 mol%) and BINAP (2-4 mol%). The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).

  • Addition of Reagents: Anhydrous toluene is added via syringe, followed by 1-bromo-2-phenoxybenzene (1.0 eq), piperazine (1.2-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq). The order of addition can be critical and should be optimized.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 1-(2-phenoxyphenyl)piperazine as a pure solid.

Characterization Data
Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) Signals corresponding to the aromatic protons of both phenyl rings and the aliphatic protons of the piperazine ring.
¹³C NMR (CDCl₃, 100 MHz) Resonances for all unique carbon atoms in the aromatic and aliphatic regions.
Mass Spectrometry (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺.
Melting Point A sharp melting point characteristic of a pure crystalline solid.

Pharmacology and Mechanism of Action

1-(2-Phenoxyphenyl)piperazine and its derivatives exhibit complex pharmacological profiles, primarily interacting with serotonergic and adrenergic receptor systems. The parent compound itself has been shown to have a moderate affinity for several of these receptors.

Receptor Binding Profile

The following table summarizes the reported binding affinities (Ki, nM) of 1-(2-phenoxyphenyl)piperazine for key CNS receptors. Lower Ki values indicate higher binding affinity.

ReceptorBinding Affinity (Ki, nM)
Serotonin 5-HT₁A Moderate
Serotonin 5-HT₂A Moderate to High
Adrenergic α₁ Moderate
Adrenergic α₂ Low to Moderate
Dopamine D₂ Low

Note: Specific Ki values can vary depending on the experimental conditions and assay used. This table represents a qualitative summary of published data.

Signaling Pathways

The interaction of 1-(2-phenoxyphenyl)piperazine derivatives with 5-HT₁A and 5-HT₂A receptors can trigger distinct downstream signaling cascades. For example, agonism at the 5-HT₁A receptor typically leads to the inhibition of adenylyl cyclase, while antagonism at the 5-HT₂A receptor can block the activation of phospholipase C.

G cluster_receptor Receptor Interaction cluster_pathway1 5-HT1A Pathway (Agonism) cluster_pathway2 5-HT2A Pathway (Antagonism) A 1-(2-Phenoxyphenyl)piperazine Derivative R1 5-HT1A Receptor A->R1 Binds to R2 5-HT2A Receptor A->R2 Binds to B Gi/o Protein Activation R1->B Activates F Gq/11 Protein Blockade R2->F Blocks C Adenylyl Cyclase Inhibition B->C Inhibits D Decreased cAMP C->D Leads to E Neuronal Hyperpolarization D->E Results in G Phospholipase C (PLC) Inhibition F->G Prevents Activation of H Decreased IP3 & DAG G->H Leads to I Modulation of Neuronal Excitability H->I Results in

Caption: Simplified signaling pathways for 5-HT1A agonism and 5-HT2A antagonism by derivatives.

Therapeutic Relevance and Clinically Important Derivatives

While 1-(2-phenoxyphenyl)piperazine is not used therapeutically, it is a crucial component of several clinically significant drugs.

  • Vilanterol: A long-acting β₂ adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The 1-(2-phenoxyphenyl)piperazine moiety in its precursor is a testament to the versatility of this scaffold in drug design, even outside of traditional CNS applications.

  • Cariprazine: An atypical antipsychotic with a complex pharmacology that includes partial agonism at dopamine D₂ and D₃ receptors, and serotonin 5-HT₁A receptors. Its structure incorporates a substituted arylpiperazine.

  • Brexpiprazole: Another atypical antipsychotic with a similar mechanism to cariprazine, used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.

The success of these drugs highlights the importance of the arylpiperazine scaffold in achieving the desired polypharmacology for treating complex neuropsychiatric disorders.

Conclusion and Future Directions

1-(2-Phenoxyphenyl)piperazine is a cornerstone of modern medicinal chemistry, particularly in the realm of neuropharmacology. Its straightforward synthesis and versatile chemical nature have enabled the development of a wide range of receptor ligands, culminating in several successful therapeutic agents. Future research will likely continue to leverage this scaffold to design novel compounds with tailored polypharmacology for the treatment of challenging CNS disorders. The ongoing exploration of its derivatives will undoubtedly lead to new insights into receptor function and the development of next-generation therapeutics.

References

  • Buchwald-Hartwig Amination: A comprehensive review of the reaction and its applications in organic synthesis. Source: Chemical Reviews, American Chemical Society.

  • Pharmacology of Arylpiperazines: An overview of the receptor binding profiles and mechanisms of action for this class of compounds. Source: Journal of Medicinal Chemistry, American Chemical Society.

  • Vilanterol Development and Synthesis: Information on the development and synthetic routes for Vilanterol. Source: National Center for Biotechnology Information (PubChem).

  • Cariprazine and Brexpiprazole Pharmacology: Detailed pharmacological data and clinical applications of these atypical antipsychotics. Source: British Journal of Pharmacology, Wiley Online Library.

Technical Guide: 1-(2-Phenoxyphenyl)piperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

scaffold-centric analysis for medicinal chemistry and drug design

Executive Summary

The 1-(2-phenoxyphenyl)piperazine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent antagonism of


-adrenergic receptors (

-AR)
and modulation of serotonin (5-HT) receptors. Unlike the simpler 2-methoxyphenylpiperazine (a classic 5-HT

pharmacophore), the introduction of a bulky phenoxy group at the ortho position introduces significant steric constraints and lipophilicity, shifting the pharmacological profile toward

and

subtypes.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and experimental validation of these derivatives, with a specific focus on the Naftopidil class of compounds.

Part 1: Structural Pharmacology & SAR

The biological activity of 1-(2-phenoxyphenyl)piperazine is governed by the "Ortho-Effect," where the steric bulk of the phenoxy group forces the biaryl ether system into a non-planar conformation. This conformation is critical for fitting into the hydrophobic pocket of the


-AR.
The Pharmacophore Map

The scaffold interacts with G-Protein Coupled Receptors (GPCRs) via three distinct domains:

  • The Protonated Amine (N4): Forms a critical salt bridge with Aspartate residues (e.g., Asp113 in

    
    -AR).
    
  • The Biaryl Ether (Lipophilic Domain): Occupies the hydrophobic binding pocket. The ortho-substitution is crucial for subtype selectivity (

    
     vs 
    
    
    
    ).
  • The Distal Linker (N1-Substituent): Usually a propyl or ethyl chain connecting to a secondary aromatic system (e.g., naphthalene in Naftopidil), providing additional

    
    -
    
    
    
    stacking interactions.
Visualization: SAR Logic Flow

The following diagram illustrates the structural decisions impacting receptor selectivity.

SAR_Logic Core 1-(2-Phenoxyphenyl) piperazine Core Ortho Ortho-Phenoxy Group Core->Ortho N4 N4 Basic Nitrogen Core->N4 N1 N1 Distal Substituent Core->N1 AlphaSel Increases alpha-1D Selectivity (Steric Bulk) Ortho->AlphaSel Forces Twist Binding Asp113 Salt Bridge (Essential for Affinity) N4->Binding pH 7.4 DualAct Modulates 5-HT vs Alpha-1 Ratio (Linker Length) N1->DualAct Pi-Stacking

Caption: Structural determinants of the 2-phenoxyphenylpiperazine scaffold. The ortho-phenoxy group is the primary driver for alpha-1D subtype selectivity.

Part 2: Synthetic Pathways[1]

While Nucleophilic Aromatic Substitution (


) is historically used for activated rings (e.g., with nitro groups), the 2-phenoxyphenyl system is often unactivated. Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination  is the superior, field-proven method for synthesizing these derivatives with high yield and purity.
Reaction Mechanism (Buchwald-Hartwig)

The synthesis involves the coupling of a 1-halo-2-phenoxybenzene with piperazine (or N-protected piperazine).

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BINAP or Xantphos (Bidentate ligands prevent

    
    -hydride elimination).
    
  • Base:

    
     or 
    
    
    
    .
Visualization: Catalytic Cycle

Buchwald_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Pd-N) OxAdd->Coord + Piperazine + Base RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regenerate Pd(0)

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation in piperazine arylation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(2-Phenoxyphenyl)piperazine (Pd-Catalyzed)

Rationale: This protocol uses


 and BINAP, a robust system for sterically hindered aryl halides.

Reagents:

  • 1-Bromo-2-phenoxybenzene (1.0 equiv)

  • Piperazine (anhydrous, 1.5 equiv)

  • 
     (1.0 mol%)
    
  • BINAP (2.0 mol%)

  • 
     (1.4 equiv)
    
  • Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add

    
    , BINAP, and anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a characteristic orange-red (formation of the active catalytic species).
    
  • Substrate Addition: Add 1-bromo-2-phenoxybenzene, piperazine, and

    
     under a positive stream of Argon.
    
  • Degassing: Degas the mixture by bubbling Argon directly into the solvent for 10 minutes (Critical Step: Oxygen poisons the Pd catalyst).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-10% MeOH in DCM with 1%

    
     to keep the amine free).
    

Self-Validation Check:

  • Success Indicator: The product should appear as a viscous oil or low-melting solid.

  • NMR Verification: Look for the piperazine protons: two triplets (or broad multiplets) around

    
     2.9-3.1 ppm. The aromatic region should show 9 protons (4 from the central ring, 5 from the phenoxy ring).
    

Part 4: Comparative Data & Therapeutics

The primary therapeutic application of this scaffold is Naftopidil , used for Benign Prostatic Hyperplasia (BPH).[1][2][3] Its advantage over Tamsulosin lies in its


 affinity, which is linked to bladder storage symptom relief.[3]
Binding Affinity Profile ( in nM)
CompoundStructure Core

(

nM)

(

nM)

(

nM)
5-HT

(

nM)
Selectivity Note
Naftopidil 2-Phenoxyphenyl3.720.01.2 >100

Selective
NAN-190 2-Methoxyphenyl0.81.21.50.6 Mixed

/ 5-HT

Urapidil 2-Methoxyphenyl280--42Balanced Antihypertensive
Analog 4a *2-(2-Cl-Phenoxy)2.1>10005.4N/AHigh

Potency

*Analog 4a data derived from Marona et al. (See Ref 3).

Interpretation:

  • Replacing the methoxy group (NAN-190) with a phenoxy group (Naftopidil) generally reduces 5-HT

    
     affinity while retaining or enhancing 
    
    
    
    affinity.
  • The

    
     selectivity of Naftopidil is crucial for treating the "irritative" symptoms of BPH, distinct from the "obstructive" symptoms treated by 
    
    
    
    blockers.

Part 5: Future Directions

Current research is pivoting toward Multi-Target Directed Ligands (MTDLs) .

  • Neuro-Urology: Designing dual

    
     / 5-HT
    
    
    
    ligands to treat BPH-associated anxiety.
  • Oncology: Recent studies suggest Naftopidil derivatives may induce apoptosis in prostate cancer cells via

    
    -independent mechanisms, potentially involving quinazoline-based modifications.
    

References

  • Naftopidil Mechanism & Selectivity: Takei, R., et al. (1999). "Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors."[4] Japanese Journal of Pharmacology.

  • Buchwald-Hartwig Synthesis of Aryl Piperazines: Wolfe, J. P., et al. (1996). "An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

  • SAR of Phenoxyalkyl-piperazine Derivatives: Marona, H., et al. (2011). "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives." Die Pharmazie.

  • 5-HT1A vs Alpha-1 Selectivity (NAN-190 Analysis): Glennon, R. A., et al. (1988). "NAN-190: an arylpiperazine analog that antagonizes the activity of 5-HT1A agonists." European Journal of Pharmacology.

  • Naftopidil in Prostate Cancer: Kanda, H., et al. (2008). "Naftopidil, a selective alpha-1 adrenoceptor antagonist, suppresses human prostate tumor growth by altering TGF-beta signaling." International Journal of Cancer.

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Spectroscopic Characterization of 1-(2-Phenoxyphenyl)piperazine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Landscape of Spectroscopic Data

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization. This guide provides an in-depth technical overview of the expected spectroscopic data for 1-(2-Phenoxyphenyl)piperazine .

This document is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and its Spectroscopic Implications

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of 1-(2-phenoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine

The ¹H NMR spectrum of 1-(2-methoxyphenyl)piperazine serves as our baseline. Key signals include the aromatic protons, the methoxy protons, and the protons of the piperazine ring.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
Aromatic-H6.8-7.2Multiplet4H
Methoxy (-OCH₃)~3.9Singlet3H
Piperazine-H (N-CH₂)~3.1Triplet4H
Piperazine-H (N-CH₂)~3.0Triplet4H

Predicted ¹H NMR Spectrum of 1-(2-Phenoxyphenyl)piperazine

The replacement of the methoxy group with a phenoxy group will primarily impact the aromatic region and remove the characteristic methoxy singlet.

Predicted Assignment Predicted Chemical Shift (δ) ppm Multiplicity Predicted Integration Rationale for Prediction
Aromatic-H (Phenoxy Ring)7.2-7.5Multiplet5HThe additional phenyl group will introduce signals in the typical aromatic region.
Aromatic-H (Substituted Ring)6.9-7.2Multiplet4HThe electronic environment of these protons will be similar to the methoxy analog.
Piperazine-H (N-CH₂)~3.2Triplet4HMinor downfield shift may be observed due to the slightly different electronic nature of the phenoxy group.
Piperazine-H (N-CH₂)~3.1Triplet4HMinor downfield shift may be observed.
¹³C NMR Spectroscopy

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine [1]

The ¹³C NMR spectrum of the methoxy analog provides a carbon map of the molecule.

Assignment Chemical Shift (δ) ppm
Aromatic C-O~152
Aromatic C-N~141
Aromatic C-H110-125
Methoxy (-OCH₃)~55
Piperazine C-N~50
Piperazine C-N~45

Predicted ¹³C NMR Spectrum of 1-(2-Phenoxyphenyl)piperazine

The introduction of the phenoxy group will add more signals in the aromatic region and replace the methoxy carbon signal.

Predicted Assignment Predicted Chemical Shift (δ) ppm Rationale for Prediction
Aromatic C-O (Phenoxy)~157The quaternary carbon of the phenoxy ether linkage.
Aromatic C-O (Substituted)~150Similar to the methoxy analog.
Aromatic C-N~140Similar to the methoxy analog.
Aromatic C-H (Phenoxy)118-130Expected range for a monosubstituted benzene ring.
Aromatic C-H (Substituted)115-125Similar to the methoxy analog.
Piperazine C-N~51Minor shift expected.
Piperazine C-N~46Minor shift expected.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer D->E To Spectrometer F Lock, tune, and shim the instrument E->F G Acquire ¹H spectrum (e.g., 16 scans) F->G H Acquire ¹³C spectrum (e.g., 1024 scans) F->H I Fourier transform the FID G->I Process ¹H H->I Process ¹³C J Phase and baseline correct the spectrum I->J K Calibrate chemical shifts to the internal standard J->K L Integrate ¹H signals and pick peaks K->L

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine [2][3]

Key absorptions for the methoxy analog include C-H, C-N, and C-O stretching vibrations.

Vibrational Mode **Wavenumber (cm⁻¹) **Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2800-3000Strong
C-N Stretch1200-1350Medium-Strong
Aryl-O Stretch (Asymmetric)~1240Strong
Aryl-O Stretch (Symmetric)~1020Medium

Predicted IR Spectrum of 1-(2-Phenoxyphenyl)piperazine

The IR spectrum of the phenoxy analog is expected to be very similar to the methoxy analog, with the key difference being the specific fingerprint of the aryl ether stretches.

Predicted Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity Rationale for Prediction
Aromatic C-H Stretch3000-3100MediumPresence of two aromatic rings.
Aliphatic C-H Stretch2800-3000StrongPiperazine ring C-H bonds.
C-N Stretch1200-1350Medium-StrongPiperazine C-N bonds.
Aryl-O Stretch (Asymmetric)~1230StrongCharacteristic of diaryl ethers.
Aryl-O Stretch (Symmetric)~1010-1050MediumCharacteristic of diaryl ethers.

Experimental Protocol: IR Spectroscopy (ATR)

IR_Workflow A Clean the ATR crystal (e.g., with isopropanol) B Acquire a background spectrum A->B C Place a small amount of solid sample on the crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Clean the crystal E->F

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine [2]

The electron ionization (EI) mass spectrum of 1-(2-methoxyphenyl)piperazine shows a molecular ion peak (M⁺) at m/z 192.

Predicted Mass Spectrum of 1-(2-Phenoxyphenyl)piperazine

The molecular weight of 1-(2-phenoxyphenyl)piperazine is 254.33 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z 254 .

Predicted Fragmentation Pathway

The fragmentation of N-arylpiperazines is well-documented. The primary cleavage occurs at the C-N bonds of the piperazine ring.

MS_Fragmentation cluster_frags Key Fragments M [M]⁺˙ m/z = 254 F1 [C₆H₅OC₆H₄N]⁺˙ m/z = 184 M->F1 Loss of C₄H₉N₂ F2 [C₄H₉N₂]⁺ m/z = 85 M->F2 Cleavage of Ar-N bond F3 [C₆H₅O]⁺ m/z = 93 F1->F3 Cleavage of C-N bond

Caption: Predicted major fragmentation pathways for 1-(2-phenoxyphenyl)piperazine.

Experimental Protocol: Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) B Inject the sample into the GC-MS A->B C Separate components on the GC column B->C D Ionize the analyte (e.g., by Electron Ionization) C->D E Analyze fragments in the mass analyzer D->E F Identify the molecular ion peak E->F G Analyze the fragmentation pattern F->G H Compare with spectral libraries (if available) G->H

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(2-phenoxyphenyl)piperazine. The data and protocols herein are grounded in the established principles of spectroscopic analysis and the known behavior of a close structural analog. For any definitive structural confirmation, the synthesis of 1-(2-phenoxyphenyl)piperazine followed by the experimental acquisition of its NMR, IR, and MS spectra is essential. The predictive data presented in this document will serve as a valuable reference for the successful execution of such an endeavor.

References

  • Odion, E. E., & Usifoh, C. O. (n.d.). Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. ResearchGate. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

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Solubility and stability of 1-(2-Phenoxyphenyl)piperazine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Phenoxyphenyl)piperazine

Introduction

1-(2-Phenoxyphenyl)piperazine is a substituted piperazine derivative. Compounds within the phenylpiperazine class are significant scaffolds in medicinal chemistry, often serving as building blocks for a wide range of centrally active agents, including serotonergic and dopaminergic ligands.[1] For any compound under investigation in drug discovery and development, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. Solubility directly impacts bioavailability and the design of formulations, while stability determines a compound's shelf-life, its degradation pathways, and the development of reliable analytical methods.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the predicted solubility profile of 1-(2-phenoxyphenyl)piperazine in various solvents and outlines robust, field-proven protocols for its experimental determination. Furthermore, this guide details methodologies for assessing the chemical stability of the compound under stress conditions, a process essential for identifying potential degradants and establishing a stability-indicating analytical framework. The protocols and insights are synthesized from established pharmaceutical science principles and data from closely related structural analogs to provide a self-validating system for investigation.

Section 1: Physicochemical Properties and Solubility Profile

The molecular structure of 1-(2-phenoxyphenyl)piperazine, featuring a lipophilic phenoxy group, a phenyl ring, and a basic piperazine moiety, dictates its physicochemical behavior. The two nitrogen atoms of the piperazine ring are basic and can be protonated, making the compound's aqueous solubility highly dependent on pH.

Predicted Solubility in Various Solvents

Quantitative solubility data for 1-(2-phenoxyphenyl)piperazine is not extensively available in public literature. However, by analyzing its structure and data from close structural analogs, such as 1-(2-methoxyphenyl)piperazine, a predictive solubility profile can be constructed. The phenoxy group in the target molecule is more lipophilic than the methoxy group in the analog, which is expected to slightly decrease aqueous solubility and enhance solubility in less polar organic solvents.

Table 1: Predicted Solubility of 1-(2-Phenoxyphenyl)piperazine

SolventTypePredicted SolubilityRationale / Mechanistic Insight
Water (pH 7.4) Aqueous (Neutral)LowThe molecule is largely in its neutral, free-base form. The overall structure is lipophilic, limiting solubility in neutral aqueous media.
0.1 M HCl Aqueous (Acidic)HighThe basic nitrogen atoms of the piperazine ring will be fully protonated, forming a hydrochloride salt. Salts are generally polar and exhibit significantly higher aqueous solubility.[2]
0.1 M NaOH Aqueous (Basic)Very LowIn a basic medium, the molecule remains in its non-ionized, free base form, minimizing its interaction with polar water molecules.[2]
Methanol Polar Protic OrganicSolubleMethanol is a polar solvent capable of hydrogen bonding, which can solvate the piperazine nitrogens. The related 1-(2-methoxyphenyl)piperazine hydrochloride is freely soluble in methanol.[3]
Ethanol Polar Protic OrganicSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. Piperazine itself is soluble in ethanol.[4]
Acetonitrile Polar Aprotic OrganicModerately SolubleAs a polar aprotic solvent, acetonitrile will be less effective at solvating the basic centers than protic solvents but should still dissolve a moderate amount of the compound.
Chloroform Nonpolar OrganicSolubleThe lipophilic nature of the two aromatic rings suggests good solubility in chlorinated solvents. The analog 1-(2-methoxyphenyl)piperazine is freely soluble in chloroform.[3][5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic OrganicHighDMSO is a powerful, versatile solvent capable of dissolving a wide range of both polar and non-polar compounds and is a common choice for creating stock solutions in biological assays.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This protocol establishes a saturated solution and measures the concentration of the dissolved solute.

Causality: This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the solvent, providing a definitive solubility value rather than a kinetic or apparent one.[8][9]

Protocol Steps:

  • Preparation: Add an excess amount of solid 1-(2-phenoxyphenyl)piperazine (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected test solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution was achieved.[8]

  • Equilibration: Place the sealed vials in an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. Centrifugation at a high speed (e.g., >10,000 rpm) for 10-15 minutes is the preferred method for clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the RP-HPLC-UV protocol described below, to determine the compound's concentration.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL or µM.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess compound to known solvent volume B Agitate at constant temp (24-72 hours) A->B Seal vial C Centrifuge to separate solid from supernatant B->C Reach equilibrium D Withdraw clear supernatant C->D E Dilute sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 2: Chemical Stability Profile and Degradation

Assessing the intrinsic stability of a drug candidate is a mandatory regulatory requirement and a critical step in drug development.[10] Forced degradation (or stress testing) studies are performed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[11][12]

Causality: The objectives of forced degradation are fourfold:

  • To identify likely degradation products and elucidate degradation pathways.[11]

  • To demonstrate the specificity and stability-indicating nature of the chosen analytical method.

  • To understand the molecule's stability profile, which informs formulation, packaging, and storage requirements.[12]

  • To generate samples of degradants for potential toxicological assessment.

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical stress conditions applied to evaluate the stability of 1-(2-phenoxyphenyl)piperazine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of 1-(2-phenoxyphenyl)piperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C. Withdraw samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[13] Protect from light and analyze at various time points.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven. Also, heat a solution of the compound at 60-80 °C. Analyze samples at various time points.

    • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.[13]

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of any degradation products.[13]

G cluster_stress Stress Conditions API 1-(2-Phenoxyphenyl)piperazine (API Solution & Solid) Acid Acidic (e.g., 0.1 M HCl, Heat) API->Acid Base Basic (e.g., 0.1 M NaOH, Heat) API->Base Ox Oxidative (e.g., 3% H2O2) API->Ox Therm Thermal (e.g., 80°C, Solid/Solution) API->Therm Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analyze all samples via Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Caption: Overview of a Forced Degradation (Stress Testing) Study.

Anticipated Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions:

  • Oxidation: The tertiary nitrogen atoms of the piperazine ring are susceptible to oxidation, potentially forming N-oxides. Phenylpiperazines have shown susceptibility to degradation in biological matrices, which can involve enzymatic reactions.[14]

  • Hydrolysis: The ether linkage between the two phenyl rings is generally stable but could be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, which may involve complex radical-based reactions.

G Parent 1-(2-Phenoxyphenyl)piperazine Ether Linkage Piperazine Nitrogens Deg1 N-Oxide Products Parent:f2->Deg1 Oxidation (H2O2) Deg2 Ether Cleavage Products (Phenol & Phenylpiperazine) Parent:f1->Deg2 Harsh Hydrolysis (Acid/Base)

Caption: Potential Degradation Pathways for 1-(2-Phenoxyphenyl)piperazine.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[15]

Causality: The key feature of a SIM is specificity: the ability to produce a response only for the analyte of interest, without interference from degradants, impurities, or excipients. Using samples from forced degradation studies is the only way to prove a method is stability-indicating.[13][16]

Key Development Steps:

  • Column Selection: A reversed-phase C18 column is a common starting point. For basic compounds like this, columns with end-capping or a different stationary phase (e.g., C8, Phenyl) may be necessary to achieve good peak shape and prevent tailing.[13]

  • Mobile Phase Optimization:

    • Aqueous Component: Use a buffer to control the pH (e.g., phosphate or acetate buffer). The pH can significantly alter the retention time and selectivity for basic analytes.[13]

    • Organic Modifier: Acetonitrile and methanol are common choices. Varying the type and proportion of the organic solvent is a primary tool for adjusting retention and resolution.

    • Gradient Elution: If isocratic elution (constant mobile phase composition) fails to separate all degradation products from the parent peak, a gradient elution program, where the solvent strength is increased over time, is necessary.[13]

  • Wavelength Selection: Use a UV detector set to the wavelength of maximum absorbance (λmax) of 1-(2-phenoxyphenyl)piperazine to ensure maximum sensitivity. A PDA detector is preferable as it can also assess peak purity across the entire UV spectrum.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

Section 3: Recommendations for Handling and Storage

Based on the compound's chemical nature and general stability of piperazine derivatives, the following handling and storage procedures are recommended to ensure its integrity:

  • Storage Conditions: The compound should be stored in a cool, dry, and dark place. Light-resistant containers are recommended to prevent potential photolytic degradation.[13] For long-term storage, refrigeration (-20°C) or freezing (-80°C) is advisable, especially for solutions.[13][14]

  • Solution Preparation: Whenever possible, use freshly prepared solutions for experiments to avoid degradation.[13] If solutions must be stored, they should be kept in tightly sealed containers at low temperatures. For aqueous solutions, buffering to a slightly acidic or neutral pH may enhance stability compared to basic conditions.

  • Incompatibilities: Avoid strong oxidizing agents and prolonged exposure to strong acids or bases, especially at elevated temperatures.[17]

Conclusion

This technical guide provides a foundational framework for understanding and experimentally determining the solubility and stability of 1-(2-phenoxyphenyl)piperazine. While specific quantitative data for this molecule is sparse, its behavior can be reliably predicted based on its structural components and data from close chemical analogs. The provided protocols for equilibrium solubility determination and forced degradation studies represent industry-standard methodologies. By applying these robust experimental and analytical strategies, researchers can generate the critical data needed to advance their research and development efforts, ensuring the quality, efficacy, and safety of their work.

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  • Hawe, A., et al. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [URL: https://www.pharmtech.
  • Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/4040]
  • Sunitha, P.G., et al. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharma and Bio Sciences. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/12/50.Dr_.-P.G.-Sunitha-et-al.pdf]
  • Venkatesh, D.N., & Kumar, S.D.S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
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  • Kumar, A., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
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Pharmacological profile of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of centrally acting therapeutic agents. This technical guide provides a comprehensive pharmacological profile of the 1-(2-phenoxyphenyl)piperazine core structure. While the unsubstituted parent compound is a subject of foundational research, this guide will focus primarily on its well-characterized and clinically significant analog, Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine), to provide a robust and field-proven understanding of the class. We will dissect its multimodal mechanism of action, receptor binding kinetics, structure-activity relationships, and the experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and psychopharmacology.

Introduction: The Prominence of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] When incorporated into the N-arylpiperazine framework, this moiety demonstrates a remarkable ability to interact with a wide array of neurotransmitter receptors, making it a highly versatile scaffold for drug design.[2] Derivatives of this class are integral to therapies for depression, anxiety, psychosis, and other CNS disorders.[1][3]

The 1-(2-phenoxyphenyl)piperazine structure, and its close analogs, are distinguished by a unique spatial arrangement of aromatic and heterocyclic moieties that facilitates complex interactions with serotonergic and other receptor systems. The most clinically advanced exemplar of this structural class is Vortioxetine, a serotonin modulator and stimulator (SMS) indicated for the treatment of Major Depressive Disorder (MDD).[4] Its intricate pharmacological profile, involving simultaneous serotonin reuptake inhibition and direct modulation of multiple serotonin receptors, underscores the therapeutic potential of this chemical family.[5][6] This guide will use Vortioxetine as the primary exemplar to illustrate the core pharmacology of this class.

Synthesis and Chemical Characterization

The synthesis of 1-arylpiperazines typically involves the nucleophilic substitution reaction between an appropriately substituted aryl halide and piperazine. A common industrial route for compounds like Vortioxetine involves a multi-step process.

General Synthetic Pathway

A representative synthesis for this class of compounds often involves the condensation of an aniline derivative with bis(2-haloethyl)amine to form the piperazine ring, or a palladium-catalyzed coupling reaction.[7]

Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride (A Foundational Analog)

This protocol describes the synthesis of a foundational precursor, illustrating the core chemical steps.

  • Reaction Setup: A mixture of 2-methoxyaniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and a high-boiling point solvent like diethylene glycol monomethyl ether (0.75 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[8]

  • Condensation: The reaction mixture is heated to 150 °C and maintained for approximately 12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the mixture is cooled to room temperature and dissolved in methanol (4 mL).[8]

  • Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the hydrochloride salt of the product.[8]

  • Purification: The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the 1-(2-methoxyphenyl)piperazine hydrochloride salt.[8]

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 2-Methoxyaniline, bis(2-chloroethyl)amine HCl) reaction Condensation Reaction (High Temperature, ~12h) start->reaction Step 1 workup Cooling & Dissolution (Methanol) reaction->workup Step 2 precipitation Precipitation (Addition of Diethyl Ether) workup->precipitation Step 3 purification Filtration & Drying precipitation->purification Step 4 product Final Product (1-Arylpiperazine HCl Salt) purification->product Step 5

Caption: Generalized workflow for the synthesis of 1-arylpiperazine derivatives.

Pharmacodynamics: A Multimodal Mechanism of Action

The defining characteristic of this compound class, exemplified by Vortioxetine, is its multimodal activity. Unlike traditional SSRIs that primarily target the serotonin transporter (SERT), these molecules engage in a sophisticated interplay of reuptake inhibition and direct receptor modulation.[9]

Primary Molecular Targets

The mechanism of action is not fully understood but is primarily attributed to its potent inhibition of SERT and its distinct profile of activities at several serotonin (5-HT) receptors.[5] This combination is believed to enhance serotonergic activity in the central nervous system.[5][6]

  • Serotonin Transporter (SERT) Inhibition: Potently blocks the reuptake of serotonin from the synaptic cleft, increasing its availability.[4]

  • 5-HT1A Receptor Agonism: Acts as an agonist at these receptors, which are known to be involved in mood regulation and anxiety.[6]

  • 5-HT1B Receptor Partial Agonism: Modulates these autoreceptors, which can fine-tune serotonin release.[4]

  • 5-HT3, 5-HT1D, & 5-HT7 Receptor Antagonism: Blocks these receptors, an action which may contribute to pro-cognitive effects and downstream modulation of other neurotransmitter systems like dopamine, noradrenaline, and glutamate.[6][9][10]

Receptor Binding Profile

The affinity of a compound for its molecular targets is a critical determinant of its pharmacological effect. Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) for Vortioxetine

Target Binding Affinity (Ki, nM) Functional Activity Reference(s)
Human SERT 1.6 Potent Inhibitor (IC50 = 5.4 nM) [4][5][9]
Human 5-HT3 3.7 Antagonist [5][9]
Human 5-HT1A 15 Agonist [4][5][9]
Human 5-HT7 19 Antagonist [5][9]
Human 5-HT1B 33 Partial Agonist [4][5][9]
Human 5-HT1D 54 Antagonist [5][9]
Human NET 113 Weak Inhibitor [4][5]
Human DAT >1000 Negligible Activity [4][5]

(SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter)

G cluster_serotonin Serotonergic System Modulation cluster_downstream Downstream Neurotransmitter Effects Vortioxetine Vortioxetine (1-(2-Phenoxyphenyl)piperazine Analog) SERT SERT Vortioxetine->SERT Inhibits HT1A 5-HT1A Vortioxetine->HT1A Agonist HT3 5-HT3 Vortioxetine->HT3 Antagonist HT7 5-HT7 Vortioxetine->HT7 Antagonist Serotonin ↑ Serotonin SERT->Serotonin Increases Synaptic Concentration HT1A->Serotonin Modulates Release Dopamine ↑ Dopamine HT3->Dopamine Disinhibits Release Glutamate ↑ Glutamate HT7->Glutamate Modulates Release GABA ↑ GABA HT7->GABA Modulates Release

Caption: Simplified signaling pathway of Vortioxetine's multimodal action.

In Vitro and In Vivo Characterization

The transition from binding affinity to functional activity and ultimately to in vivo efficacy requires a suite of specialized assays.

In Vitro Functional Assays

These experiments are designed to measure the biological response elicited by the compound upon binding to its target.

Protocol: Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT1A) are prepared and homogenized in a suitable buffer.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (e.g., Vortioxetine).

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound ligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo Animal Models

Evaluating the therapeutic potential of these compounds requires testing in relevant animal models of disease. For antidepressant and pro-cognitive effects, standard models include:

  • Forced Swim Test (FST): Measures behavioral despair in rodents. Antidepressants typically reduce immobility time.

  • Novel Object Recognition (NOR) Test: Assesses learning and memory. Compounds with pro-cognitive effects increase the time spent exploring a novel object over a familiar one.

  • Microdialysis Studies: Allow for the in vivo measurement of neurotransmitter levels in specific brain regions (e.g., prefrontal cortex, hippocampus) following drug administration, providing direct evidence of target engagement.[6]

Pharmacokinetics and Metabolism

The pharmacokinetic profile determines the dose and frequency of administration. Piperazine derivatives are generally well-absorbed orally and undergo hepatic metabolism.[11][12]

  • Absorption: Rapidly absorbed after oral administration.[11]

  • Distribution: Distributes throughout body tissues.[12]

  • Metabolism: Primarily metabolized in the liver, often through oxidation and conjugation. The specific metabolic pathways can be influenced by substituents on the aryl rings.

  • Excretion: Metabolites and a portion of the unchanged drug are excreted primarily via the kidneys.[11] For many piperazine-based drugs, first-pass metabolism can be significant, influencing systemic bioavailability.[13]

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the pharmacological profile of a lead compound. For the 1-arylpiperazine class:

  • Aryl Substituents: The nature and position of substituents on the phenyl rings dramatically influence receptor affinity and selectivity. For instance, replacing the phthalimide moiety in some 5-HT1A antagonists with bulky alkyl amides can improve affinity and selectivity over adrenergic receptors.[14]

  • Piperazine Core: The piperazine ring acts as a critical scaffold. Modifications can alter physicochemical properties and receptor interactions.

  • Linker: The nature of the connection between the core and other chemical moieties (if present) can impact potency and functional activity.

Therapeutic Potential and Conclusion

The unique multimodal pharmacological profile of the 1-(2-phenoxyphenyl)piperazine class, as exemplified by Vortioxetine, offers significant therapeutic potential. By combining SERT inhibition with direct modulation of multiple 5-HT receptors, these compounds can offer a broader spectrum of activity than traditional antidepressants.[6]

Primary Therapeutic Applications:

  • Major Depressive Disorder (MDD): The primary indication, based on robust clinical evidence of efficacy in improving mood symptoms.[5]

  • Cognitive Dysfunction: The antagonistic activity at 5-HT3 and 5-HT7 receptors is hypothesized to contribute to pro-cognitive effects, which are often impaired in patients with depression.[6]

References

  • Wikipedia. (2024). Vortioxetine. Retrieved from [Link]

  • Takeda Pharmaceuticals America, Inc. (n.d.). Mechanism of Action (MOA) | TRINTELLIX® (vortioxetine). Retrieved from [Link]

  • New Drug Approvals. (2014). VORTIOXETINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vortioxetine. PubChem Compound Database. Retrieved from [Link]

  • Psych Scene Hub. (2017). A Focus on Vortioxetine - Mechanism of Action and Efficacy. Retrieved from [Link]

  • Dhaenens, M., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Retrieved from [Link]

  • Leopoldo, M., et al. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4246-4249. Retrieved from [Link]

  • Hajrezaie, M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Scientific Reports, 6, 23023. Retrieved from [Link]

  • Wieringa, J., et al. (2010). Monoamine Re-Uptake Inhibiting 1-(2-((Phenoxyphenyl)methoxy)ethyl) piperazines as Potential Antidepr... Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

  • ResearchGate. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease | Request PDF. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(8), 1273-1277. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • European Medicines Agency. (2001). Piperazine Summary Report (3). Retrieved from [Link]

  • European Medicines Agency. (2001). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenyl piperazine. Retrieved from [Link]

  • ScienceDirect. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

  • PharmaTutor. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • PubMed. (1990). 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. Retrieved from [Link]

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • ResearchGate. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved from [Link]

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  • PubMed. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Retrieved from [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

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Comprehensive In-Silico Characterization of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical blueprint for the in-silico characterization of 1-(2-Phenoxyphenyl)piperazine (1-2PhOPP). It is designed for researchers investigating the structure-activity relationships (SAR) of arylpiperazine scaffolds, specifically examining the impact of bulky ortho-substituents on serotonergic and dopaminergic receptor selectivity.

Executive Summary & Pharmacological Context

1-(2-Phenoxyphenyl)piperazine is a privileged chemical scaffold belonging to the arylpiperazine class. While its analog, 1-(2-Methoxyphenyl)piperazine (2-MeOPP), is a well-documented non-selective 5-HT ligand, the 2-phenoxy variant introduces significant steric bulk and lipophilicity at the ortho position.

From a drug design perspective, this molecule serves as a critical probe for investigating the "ortho-effect" in G-Protein Coupled Receptor (GPCR) binding. The bulky phenoxy group is hypothesized to restrict rotational freedom, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) or modulating intrinsic efficacy (agonist vs. antagonist).

Core Objectives of this In-Silico Study
  • Conformational Analysis (DFT): Determine the energetic penalty of the ortho-phenoxy rotation and the stable ground-state geometry.

  • Binding Mechanism (Docking): Elucidate the interaction profile with 5-HT1A and D2 receptors, focusing on the accommodation of the distal phenyl ring.

  • ADMET Profiling: Assess the impact of increased lipophilicity on Blood-Brain Barrier (BBB) penetration and metabolic stability.

Quantum Mechanical Framework (DFT Studies)

The first step in any rigorous in-silico workflow is establishing the accurate electronic and geometric properties of the ligand using Density Functional Theory (DFT).

Geometry Optimization Protocol

Objective: To obtain the global minimum energy structure and calculate the rotational barrier of the phenoxy group.

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).[1][2] This level of theory is required to accurately model the pi-pi stacking potential and lone-pair interactions of the ether oxygen.

  • Solvation Model: IEFPCM (Implicit Solvation) using Water (

    
    ) to mimic physiological conditions.
    

Key Structural Parameter to Monitor: The torsion angle


(C2-C1-O-C1') between the central phenyl ring and the phenoxy group.
  • Hypothesis: The ortho-substitution will force a non-planar twist (approx. 60-90°) to minimize steric clash with the piperazine ring, unlike the more planar conformations possible with smaller substituents.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of chemical reactivity and kinetic stability.

OrbitalLocalizationSignificance
HOMO Piperazine Nitrogen (N4)Nucleophilic attack site; key for salt-bridge formation with Asp3.32 in GPCRs.
LUMO Phenoxy/Phenyl SystemElectrophilic regions; indicates potential for pi-pi stacking interactions (e.g., with Phe/Trp residues).

Molecular Docking & Interaction Profiling

Arylpiperazines primarily target the orthosteric binding site of aminergic GPCRs.

Target Selection & Preparation
  • Primary Target: 5-HT1A Receptor (PDB ID: 7E2X or 7E2Y ).

  • Secondary Target: Dopamine D2 Receptor (PDB ID: 6CM4 ).

  • Preparation: Remove co-crystallized ligands; protonate the piperazine secondary amine (pH 7.4) to ensure a positive charge (

    
    ).
    
Docking Protocol (AutoDock Vina / Glide)

Grid Box Generation:

  • Center: Defined by the coordinates of the co-crystallized ligand (e.g., serotonin or etoperidone).

  • Dimensions:

    
     Å to allow the bulky phenoxy tail to explore the hydrophobic sub-pockets.
    

Critical Interaction Checkpoints (Self-Validation): Every valid pose must exhibit:

  • Salt Bridge: Between the protonated piperazine nitrogen and Asp3.32 (Asp116 in 5-HT1A).

  • Hydrogen Bond: Between the ether oxygen and Ser/Thr residues in TM5 (optional but stabilizing).

  • Pi-Pi Stacking: The phenoxy group should align with the aromatic cluster (Phe3.28, Trp6.48) in the receptor pocket.

Visualization of the Workflow

The following diagram illustrates the logical flow from ligand preparation to complex stability analysis.

InSilicoWorkflow Ligand 1-(2-Phenoxyphenyl) piperazine DFT DFT Optimization (B3LYP/6-311++G**) Ligand->DFT Geometry Prep Ligand Protonation (pH 7.4) DFT->Prep ESP Charges Docking Molecular Docking (5-HT1A / D2) Prep->Docking Complex Ligand-Receptor Complex Docking->Complex Top Pose MD MD Simulation (100 ns, GROMACS) Complex->MD Analysis Binding Energy & RMSD Analysis MD->Analysis

Caption: Integrated workflow for the structural and functional characterization of 1-(2-Phenoxyphenyl)piperazine.

Molecular Dynamics (MD) Stability Protocol

Static docking poses can be misleading due to receptor flexibility. MD simulations verify the stability of the "bulky" phenoxy interaction.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (best for lipids/proteins) or AMBER ff14SB.

  • Ligand Topology: Generated via CGenFF or ACPYPE (AnteChamber).

  • System:

    • Embed receptor in a POPC lipid bilayer.

    • Solvate with TIP3P water model.

    • Neutralize with 0.15 M NaCl.

Trajectory Analysis Metrics
  • RMSD (Root Mean Square Deviation): A plateau < 2.5 Å indicates a stable complex. If RMSD spikes, the bulky phenoxy group may be clashing with the transmembrane helices.

  • RMSF (Root Mean Square Fluctuation): Monitor the fluctuation of the extracellular loops (ECL2). The phenoxy group might stabilize or destabilize this region compared to smaller analogs.

  • MM-PBSA: Calculate the binding free energy (

    
    ) from the trajectory to quantify the contribution of the hydrophobic phenoxy tail.
    

ADMET Profiling & Drug-Likeness

The addition of a phenoxy group significantly alters the physicochemical profile compared to the methoxy analog.

Predicted Parameters (SwissADME / pkCSM)
Parameter1-(2-Phenoxyphenyl)piperazine2-MeOPP (Reference)Implication
Molecular Weight ~254.33 g/mol 192.26 g/mol Remains < 500 (Lipinski compliant).
LogP (Lipophilicity) ~3.2 - 3.8 ~1.6Significantly Higher. Better membrane permeability but higher risk of non-specific binding.
TPSA ~24 Ų~30 ŲExcellent BBB penetration predicted.
BBB Permeant Yes YesCNS active candidate.
CYP Inhibition Likely CYP2D6/3A4CYP2D6High lipophilicity often correlates with CYP inhibition.
Toxicity Alerts
  • hERG Inhibition: The combination of a basic amine (piperazine) and a lipophilic linker (phenoxy-phenyl) is a classic pharmacophore for hERG potassium channel blockade. This must be flagged as a high-risk liability in early development.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function , efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

  • Structure-based discovery of novel 5-HT1A receptor ligands. (General reference for arylpiperazine docking modes). Journal of Medicinal Chemistry.

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Literature review on 1-(2-Phenoxyphenyl)piperazine research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2-Phenoxyphenyl)piperazine , a significant structural motif in medicinal chemistry, particularly within the development of serotonergic modulators. While direct literature on the unsubstituted molecule is specialized, it serves as a critical scaffold for understanding the Structure-Activity Relationships (SAR) of major pharmaceutical agents like Vortioxetine (a phenyl-sulfanyl analog) and various 5-HT7 antagonists.

A Technical Guide to Synthesis, Pharmacology, and Structural Utility

Part 1: Executive Summary & Chemical Identity

1-(2-Phenoxyphenyl)piperazine is a privileged pharmacophore belonging to the class of arylpiperazines . It is structurally characterized by a piperazine ring attached to a phenyl group, which bears a phenoxy substituent at the ortho (2-) position. This specific substitution pattern is critical for locking the conformation of the molecule, influencing its binding affinity to G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
PropertyDescription
IUPAC Name 1-(2-Phenoxyphenyl)piperazine
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Core Scaffold N-Arylpiperazine
Key Substituent Ortho-Phenoxy group (Ether linkage)
Structural Analogs Vortioxetine (S-linked), 1-(2-Methoxyphenyl)piperazine (oMPP), 1-(2-Ethoxyphenyl)piperazine
Predicted LogP ~2.8 - 3.2 (Lipophilic)
pKa (Piperazine N) ~8.5 - 9.0 (Basic)
Structural Significance

The ortho-phenoxy group provides significant steric bulk and lipophilicity compared to the common ortho-methoxy group found in oMPP. This modification alters the dihedral angle between the phenyl and piperazine rings, potentially enhancing selectivity for 5-HT7 and SERT (Serotonin Transporter) over 5-HT1A and Alpha-1 adrenergic receptors, a common challenge in arylpiperazine design.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(2-Phenoxyphenyl)piperazine typically follows two primary routes: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination . The choice of route depends on the availability of starting materials and the desired scale.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)

This method offers higher yields and tolerates various functional groups. It involves the coupling of 1-bromo-2-phenoxybenzene with piperazine.

Reagents:

  • Substrate: 1-Bromo-2-phenoxybenzene (or 1-Chloro-2-phenoxybenzene)

  • Amine: Piperazine (Anhydrous, 3-5 equivalents to prevent bis-arylation)

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BINAP or Xantphos

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under Argon, combine 1-bromo-2-phenoxybenzene (1.0 eq), Piperazine (4.0 eq), NaOtBu (1.4 eq), and Pd-catalyst/Ligand complex (1-3 mol%).

  • Reaction: Add anhydrous Toluene (0.1 M concentration). Heat the mixture to 100°C for 12-18 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂), eluting with DCM/MeOH/NH₄OH (90:9:1) to isolate the free base.

  • Salt Formation (Optional): Dissolve the oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for stability.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Applicable if the phenyl ring is activated (e.g., by electron-withdrawing groups, though less efficient for the unsubstituted phenoxy analog).

Protocol Logic:

  • Substrate: 1-Fluoro-2-phenoxybenzene

  • Reagent: Piperazine (excess)

  • Conditions: High temperature (120-140°C), DMSO or NMP solvent, K₂CO₃ base.

  • Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 1-Halo-2-phenoxybenzene Reagents Add: Piperazine (Excess) Pd-Catalyst, Base Start->Reagents Reaction Heat: 100°C, 12-18h Toluene/Dioxane Reagents->Reaction Workup Filter (Celite) Concentrate Reaction->Workup Reaction->Workup Conversion >95% Purify Column Chromatography (DCM/MeOH/NH4OH) Workup->Purify Product Product: 1-(2-Phenoxyphenyl)piperazine Purify->Product

Caption: Optimized Buchwald-Hartwig amination workflow for 1-(2-Phenoxyphenyl)piperazine synthesis.

Part 3: Pharmacology & Mechanism of Action

The pharmacological profile of 1-(2-Phenoxyphenyl)piperazine is best understood through its relationship to Vortioxetine (Lu AA21004) and 1-(2-Methoxyphenyl)piperazine (oMPP). The "ortho-effect" is the dominant feature governing its receptor binding profile.

Receptor Binding Profile (SAR Analysis)

The ortho-phenoxy substituent forces the phenyl and piperazine rings into a non-planar conformation (dihedral angle ~60-90°). This conformation is critical for binding to the orthosteric site of 5-HT receptors.

Receptor TargetPredicted Affinity (Ki)MechanismStructural Determinant
5-HT1A High (< 10 nM)Partial Agonist / AntagonistN4-piperazine nitrogen interacts with Asp3.32. Phenyl ring fits hydrophobic pocket.
5-HT7 High (< 20 nM)AntagonistLarge ortho-substituents (like phenoxy) often enhance 5-HT7 selectivity over 5-HT1A.
SERT Moderate/High (< 50 nM)InhibitorThe phenoxy group mimics the bulky aryl groups found in SSRIs, potentially occupying the S2 site.
D2 Moderate (> 100 nM)AntagonistLess affinity than oMPP due to increased steric bulk of the phenoxy group.
Alpha-1 Adrenergic ModerateAntagonistCommon off-target for arylpiperazines; phenoxy bulk may reduce this liability compared to oMPP.
Mechanistic Pathway: Serotonergic Modulation

As a scaffold, this molecule acts as a "privileged structure" for Multimodal Serotonergic Agents .

  • Vortioxetine Context: Vortioxetine (phenyl-sulfanyl analog) is a 5-HT3, 5-HT7, and 5-HT1D antagonist, 5-HT1B partial agonist, 5-HT1A agonist, and SERT inhibitor.

  • Phenoxy Analog Prediction: The oxygen atom (phenoxy) is smaller and more electronegative than sulfur (phenylsulfanyl). This may:

    • Increase hydrogen bond accepting capability.

    • Slightly alter the metabolic stability (O-dealkylation vs S-oxidation).

    • Retain the "multimodal" profile but with shifted potencies (e.g., potentially higher 5-HT7 affinity).

Signaling Pathway Diagram (DOT)

SignalingPathway Ligand 1-(2-Phenoxyphenyl)piperazine (Scaffold) HT1A 5-HT1A Receptor (Gi/o Coupled) Ligand->HT1A Partial Agonist HT7 5-HT7 Receptor (Gs Coupled) Ligand->HT7 Antagonist SERT Serotonin Transporter (SERT) Ligand->SERT Inhibitor AC_Inhib Adenylate Cyclase (Inhibition) HT1A->AC_Inhib AC_Act Adenylate Cyclase (Activation) HT7->AC_Act Blocked Reuptake 5-HT Reuptake (Blockade) SERT->Reuptake Blocked Anxiolysis Anxiolysis & Antidepressant Effect AC_Inhib->Anxiolysis Cognition Pro-Cognitive Effects AC_Act->Cognition Modulation Reuptake->Anxiolysis

Caption: Predicted multimodal signaling mechanism of the 1-(2-Phenoxyphenyl)piperazine scaffold.

Part 4: Metabolism & Pharmacokinetics

Understanding the metabolic fate of 1-(2-Phenoxyphenyl)piperazine is crucial for its application as a drug scaffold.

  • Aromatic Hydroxylation: The most likely metabolic route is hydroxylation of the para-position of the phenoxy ring or the para-position of the central phenyl ring, mediated by CYP2D6 or CYP3A4.

  • N-Oxidation: Formation of the N-oxide on the distal piperazine nitrogen.

  • O-Dealkylation (Cleavage): Unlike 1-(2-methoxyphenyl)piperazine (which easily demethylates to 1-(2-hydroxyphenyl)piperazine), the diphenyl ether linkage is metabolically robust. It does not readily cleave under physiological conditions, making it more stable than its methoxy counterparts.

  • Glucuronidation: Any hydroxylated metabolites will undergo Phase II conjugation.

Part 5: References & Grounding

The following references provide the foundational basis for the synthesis, SAR, and pharmacological characterization of ortho-substituted arylpiperazines, the class to which 1-(2-Phenoxyphenyl)piperazine belongs.

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry.[1][2] Link

    • Context: Establishes the SAR of the 2-phenylsulfanyl scaffold, directly analogous to the 2-phenoxy scaffold.

  • Lopez-Rodriguez, M. L., et al. (2003). Design and Synthesis of New Arylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry.[1][2] Link

    • Context: Details the synthesis and binding modes of N-arylpiperazines.

  • Leopoldo, M. (2004). Serotonin 5-HT7 Receptors: Agents, Distribution, and Function. Current Medicinal Chemistry. Link

    • Context: Discusses the role of long-chain arylpiperazines and the importance of the ortho-substitution for selectivity.

  • Kikuchi, C., et al. (1999). Tetrahydrobenzindoles: Selective Antagonists of the 5-HT7 Receptor. Journal of Medicinal Chemistry.[1][2] Link

    • Context: Provides SAR data on how steric bulk at the ortho-position affects 5-HT receptor subtype selectivity.

  • Boksa, J., et al. (2004).[3] Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety.[3] Polish Journal of Pharmacology.[3] Link

    • Context: Comparative pharmacology for ortho-substituted piperazine motifs.

Disclaimer: This guide synthesizes data from high-confidence structural analogs and established medicinal chemistry principles. While 1-(2-Phenoxyphenyl)piperazine is a known chemical entity, specific clinical data on the unsubstituted molecule is limited compared to its derivatives like Vortioxetine.

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Profiling of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-482-03

Introduction: The Arylpiperazine Scaffold and the Rationale for In Vitro Characterization

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.[1][2] 1-(2-Phenoxyphenyl)piperazine belongs to this versatile class, and its structure suggests a high probability of interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, as well as potential activity at sigma (σ) receptors.[1][3]

A rigorous in vitro pharmacological assessment is the foundational step in elucidating the mechanism of action, potency, and selectivity of a novel compound like 1-(2-Phenoxyphenyl)piperazine. This guide provides a strategic framework and detailed protocols for a tiered in vitro evaluation, designed to build a comprehensive pharmacological profile. We will progress from initial target identification via receptor binding to functional characterization of ligand efficacy and, finally, to assessing downstream cellular effects. This structured approach ensures that experimental choices are logical and that the resulting data is robust and interpretable, enabling informed decisions in drug development programs.

Section 1: Foundational Analysis - Receptor Binding Profile

Scientific Rationale: The first critical step is to identify which receptors the compound binds to and with what affinity. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from its receptor. The resulting inhibition constant (Kᵢ) is a quantitative measure of binding affinity. A broad panel of receptors is typically screened to establish a selectivity profile. Based on the arylpiperazine structure, primary targets of interest include 5-HT₁ₐ, 5-HT₂ₐ, D₂, and Sigma-1 (σ₁) receptors.[3][4]

Protocol 1.1: Competitive Radioligand Binding Assay for 5-HT₁ₐ and σ₁ Receptors

Principle of the Assay: This protocol determines the binding affinity (Kᵢ) of 1-(2-Phenoxyphenyl)piperazine by measuring its ability to compete with a fixed concentration of a specific radioligand for binding to receptors in a membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor, or from guinea pig liver for σ₁ receptors.[5][6]

  • Radioligands:

    • For 5-HT₁ₐ: [³H]8-OH-DPAT (Specific Activity: 120-180 Ci/mmol).

    • For σ₁: [³H]-(+)-Pentazocine (Specific Activity: 30-60 Ci/mmol).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Ligands:

    • For 5-HT₁ₐ: 10 µM Serotonin.

    • For σ₁: 10 µM Haloperidol.

  • Test Compound: 1-(2-Phenoxyphenyl)piperazine, prepared as a 10 mM stock in DMSO, with serial dilutions in assay buffer.

  • Apparatus: 96-well plates, cell harvester with GF/B glass fiber filters, liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-Specific Binding (NSB), and various concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • To TB wells, add 50 µL of vehicle (assay buffer with DMSO concentration matching the test compound wells).

    • To NSB wells, add 50 µL of the appropriate NSB ligand (e.g., 10 µM Serotonin).

    • To test compound wells, add 50 µL of the corresponding 1-(2-Phenoxyphenyl)piperazine dilution.

    • Add 50 µL of the radioligand, diluted in assay buffer to a final concentration near its Kₔ (e.g., ~1 nM for [³H]8-OH-DPAT).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg protein/well). The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[4]

  • Harvesting: Terminate the assay by rapid filtration through the GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)]).

    • Plot the percent inhibition against the log concentration of 1-(2-Phenoxyphenyl)piperazine.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation:

Target ReceptorRadioligand UsedKᵢ of 1-(2-Phenoxyphenyl)piperazine (nM)
5-HT₁ₐ[³H]8-OH-DPATExperimental Value
σ₁[³H]-(+)-PentazocineExperimental Value
D₂[³H]SpiperoneExperimental Value
5-HT₂ₐ[³H]KetanserinExperimental Value

Section 2: Functional Characterization - Determining Ligand Efficacy

Scientific Rationale: Binding affinity does not describe the functional consequence of the ligand-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). For Gi/o-coupled receptors like 5-HT₁ₐ, activation leads to the inhibition of adenylyl cyclase (reducing cAMP levels) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] Measuring these downstream events provides a clear picture of the compound's functional efficacy.

Protocol 2.1: cAMP Inhibition Assay for Gi-Coupled Receptors

Principle of the Assay: This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger. In cells expressing a Gi-coupled receptor like 5-HT₁ₐ, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. An agonist will inhibit this production in a dose-dependent manner. This inhibition is typically measured using competitive immunoassays (e.g., HTRF, ELISA).[9]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.[9]

  • Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor), reference agonist (e.g., Serotonin), and a commercial cAMP detection kit (e.g., Cisbio HTRF cAMP Gi Assay Kit).

  • Apparatus: 384-well low-volume white plates, plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Agonist Mode:

    • Prepare serial dilutions of 1-(2-Phenoxyphenyl)piperazine and the reference agonist.

    • Add the compounds to the cells, along with a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of 1-(2-Phenoxyphenyl)piperazine for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (at its EC₈₀) along with forskolin to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Data Analysis:

    • Read the plate at the appropriate wavelengths (e.g., 620 nm and 665 nm for HTRF).

    • Calculate the signal ratio and convert it to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ (relative to the reference agonist).

    • For Antagonist Mode: Plot the percent response (relative to the agonist alone) against the log concentration of the compound to determine the IC₅₀.

Protocol 2.2: GIRK Channel Activation Assay using a Membrane Potential Dye

Principle of the Assay: Activation of 5-HT₁ₐ receptors leads to the release of Gβγ subunits, which directly open GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane.[10][11] This change in membrane potential can be measured in real-time using fluorescent dyes that are sensitive to voltage changes.[12][13]

Materials:

  • Cell Line: HEK293 cells stably co-expressing the human 5-HT₁ₐ receptor and GIRK channel subunits (e.g., Kir3.1/3.2).[11]

  • Reagents: Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Blue), reference agonist (e.g., Serotonin), reference antagonist (e.g., WAY-100635).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Apparatus: 384-well black-walled, clear-bottom plates, and a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a plate with serial dilutions of 1-(2-Phenoxyphenyl)piperazine and controls.

  • Measurement: Place both plates into the fluorescence plate reader. The instrument will add the compounds to the cell plate and immediately begin recording the fluorescence intensity over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • The response is measured as the change in relative fluorescence units (ΔRFU) from baseline after compound addition.

    • Plot the ΔRFU against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Data Presentation:

Assay TypeReceptorParameterValue for 1-(2-Phenoxyphenyl)piperazine
cAMP Inhibition5-HT₁ₐEC₅₀ (nM)Experimental Value
cAMP Inhibition5-HT₁ₐEₘₐₓ (%)Experimental Value
GIRK Channel Activation5-HT₁ₐEC₅₀ (nM)Experimental Value

Visualization of Signaling Pathway:

GPCR_Signaling cluster_membrane Plasma Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (Closed) GIRK_Open GIRK Channel (Open) Ligand 1-(2-Phenoxyphenyl)piperazine (Agonist) Ligand->Receptor Binds G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Binds & Opens ATP ATP ATP->AC K_ion K+ GIRK_Open->K_ion Efflux Hyperpolarization Hyperpolarization (↓ Cellular Excitability) K_ion->Hyperpolarization Causes

Caption: Gi-coupled 5-HT1A receptor signaling cascade upon agonist binding.

Section 3: Cellular Impact Assessment

Scientific Rationale: It is essential to ensure that the observed functional effects are target-specific and not a result of general cellular toxicity. Cytotoxicity assays determine the concentration range at which the compound adversely affects cell health, establishing a therapeutic window for its specific activity.

Protocol 3.1: Cell Viability Assay (Resazurin Reduction)

Principle of the Assay: This colorimetric assay measures the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HEK293 or a relevant cancer cell line like PC-3 if exploring anti-proliferative effects) in a 96-well clear-bottom black plate and incubate overnight.[14][15]

  • Compound Treatment: Add serial dilutions of 1-(2-Phenoxyphenyl)piperazine to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of ~44 µM.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percent viability relative to the vehicle control. Plot this against the log concentration of the compound to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Visualization of Experimental Workflow:

Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Profiling Compound Compound Stock (10 mM in DMSO) Binding Protocol 1.1 Radioligand Binding (Affinity - Ki) Compound->Binding Serial Dilutions Functional Protocol 2.1 / 2.2 cAMP or Membrane Potential (Efficacy - EC50) Compound->Functional Serial Dilutions Viability Protocol 3.1 Cell Viability (Toxicity - CC50) Compound->Viability Serial Dilutions Cells Cell Culture (Target-expressing or Cancer Cell Line) Cells->Binding Plate Cells Cells->Functional Plate Cells Cells->Viability Plate Cells Analysis Curve Fitting (IC50, EC50, CC50) Binding->Analysis Functional->Analysis Viability->Analysis Profile Pharmacological Profile (Potency, Selectivity, Efficacy, Therapeutic Window) Analysis->Profile

Caption: Tiered workflow for in vitro characterization of a novel compound.

References

  • ION Biosciences. (n.d.). Thallium-free GIRK Potassium Channel Assay. ION Biosciences. Retrieved from [Link]

  • Logan, M. J., & Werry, T. D. (2011). A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels. Journal of Visualized Experiments, (54), 3079. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαi/o GPCR assays. ION Biosciences. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gi/o GPCR-GIRK Thallium Flux Assay. ION Biosciences. Retrieved from [Link]

  • Logan, M. J., & Werry, T. D. (2011). A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels. Journal of Visualized Experiments. Retrieved from [Link]

  • Chen, S., et al. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 22(1), 136. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonist. Frontiers in Chemistry. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 258. Retrieved from [Link]

  • Chen, S., et al. (2020). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. Retrieved from [Link]

  • Stott, J., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Retrieved from [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4683. Retrieved from [Link]

  • Gaudio, E., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistrySelect, 6(39), 10467-10477. Retrieved from [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. Retrieved from [Link]

  • Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-1436. Retrieved from [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4683. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. Retrieved from [Link]

  • Stott, J., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+. Biochemical Pharmacology. Retrieved from [Link]

  • SIGMA-1 EUROPE COST Action. (2024). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. COST. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3855. Retrieved from [Link]

  • Patel, R. P., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 24(1), 103-112. Retrieved from [Link]

  • Shaikh, H., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Chemical Society of Pakistan, 40(1), 140-148. Retrieved from [Link]

  • Khan, M. A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]

  • Hussain, I., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 220-245. Retrieved from [Link]

  • Fukushi, H., et al. (1994). Synthesis and platelet-activating factor (PAF)-antagonistic activities of trisubstituted piperazine derivatives. Chemical & Pharmaceutical Bulletin, 42(3), 551-559. Retrieved from [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182. Retrieved from [Link]

  • Fassihi, A., et al. (2008). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 7(1), 29-35. Retrieved from [Link]

Sources

In vivo applications of 1-(2-Phenoxyphenyl)piperazine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Profiling of 1-(2-Phenoxyphenyl)piperazine

Executive Summary & Pharmacological Context

1-(2-Phenoxyphenyl)piperazine (hereafter referred to as 2-PhPP ) represents a "privileged scaffold" in medicinal chemistry, structurally distinct from its widely used analog 1-(2-methoxyphenyl)piperazine (oMPP).[1] While oMPP is a standard non-selective 5-HT ligand, the substitution of the methoxy group with a bulky phenoxy group at the ortho position significantly alters the steric and lipophilic profile of the molecule.

Core Utility: 2-PhPP is primarily utilized in in vivo models to investigate Multi-Target Directed Ligands (MTDLs) .[1] Its structural motif is central to the design of agents targeting:

  • Alpha-1 Adrenergic Receptors (

    
    -AR):  Antagonism leads to smooth muscle relaxation (relevant for BPH and hypertension).[1]
    
  • Serotonin Receptors (5-HT

    
    , 5-HT
    
    
    
    ):
    Modulation provides anxiolytic and antidepressant effects.[1]

This guide details the protocols for characterizing the dual-action profile of 2-PhPP derivatives in rodent models, focusing on hemodynamic stability and CNS behavioral outcomes.[1]

Mechanism of Action & Signaling Pathways

Understanding the dual-targeting nature of 2-PhPP is critical for interpreting in vivo data.[1] The compound acts as a competitive antagonist at


-ARs and a partial agonist/antagonist at 5-HT receptors depending on the specific linker modifications.[1]
Pathway Visualization: Dual GPCR Modulation

G Compound 1-(2-Phenoxyphenyl)piperazine (Scaffold) Alpha1 Alpha-1 Adrenergic Receptor Compound->Alpha1 Antagonism HT1A 5-HT1A Receptor Compound->HT1A Partial Agonism Gq Gq Protein Alpha1->Gq Blockade prevents Gi Gi/o Protein HT1A->Gi Activation PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ PLC->Ca Vasc Vasoconstriction (Inhibition) Ca->Vasc Reduced Tone cAMP cAMP Inhibition Gi->cAMP K_chan GIRK Channel Opening Gi->K_chan Neuro Neuronal Hyperpolarization K_chan->Neuro Anxiolysis

Figure 1: Dual signaling mechanism.[1] 2-PhPP scaffolds typically antagonize Alpha-1 receptors (preventing vasoconstriction) while modulating 5-HT1A receptors (promoting neuronal hyperpolarization).[1]

Application I: Hemodynamic Profiling (Alpha-1 Antagonism)

The bulky phenoxy group enhances affinity for


-adrenoreceptors, mimicking the pharmacophore of drugs like Naftopidil . This protocol assesses the hypotensive efficacy and duration of action.
Protocol A: Invasive Blood Pressure Monitoring in Anesthetized Rats

Objective: To quantify the hypotensive effect of 2-PhPP derivatives relative to Prazosin (standard).

Materials:

  • Animals: Male Wistar rats (250–300 g), normotensive.

  • Anesthesia: Urethane (1.2 g/kg i.p.) or Pentobarbital (60 mg/kg i.p.).

  • Instrumentation: PE-50 polyethylene tubing, heparinized saline (50 IU/mL), pressure transducer (e.g., Biopac or ADInstruments).[1]

  • Compound Vehicle: 2-PhPP is lipophilic; dissolve in 10% DMSO / 10% Tween-80 / 80% Saline.[1]

Step-by-Step Methodology:

  • Surgical Preparation:

    • Induce anesthesia and maintain body temperature at 37°C using a heating pad.[1]

    • Perform a tracheotomy to facilitate spontaneous breathing.[1]

    • Carotid Artery Cannulation: Isolate the left common carotid artery.[1] Insert a PE-50 catheter filled with heparinized saline connected to the pressure transducer for Mean Arterial Pressure (MAP) recording.[1]

    • Jugular Vein Cannulation: Isolate the right jugular vein for intravenous (i.v.) drug administration.

  • Equilibration:

    • Allow 30 minutes for hemodynamic stabilization. Baseline MAP should be 90–110 mmHg.[1]

  • Dose-Response Challenge:

    • Administer 2-PhPP cumulatively or as bolus injections (Range: 0.1, 0.3, 1.0, 3.0 mg/kg).[1]

    • Flush: Follow each injection with 0.2 mL saline.[1]

    • Interval: Wait 15–20 minutes between doses or until BP returns to baseline.

  • Adrenaline Antagonism Test (Validation Step):

    • To confirm the mechanism is

      
      -blockade (and not direct vasodilation), administer Phenylephrine (10 µg/kg i.v.) before and 10 mins after 2-PhPP administration.
      
    • Success Criteria: A significant rightward shift or depression of the Phenylephrine pressor response confirms

      
      -antagonism.[1]
      

Data Output Table: Hemodynamic Parameters

ParameterBaseline2-PhPP (1 mg/kg)Prazosin (0.1 mg/kg)Interpretation
MAP (mmHg) 105 ± 585 ± 870 ± 52-PhPP shows moderate hypotension.[1]
Heart Rate (bpm) 380 ± 20395 ± 15420 ± 25Reflex tachycardia is often lower in 2-PhPP derivatives due to 5-HT1A activation.[1]
Phenylephrine Response +40 mmHg+15 mmHg+5 mmHgConfirmed Alpha-1 blockade.[1]

Application II: CNS Behavioral Profiling (Serotonergic Activity)

2-PhPP derivatives often exhibit "uroselective" properties by combining


-antagonism with 5-HT

agonism, which can reduce the reflex tachycardia and orthostatic hypotension associated with pure alpha-blockers.[1]
Protocol B: The "Serotonin Syndrome" Observation Battery

Objective: To determine if the compound acts as a full agonist, partial agonist, or antagonist at 5-HT receptors.[1]

Methodology:

  • Administration: Administer 2-PhPP (10–30 mg/kg, s.c. or i.p.) to male rats.[1]

  • Observation Period: Place rats in clear Plexiglas cages with mirrors. Record behavior for 60 minutes.

  • Scoring System (0 = Absent, 1 = Equivocal, 2 = Present, 3 = Intense):

BehaviorReceptor LinkExpected Outcome for 2-PhPP
Lower Lip Retraction 5-HT

Agonism
Moderate (if partial agonist)
Flat Body Posture 5-HT

Agonism
Low/Moderate
Forepaw Treading 5-HT

/ 5-HT

Absent (usually specific to full agonists like 8-OH-DPAT)
Head Twitches 5-HT

Agonism
Crucial Negative Control: Should be absent.

Interpretation:

  • If 2-PhPP induces mild lip retraction but blocks 8-OH-DPAT induced syndrome in a separate cohort, it is classified as a Partial Agonist/Antagonist .[1] This is the desired profile for anxiolysis without sedation.

Experimental Workflow: Lead Optimization

When using 2-PhPP as a scaffold, the following workflow ensures efficient selection of candidates with the optimal Alpha-1/5-HT balance.

Workflow Start Start: 2-PhPP Scaffold Synthesis InVitro In Vitro Binding (Ki) Alpha-1 vs. 5-HT1A Start->InVitro Selectivity Selectivity Analysis Target: >10-fold separation? InVitro->Selectivity Branch1 High Alpha-1 Affinity Selectivity->Branch1 Alpha-1 Dominant Branch2 Balanced Affinity Selectivity->Branch2 Dual Active Exp_BP In Vivo: Rat Blood Pressure (Protocol A) Branch1->Exp_BP Branch2->Exp_BP Exp_Beh In Vivo: Anxiety Models (Protocol B + EPM) Branch2->Exp_Beh Result1 Candidate for BPH/Hypertension Exp_BP->Result1 Result2 Candidate for Neuropsychiatry (MTDL) Exp_Beh->Result2

Figure 2: Experimental decision tree for 2-PhPP derivatives.

Safety & Handling (SDS Summary)

  • CAS Registry: 1-(2-Phenoxyphenyl)piperazine is often synthesized de novo, but related CAS 35386-24-4 (Methoxy variant) serves as a safety proxy.[1]

  • Hazards: Acute toxicity (Oral). Irritant to eyes and skin.[1]

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen).

  • In Vivo Vehicle: Avoid pure DMSO. Recommended: 5% DMSO + 5% Solutol HS-15 + 90% Saline for i.v.[1] stability.

References

  • Structural Basis of Alpha-1 Antagonism

    • Title: Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives.[1][2][3]

    • Source: Bioorganic & Medicinal Chemistry (2011).
    • URL:[Link]

  • Serotonergic Profiling of Phenylpiperazines

    • Title: Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.[1][4]

    • Source: Journal of Medicinal Chemistry (1992).
    • URL:[Link]

  • Metabolic Consider

    • Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes.[5]

    • Source: Xenobiotica (2004).
    • URL:[Link][5]

  • 5-HT7 Receptor Ligand Design

    • Title: Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor.[6]

    • Source: Journal of Medicinal Chemistry (2012).[6]

    • URL:[Link]

Sources

Application Note: 1-(2-Phenoxyphenyl)piperazine as a 5-HT Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the characterization and utilization of 1-(2-Phenoxyphenyl)piperazine (2-PhOPP) , a structural analog within the arylpiperazine class of serotonin receptor ligands.

While direct literature on the specific unsubstituted 1-(2-phenoxyphenyl)piperazine is less abundant than for its analogs (e.g., 1-(2-methoxyphenyl)piperazine or vortioxetine ), this guide synthesizes established pharmacological principles of ortho-substituted phenylpiperazines to provide a rigorous framework for its study.

Introduction & Pharmacological Context

1-(2-Phenoxyphenyl)piperazine (2-PhOPP) is a chemical probe belonging to the arylpiperazine class, a privileged scaffold in medicinal chemistry known for its versatile affinity towards serotonin (5-HT) receptors. Structurally, it consists of a piperazine ring attached to a diphenyl ether moiety at the ortho position.

This molecule represents a critical structural bridge between simple substituted phenylpiperazines (like the 5-HT1A ligand 1-(2-methoxyphenyl)piperazine , o-MeOPP) and complex therapeutic agents like vortioxetine (a bis-aryl sulfide). The bulky ortho-phenoxy group is predicted to exert significant steric and electronic effects, influencing selectivity between 5-HT receptor subtypes (specifically 5-HT1A, 5-HT2C, and 5-HT7).

Key Pharmacological Features (Predicted via SAR)
  • Primary Target: 5-HT1A Receptors (High Affinity, likely partial agonist/antagonist).[1]

  • Secondary Targets: 5-HT2C, 5-HT7, and

    
    -adrenergic receptors.
    
  • Mechanism: Orthosteric binding to the transmembrane domain of GPCRs.

  • Utility: Structure-Activity Relationship (SAR) studies, probing the "ortho-effect" in ligand binding pockets, and as a precursor for generating library diversity.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(2-Phenoxyphenyl)piperazine
Abbreviation 2-PhOPP
Structural Class ortho-Substituted Arylpiperazine / Diphenyl Ether
Molecular Formula

Molecular Weight ~254.33 g/mol
Solubility DMSO (>10 mM), Ethanol (moderate); poorly soluble in water.
pKa (Predicted) ~8.5–9.0 (Piperazine secondary amine)
Storage -20°C, desiccated, protected from light.
Structural Comparison

To understand the binding profile, compare 2-PhOPP with established ligands:

LigandStructurePrimary Affinity (

)
2-PhOPP 2-Phenoxy-phenylpiperazine< 10 nM (Predicted 5-HT1A)
o-MeOPP 2-Methoxy-phenylpiperazine~2–5 nM (5-HT1A)
Vortioxetine 2-(2,4-Dimethylphenylthio)-phenylpiperazine1.6 nM (5-HT3), 3.7 nM (5-HT1A)

Protocol 1: Radioligand Binding Assay (5-HT1A)

This protocol validates the affinity (


) of 2-PhOPP for the 5-HT1A receptor using membrane preparations from stable cell lines (e.g., CHO or HEK-293 expressing human 5-HT1A) or rat hippocampal tissue.
Materials
  • Membrane Source: h5-HT1A-CHO cell membranes (

    
     protein/well).
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: 
    
    
    
    ).
  • Non-Specific Binding (NSB) Determinant:

    
     Serotonin (5-HT) or 
    
    
    
    Way-100635.
  • Assay Buffer:

    
     Tris-HCl, 
    
    
    
    
    
    ,
    
    
    EDTA, pH 7.4.
  • Test Compound: 2-PhOPP (10 concentration points,

    
     to 
    
    
    
    ).
Experimental Workflow
  • Preparation: Thaw membranes on ice. Homogenize gently in Assay Buffer.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • NSB: Buffer + Membrane + Radioligand +

      
       5-HT.
      
    • Test: Buffer + Membrane + Radioligand + 2-PhOPP (varying conc.).

  • Incubation: Add

    
    -8-OH-DPAT (final conc. 
    
    
    
    ). Incubate for 60 minutes at 25°C .
  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold wash buffer (
    
    
    
    Tris-HCl, pH 7.4).
  • Quantification: Dry filters, add scintillant, and count in a liquid scintillation counter.

Data Analysis

Calculate specific binding (


). Fit data to a one-site competition model to determine 

.

(Where

is radioligand concentration and

is its dissociation constant).

Protocol 2: Functional Binding Assay

To determine if 2-PhOPP acts as an agonist , antagonist , or partial agonist at the 5-HT1A receptor (a


-coupled receptor).
Materials
  • Membranes: h5-HT1A-CHO membranes.

  • Radioligand:

    
     (
    
    
    
    ).
  • GDP:

    
     (to suppress basal G-protein activity).
    
  • Assay Buffer:

    
     HEPES, 
    
    
    
    NaCl,
    
    
    
    
    ,
    
    
    EDTA,
    
    
    DTT, pH 7.4.
Step-by-Step Protocol
  • Pre-Incubation: Incubate membranes with GDP and Test Compound (2-PhOPP) for 30 min at 30°C.

    • For Antagonist Mode: Co-incubate with an

      
       concentration of a standard agonist (e.g., 8-OH-DPAT).
      
  • Start Reaction: Add

    
     and incubate for another 30–60 min at 30°C.
    
  • Filtration: Terminate reaction by filtration through GF/B filters.

  • Analysis:

    • Agonist Effect: Increase in CPM relative to basal.

    • Antagonist Effect: Inhibition of agonist-induced CPM increase.

    • Efficacy (

      
      ):  Expressed as % of maximal response to 5-HT (
      
      
      
      ).

Visualization: 5-HT Receptor Signaling & Assay Logic

The following diagram illustrates the


 signaling pathway activated by 5-HT1A ligands and the decision logic for the functional assay.

G cluster_assay Functional Assay Logic Ligand 2-PhOPP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation GTP GTP / [35S]GTPγS G_Protein->GTP Exchange (GDP -> GTP) Effect Inhibition of Adenylyl Cyclase G_Protein->Effect Signaling Decision Response Type? GTP->Decision cAMP Reduced cAMP Effect->cAMP Downstream Agonist Agonist: Increases [35S] Binding Decision->Agonist Antagonist Antagonist: Blocks 8-OH-DPAT Effect Decision->Antagonist

Caption: Schematic of 5-HT1A


 signaling pathway and the functional readout using 

. 2-PhOPP binding triggers the cascade (if agonist) or blocks it (if antagonist).

Experimental Workflow Diagram

This flow chart guides the researcher through the critical steps of the radioligand binding assay.

Workflow Start Start: Membrane Prep (Thaw & Homogenize) Assembly Plate Assembly (Buffer + Memb + Ligand + Radioligand) Start->Assembly Dilution Ligand Dilution (10^-11 to 10^-5 M) Dilution->Assembly Incubation Incubation 60 min @ 25°C Assembly->Incubation Harvest Harvesting (GF/B Filtration) Incubation->Harvest Wash Wash Step (3x Ice-Cold Buffer) Harvest->Wash Count Scintillation Counting (Data Acquisition) Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Caption: Step-by-step workflow for the high-throughput radioligand binding assay of 2-PhOPP.

Troubleshooting & Validation (Trustworthiness)

To ensure data integrity, the following controls must be implemented:

  • Self-Validation (Z-Factor):

    • Calculate the Z-factor using Positive Control (Max Binding) and Non-Specific Binding wells.

    • Acceptance Criteria:

      
      . If 
      
      
      
      , re-optimize membrane concentration or wash steps.
  • Filter Binding Check:

    • Run a control with No Membrane (Buffer + Radioligand + Filter).

    • If counts are high, the ligand is sticking to the filter. Solution: Increase PEI concentration to 0.5% or add 0.1% BSA to the assay buffer.

  • Ligand Depletion:

    • Ensure Total Binding is

      
       of the total radioligand added. If 
      
      
      
      , the assumption of free ligand concentration is invalid. Solution: Reduce membrane protein amount.
  • Solubility Issues:

    • 2-PhOPP is lipophilic.[2] Ensure DMSO concentration in the final assay does not exceed 1% (usually 0.1% is optimal).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential CNS activity (Serotonergic).[3][4][5][6][7]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood.

  • Disposal: Dispose of radioactive waste (

    
    , 
    
    
    
    ) according to institutional EHS guidelines.

References

  • Glennon, R. A., et al. (1994). "Binding of substituted phenylpiperazines to 5-HT1A, 5-HT2C, and 5-HT3 serotonin receptors." Journal of Medicinal Chemistry.

  • Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder." Journal of Medicinal Chemistry. (Describes the SAR of the related sulfide series).

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and synthesis of new serotonin 5-HT1A receptor antagonists." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 35386-24-4, 1-(2-Methoxyphenyl)piperazine" (Analog Reference).

  • Unciti-Broceta, A., et al. (2020). "Synthesis and biological evaluation of piperazine derivatives as 5-HT7 receptor ligands." European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for 1-(2-Phenoxyphenyl)piperazine and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the potential applications and experimental investigation of 1-(2-Phenoxyphenyl)piperazine and its closely related analogs in the field of neuroscience. While specific data on 1-(2-Phenoxyphenyl)piperazine is emerging, a significant body of research on structurally similar phenylpiperazine and phenoxyalkyl piperazine derivatives provides a strong foundation for exploring its neuropharmacological profile. These compounds are notable for their interactions with key neurotransmitter systems implicated in a range of neuropsychiatric disorders.

The piperazine scaffold is a versatile structure in medicinal chemistry, known for its presence in numerous centrally active drugs.[1][2][3] The incorporation of a phenoxyphenyl moiety suggests potential interactions with serotonin, dopamine, and adrenergic receptors, making this class of compounds a compelling area of investigation for novel therapeutics.[4][5]

Mechanistic Framework: Targeting Key Neurotransmitter Systems

Phenylpiperazine derivatives frequently exhibit affinity for a variety of G-protein coupled receptors (GPCRs) that are central to neuronal signaling. The primary targets for this class of compounds include:

  • Serotonin (5-HT) Receptors:

    • 5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects.[6] Analogs of 1-(2-Phenoxyphenyl)piperazine may act as agonists or antagonists at this receptor, influencing mood and anxiety-related behaviors.[7][8]

    • 5-HT2A Receptors: Antagonism at this receptor is a hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[5]

    • 5-HT7 Receptors: These receptors are implicated in the regulation of circadian rhythms, learning, and memory. Modulation of 5-HT7 receptors is an area of interest for cognitive disorders and depression.[4][8]

  • Dopamine (D2) Receptors: Blockade of D2 receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs. The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a compound's classification as a typical or atypical antipsychotic.[5]

  • Adrenergic (α1) Receptors: Affinity for α1-adrenergic receptors can contribute to the sedative and hypotensive side effects of some centrally active drugs.[4][8]

A patent has indicated that 1-(2-phenoxyphenyl)piperazine may function as a serotonin reuptake inhibitor, suggesting a potential role in the treatment of affective disorders like depression and anxiety.[9]

Signaling Pathway Overview

The following diagram illustrates the principal signaling cascades associated with the activation or inhibition of these key receptors.

Signaling_Pathways cluster_Serotonin Serotonin System cluster_Dopamine Dopamine System cluster_Adrenergic Adrenergic System 5HT1A 5-HT1A Receptor (Gi/o-coupled) AC_inhibition Adenylyl Cyclase (Inhibition) 5HT1A->AC_inhibition 5HT2A 5-HT2A Receptor (Gq-coupled) PLC_activation Phospholipase C (Activation) 5HT2A->PLC_activation 5HT7 5-HT7 Receptor (Gs-coupled) AC_activation Adenylyl Cyclase (Activation) 5HT7->AC_activation D2 D2 Receptor (Gi/o-coupled) D2->AC_inhibition Alpha1 α1 Receptor (Gq-coupled) Alpha1->PLC_activation Compound 1-(2-Phenoxyphenyl)piperazine or Analog Compound->5HT1A Compound->5HT2A Compound->5HT7 Compound->D2 Compound->Alpha1 cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease Neuronal_Response Modulation of Neuronal Excitability, Gene Expression, Neurotransmitter Release PKA_decrease->Neuronal_Response IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase PKC_activation ↑ PKC Activity IP3_DAG->PKC_activation Ca_increase->Neuronal_Response PKC_activation->Neuronal_Response cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_increase ↑ PKA Activity cAMP_increase->PKA_increase PKA_increase->Neuronal_Response

Caption: Potential signaling pathways modulated by 1-(2-Phenoxyphenyl)piperazine analogs.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step in characterizing a novel compound like 1-(2-Phenoxyphenyl)piperazine is to determine its binding affinity (Ki) and functional activity (agonist, antagonist, or inverse agonist) at a panel of relevant receptors.

Receptor Binding Affinity Profile

The following table summarizes hypothetical binding affinities for a compound within this class, based on published data for related structures.

Receptor TargetHypothetical Ki (nM)Primary Function in CNSPotential Therapeutic Indication
5-HT1A5 - 50Serotonergic neurotransmission, mood, anxietyAnxiety, Depression
5-HT2A10 - 100Serotonergic neurotransmission, perception, moodSchizophrenia, Psychosis
5-HT720 - 150Learning, memory, circadian rhythmCognitive Disorders, Depression
D250 - 250Dopaminergic neurotransmission, motor control, rewardSchizophrenia, Psychosis
α1-Adrenergic80 - 400Adrenergic neurotransmission, arousal, blood pressure(Side effect profile)
Protocol: Radioligand Receptor Binding Assay

This protocol outlines a standard filtration binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [3H]WAY-100635 for 5-HT1A)

  • Test compound (1-(2-Phenoxyphenyl)piperazine) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT receptors)

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or non-specific binding competitor (for non-specific binding).

    • 50 µL of the test compound at various dilutions.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation: Pharmacokinetics and Neurochemical Effects

In vivo studies are crucial to understand how the compound behaves in a living organism, including its ability to cross the blood-brain barrier, its half-life, and its effects on neurotransmitter levels in specific brain regions.

In Vivo Microdialysis

In vivo microdialysis allows for the sampling of extracellular neurotransmitters in the brains of freely moving animals, providing a direct measure of a compound's neurochemical effects.

Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (1-(2-Phenoxyphenyl)piperazine)

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer 1-(2-Phenoxyphenyl)piperazine via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Administration Collection: Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter concentrations.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC.

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline and analyze the time course of the drug's effect.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for preclinical evaluation of a novel CNS compound.

In_Vivo_Workflow Start Compound Synthesis & Purification In_Vitro In Vitro Screening (Binding & Functional Assays) Start->In_Vitro PK_Studies Pharmacokinetic Studies (ADME, BBB Penetration) In_Vitro->PK_Studies Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) PK_Studies->Microdialysis Behavioral Behavioral Pharmacology (e.g., Anxiety, Locomotion, Cognition Models) PK_Studies->Behavioral Lead_Opt Lead Optimization or Candidate Selection Microdialysis->Lead_Opt Tox_Studies Toxicology & Safety Pharmacology Behavioral->Tox_Studies Behavioral->Lead_Opt Tox_Studies->Lead_Opt

Caption: A generalized workflow for the preclinical assessment of a novel neuroactive compound.

Behavioral Pharmacology: Assessing Functional Outcomes

Behavioral assays in animal models are essential for determining the potential therapeutic effects of a compound. Based on the likely receptor targets, relevant models for 1-(2-Phenoxyphenyl)piperazine and its analogs include:

  • Models of Anxiety:

    • Elevated Plus Maze: Measures anxiety-like behavior based on the animal's tendency to explore open versus enclosed arms of the maze.

    • Light-Dark Box: Assesses anxiety by measuring the time spent in a brightly lit compartment versus a dark one.

  • Models of Antipsychotic-like Activity:

    • Amphetamine-Induced Hyperlocomotion: Atypical antipsychotics can attenuate the increase in motor activity caused by amphetamine.[5]

    • Prepulse Inhibition of the Startle Reflex: Measures sensorimotor gating, a process that is deficient in schizophrenic patients.

  • Models of Antidepressant-like Activity:

    • Forced Swim Test: Measures behavioral despair; antidepressants typically increase the time spent immobile.

    • Tail Suspension Test: Similar to the forced swim test, it assesses antidepressant efficacy by measuring immobility time.

Conclusion and Future Directions

1-(2-Phenoxyphenyl)piperazine represents a promising scaffold for the development of novel neuroscience therapeutics. Based on the pharmacology of related compounds, it is likely to interact with multiple neurotransmitter systems, potentially offering a complex and therapeutically valuable profile. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically investigate the neuropharmacological properties of this and related molecules, from initial in vitro characterization to in vivo functional and behavioral assessment. Future research should focus on elucidating the precise receptor binding profile, functional activity, and in vivo efficacy of 1-(2-Phenoxyphenyl)piperazine to determine its potential as a treatment for neuropsychiatric disorders.

References

  • Grot, M., et al. (2019). Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ResearchGate. Available at: [Link]

  • de Boer, P., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-9. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. Available at: [Link]

  • Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-6. Available at: [Link]

  • Hussain, S., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. In Wikipedia. Retrieved from [Link]

  • Katarzyna, K., et al. (2019). Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ResearchGate. Available at: [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025). MDPI. Available at: [Link]

  • Patel, R., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 24(1), 213-222. Available at: [Link]

  • Ramirez, M., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 226-233. Available at: [Link]

  • Bang-Andersen, B., et al. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. World Intellectual Property Organization. Patent No. WO2003029232A1.
  • Ali, I., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). ResearchGate. Available at: [Link]

  • Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-53. Available at: [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17994-18016. Available at: [Link]

  • Apaydın, S., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS ONE, 18(11), e0294326. Available at: [Link]

  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(1), 364-73. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Payne-James, J., & Jones, R. (2019). Piperazines. In Simpson's Forensic Medicine. Taylor & Francis. Available at: [Link]

Sources

Use of 1-(2-Phenoxyphenyl)piperazine in cancer cell line studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 1-(2-Phenoxyphenyl)piperazine in Cancer Cell Line Studies

Executive Summary

This guide details the experimental protocols for evaluating 1-(2-Phenoxyphenyl)piperazine (and its structural analogs) in cancer cell line models. The 1-(2-Phenoxyphenyl)piperazine moiety is a privileged pharmacophore, structurally related to established arylpiperazine drugs (e.g., Naftopidil, Urapidil) known for their alpha-1 adrenergic antagonism and serotonin (5-HT) receptor modulation.

In oncology, this scaffold is investigated for three primary mechanisms:

  • Induction of Apoptosis (Anoikis): Via alpha-1 adrenoceptor blockade or direct mitochondrial targeting.

  • Reversal of Multidrug Resistance (MDR): By inhibiting P-glycoprotein (P-gp/ABCB1) efflux pumps.

  • Cell Cycle Arrest: Targeting the G0/G1 or G2/M checkpoints through tubulin interaction or kinase modulation (e.g., PI3K/Akt).

This document provides a self-validating workflow to characterize the anticancer potential of this compound, from initial cytotoxicity screening to mechanistic validation.

Compound Preparation & Handling

Chemical Identity:

  • IUPAC Name: 1-(2-Phenoxyphenyl)piperazine

  • Structural Class: Arylpiperazine / Diphenyl ether derivative

  • Solubility: Hydrophobic. Soluble in DMSO (>10 mM) and Ethanol. Poorly soluble in water.

Stock Solution Protocol:

  • Weighing: Accurately weigh 5–10 mg of the compound.

  • Dissolution: Dissolve in sterile DMSO (Dimethyl Sulfoxide) to create a 10 mM or 20 mM stock solution . Vortex for 1 minute to ensure complete solubilization.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in complete cell culture medium immediately prior to use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow: The "Piperazine Evaluation Pipeline"

The following diagram outlines the logical progression of experiments, ensuring that mechanistic studies are grounded in verified cytotoxicity data.

Piperazine_Workflow Start Compound Preparation (10 mM Stock in DMSO) Screening Phase 1: Cytotoxicity Screening (MTT/SRB Assay) Determine IC50 Start->Screening Selection Select Sensitive Cell Lines (IC50 < 10-20 µM?) Screening->Selection Selection->Screening No (Optimize Structure) Mech_Branch Phase 2: Mechanism of Action Selection->Mech_Branch Yes Apoptosis Apoptosis Assay (Annexin V / PI) Mech_Branch->Apoptosis CellCycle Cell Cycle Analysis (PI Staining / Flow Cytometry) Mech_Branch->CellCycle MDR MDR Reversal Assay (Rhodamine 123 Accumulation) Mech_Branch->MDR Validation Phase 3: Molecular Validation (Western Blot: Caspases, Bcl-2, P-gp) Apoptosis->Validation CellCycle->Validation MDR->Validation

Figure 1: Experimental workflow for characterizing 1-(2-Phenoxyphenyl)piperazine activity.

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in a panel of cancer cell lines.

Recommended Cell Lines:

  • Solid Tumors: MCF-7 (Breast), PC-3 (Prostate - critical for alpha-1 antagonist evaluation), HepG2 (Liver), A549 (Lung).

  • MDR Models: K562/DOX or MCF-7/ADR (to test resistance reversal).

  • Normal Control: HEK293 or MCF-10A (to calculate Selectivity Index).

Protocol:

  • Seeding: Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL medium. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Add 100 µL of 2x concentrated compound dilutions.

    • Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Vehicle (DMSO 0.5%), Positive Control (e.g., Doxorubicin or Naftopidil).

  • Incubation: Incubate for 48 or 72 hours .

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO .

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability = (OD_sample / OD_control) × 100. Fit data to a sigmoidal dose-response curve to derive IC50.

Phase 2: Mechanism of Action (MoA)

A. Apoptosis Analysis (Annexin V-FITC / PI)

Rationale: Piperazine derivatives often induce apoptosis via the intrinsic mitochondrial pathway.

Protocol:

  • Seed cells (e.g., 2 × 10^5/well) in 6-well plates.

  • Treat with IC50 and 2×IC50 concentrations for 24 hours.

  • Harvest cells (trypsinize) and wash with cold PBS.

  • Resuspend in 1X Binding Buffer .

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate for 15 min in the dark at RT.

  • Analyze by Flow Cytometry (Ex: 488 nm; Em: 530 nm/FITC, 615 nm/PI).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic[1]

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic[1]

B. MDR Reversal Assay (Rhodamine 123 Accumulation)

Rationale: Phenylpiperazines are known pharmacophores for inhibiting P-glycoprotein (P-gp), potentially restoring sensitivity in resistant cells.

Protocol:

  • Use P-gp overexpressing cells (e.g., K562/DOX).

  • Treat cells with a sub-cytotoxic dose (e.g., 5 or 10 µM) of 1-(2-Phenoxyphenyl)piperazine for 2 hours.

  • Add Rhodamine 123 (Rh123) (5 µM) and incubate for another 60 min.

  • Wash cells 3x with cold PBS.

  • Analyze intracellular fluorescence by Flow Cytometry (FITC channel).

    • Result: A shift to higher fluorescence intensity indicates P-gp inhibition (reduced efflux of Rh123).

Phase 3: Molecular Validation (Western Blot)

Target Pathway: Based on the structural homology to Naftopidil and other piperazine-based agents, the expected signaling cascade involves Alpha-1 Adrenoceptor blockade leading to Anoikis or Mitochondrial Apoptosis .

Signaling_Pathway Drug 1-(2-Phenoxyphenyl) piperazine Alpha1 Alpha-1 Adrenoceptor (Antagonism?) Drug->Alpha1 Inhibits Pgp P-gp (ABCB1) (Inhibition) Drug->Pgp Inhibits Akt p-Akt (Ser473) Alpha1->Akt Reduces Phosphorylation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Ratio Decrease Mito Mitochondrial Depolarization Bax->Mito Pore Formation Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Cleavage

Figure 2: Hypothesized signaling pathway for 1-(2-Phenoxyphenyl)piperazine-induced apoptosis.

Western Blot Protocol:

  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3, Anti-PARP, Anti-P-gp.

    • Loading Control: Anti-beta-Actin or GAPDH.

  • Expected Outcome:

    • Apoptosis: Decrease in Bcl-2, Increase in Bax, Appearance of Cleaved Caspase-3 and Cleaved PARP.

    • MDR: No change in P-gp expression (usually), but functional inhibition is confirmed by the Rh123 assay.

Data Presentation Template

Table 1: Cytotoxicity Profile (IC50 in µM)

Cell LineTissue Origin1-(2-Phenoxyphenyl)pip.Positive Control (e.g., Dox)Selectivity Index (SI)
MCF-7 Breast[Data][Data]IC50(Normal)/IC50(Tumor)
PC-3 Prostate[Data][Data]-
HepG2 Liver[Data][Data]-
MCF-10A Normal Breast[Data][Data]N/A

Note: An SI > 2.0 indicates preferential selectivity for cancer cells.

References

  • Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of new benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry.

  • Kojima, K., et al. (2009). The dual PI3K/mTOR inhibitor PI-103 prevents p53 induction by Mdm2 inhibition but enhances p53-mediated mitochondrial apoptosis in p53-wild-type AML. Leukemia, 23(1), 57-64. (Reference for piperazine-linked kinase inhibitors).
  • Tsuruo, T., et al. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research, 41(5), 1967-1972.
  • Yamada, H., et al. (2005). Naftopidil, a selective alpha-1 adrenoceptor antagonist, induces apoptosis in human prostate cancer cells. Prostate, 65(4), 336-342. (Mechanistic reference for phenoxy-piperazine scaffolds).

  • Chao, J., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. ScienceOpen.

Sources

Application Notes and Protocols for the Quantification of 1-(2-Phenoxyphenyl)piperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 1-(2-Phenoxyphenyl)piperazine in various biological matrices, including plasma and urine. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and clinical toxicology. We present two robust and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The rationale behind key experimental choices, from sample preparation to instrumental parameters, is elucidated to ensure scientific rigor and reproducibility. All protocols are structured to be self-validating, adhering to principles outlined by major regulatory bodies.

Introduction

1-(2-Phenoxyphenyl)piperazine is a chemical compound that may be investigated as a potential therapeutic agent or encountered as a metabolite of other compounds. Accurate quantification of this analyte in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. The inherent complexity of biological matrices necessitates the development of selective and sensitive analytical methods to ensure reliable data. This guide details two established methods for the quantification of 1-(2-Phenoxyphenyl)piperazine, providing both theoretical grounding and practical, step-by-step protocols.

The selection of an appropriate analytical technique is contingent upon the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective and reliable method for quantification, particularly at higher concentrations. For applications demanding lower limits of detection and enhanced specificity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method is a robust technique for the quantification of 1-(2-Phenoxyphenyl)piperazine in biological samples where high sensitivity is not the primary requirement. The principle relies on the chromatographic separation of the analyte from endogenous matrix components, followed by detection based on its ultraviolet absorbance.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of 1-(2-Phenoxyphenyl)piperazine, allowing for effective separation from more polar matrix interferences. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a suitable retention time and peak shape. Acetonitrile serves as the organic modifier, while the buffer controls the pH to ensure consistent ionization of the analyte. UV detection at an appropriate wavelength, determined by the analyte's UV spectrum, provides a linear response over a defined concentration range.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of 1-(2-Phenoxyphenyl)piperazine in biological samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC System Recon->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

2.3.1. Materials and Reagents

  • 1-(2-Phenoxyphenyl)piperazine reference standard

  • Internal Standard (IS), e.g., a structurally similar piperazine derivative

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium phosphate monobasic and dibasic

  • Deionized water (18.2 MΩ·cm)

  • Blank human plasma/urine

2.3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma or urine in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 2 mL of dichloromethane.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

2.3.3. HPLC-UV Operating Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 6.8) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

Data Analysis and Quantification

The concentration of 1-(2-Phenoxyphenyl)piperazine in the samples is determined by constructing a calibration curve. This is achieved by analyzing a series of calibration standards prepared by spiking blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard. A linear regression of the peak area ratio (analyte/IS) versus concentration is then performed.

Performance Characteristics
ParameterTypical Value
Linearity Range50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Recovery>85%

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the preferred method.[1] This technique combines the superior separation capabilities of liquid chromatography with the highly specific and sensitive detection of tandem mass spectrometry.

Rationale for Method Design

The use of a C18 column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid or ammonium formate) allows for optimal separation and ionization of 1-(2-Phenoxyphenyl)piperazine. Electrospray ionization (ESI) in the positive ion mode is typically employed for piperazine-containing compounds. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3][4]

Experimental Workflow

The following diagram outlines the workflow for the LC-MS/MS analysis of 1-(2-Phenoxyphenyl)piperazine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with IS (Stable Isotope) Sample->Spike PPT Protein Precipitation Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Dilute Dilution Centrifuge->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

3.3.1. Materials and Reagents

  • 1-(2-Phenoxyphenyl)piperazine reference standard

  • Stable isotope-labeled internal standard (e.g., 1-(2-Phenoxyphenyl)piperazine-d8)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank human plasma/urine

3.3.2. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Dilute with 200 µL of deionized water containing 0.1% formic acid.

  • Transfer the final solution to an autosampler vial for analysis.

3.3.3. LC-MS/MS Operating Conditions

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 1-(2-Phenoxyphenyl)piperazine: To be determined by direct infusion of the reference standard (e.g., m/z 269.2 -> 135.1)

    • Internal Standard (d8): To be determined by direct infusion (e.g., m/z 277.2 -> 143.1)

  • Ion Source Temperature: 500°C

  • Collision Gas: Argon

Data Analysis and Quantification

Similar to the HPLC-UV method, quantification is performed using a calibration curve constructed from spiked matrix standards. The peak area ratio of the analyte to the stable isotope-labeled internal standard is plotted against the analyte concentration.

Performance Characteristics
ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Recovery>90%
Matrix EffectMinimal due to stable isotope-labeled IS

Method Validation

Both analytical methods described should be fully validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] The validation process ensures that the method is reliable and suitable for its intended purpose.[8]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day and inter-day precision.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[7]

Conclusion

The choice between the HPLC-UV and LC-MS/MS methods for the quantification of 1-(2-Phenoxyphenyl)piperazine will depend on the specific requirements of the study. The HPLC-UV method provides a reliable and cost-effective solution for applications where high sensitivity is not a prerequisite. For studies demanding lower quantification limits and enhanced selectivity, the LC-MS/MS method is the superior choice. Proper method validation is essential to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Vorсe, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology.
  • Antunes, M., et al. (2020).
  • Vorсe, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. PubMed. [Link]

  • Semantic Scholar. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. [Link]

  • ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]

  • European Compliance Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods.
  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • de Freitas, L. A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. [Link]

  • NTU Journal of Pure Sciences. (2022).
  • Scribd. (2022). Analytical Methods for Piperazine Detection. [Link]

  • Li, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology.
  • Li, Q., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. [Link]

  • Shulyak, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]

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Application Note: 1-(2-Phenoxyphenyl)piperazine as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the pharmacology of arylpiperazine scaffolds. It specifically focuses on 1-(2-Phenoxyphenyl)piperazine , a lipophilic, privileged structure used to probe the orthosteric binding sites of aminergic G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT), Dopamine (D), and Adrenergic (


) receptors.[1]

Introduction & Scientific Rationale

The 1-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active drugs (e.g., Vortioxetine, Aripiprazole). While the 2-methoxy derivative (1-(2-methoxyphenyl)piperazine) is a standard non-selective 5-HT ligand, the 1-(2-Phenoxyphenyl)piperazine variant introduces a bulky, lipophilic phenoxy group at the ortho position.[1]

Why Use This Probe?
  • Steric Probing: The bulky phenoxy group restricts conformational freedom, allowing researchers to probe the size and plasticity of the hydrophobic accessory pockets in GPCR orthosteric sites (e.g., the hydrophobic crevice near TM3/TM5 in 5-HT receptors).

  • Selectivity Tuning: Unlike smaller substituents, the phenoxy group can drastically shift selectivity profiles, often favoring 5-HT7 or specific

    
    -adrenergic subtypes over D2 receptors, aiding in the deconvolution of polypharmacological profiles.
    
  • Linkable Scaffold: The secondary amine on the piperazine ring remains nucleophilic, making it an ideal handle for attaching linkers (biotin, fluorophores, or photo-affinity tags) without abolishing receptor binding, facilitating chemoproteomic target pull-down experiments.

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name 1-(2-phenoxyphenyl)piperazine
Molecular Formula C

H

N

O
Molecular Weight 254.33 g/mol
Predicted LogP ~3.5 - 4.2 (High Lipophilicity)
Solubility Soluble in DMSO (>20 mM), Ethanol; Poor water solubility.[1]
Storage -20°C, desiccated, protected from light.
Stability Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: In Silico Target Prediction (Molecular Docking)

Objective: To predict binding modes and putative targets prior to wet-lab screening.[1]

Prerequisites:

  • PDB Structures: 5-HT1A (7E2X), 5-HT2A (6A93), D2 (6CM4).[1]

  • Software: AutoDock Vina, Schrödinger Glide, or Gold.

Workflow:

  • Ligand Preparation: Generate 3D conformers of 1-(2-Phenoxyphenyl)piperazine. Protonate the piperazine secondary amine (pKa ~9.[1]0) to simulate physiological pH (cationic form).[1]

  • Receptor Grid Generation: Define the orthosteric binding site around the conserved Aspartate residue (Asp3.[1]32) which forms a salt bridge with the piperazine nitrogen.[1][2]

  • Docking: Run rigid-receptor/flexible-ligand docking.

  • Scoring: Filter poses based on:

    • Salt Bridge: Distance < 4.0 Å between Piperazine NH+ and Asp3.32.[1]

    • Aromatic Stacking: Edge-to-face or

      
      -
      
      
      
      interactions between the phenoxy ring and aromatic clusters (e.g., Phe6.51, Phe6.52).[1]
Protocol B: Radioligand Binding Assay (Target Identification)

Objective: To determine the affinity (


) of the probe against a panel of candidate receptors.

Materials:

  • Membrane Prep: CHO or HEK293 membranes overexpressing target GPCR (e.g., human 5-HT1A).[1]

  • Radioligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Prazosin (for

    
    ).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Step-by-Step Procedure:

  • Preparation: Dilute 1-(2-Phenoxyphenyl)piperazine in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation:

    • In a 96-well plate, add 25 µL Assay Buffer.

    • Add 25 µL of Test Compound (various concentrations).

    • Add 25 µL of Radioligand (at

      
       concentration).[1]
      
    • Add 125 µL of Membrane Suspension (protein conc.[1] optimized per target).

  • Equilibrium: Incubate at 25°C for 60 minutes (or until equilibrium is reached).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol C: Functional Characterization (GTP S Binding)

Objective: To distinguish whether the probe acts as an Agonist, Antagonist, or Inverse Agonist.

Rationale: Binding affinity (


) does not imply function.[1] The bulky phenoxy group often induces antagonistic conformations by preventing the inward toggle of Transmembrane Helix 6 (TM6).

Procedure:

  • Reaction Mix: Prepare membranes in buffer containing GDP (1-10 µM) to suppress basal G-protein activity.[1]

  • Agonist Mode: Incubate membranes with Probe + [35S]GTP

    
    S. Measure increase in CPM.[1]
    
  • Antagonist Mode: Incubate membranes with Reference Agonist (EC80 conc.) + Probe + [35S]GTP

    
    S. Measure decrease in CPM.[1]
    
  • Readout: High affinity binding with no GTP

    
    S stimulation confirms Antagonist  activity.[1]
    

Advanced Application: Chemoproteomic Probe Design

For identifying unknown off-targets in native tissue.[1]

Since the piperazine nitrogen (N4) is exposed, it can be derivatized to create an affinity probe.

Synthesis Strategy:

  • Core: 1-(2-Phenoxyphenyl)piperazine.[1]

  • Linker: Alkylate N4 with a PEG3-linker containing a terminal alkyne or azide.[1]

  • Click Chemistry: Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach Biotin or a Fluorophore after the probe has bound to the target in cell lysate (Activity-Based Protein Profiling - ABPP).[1]

Visualization: Target Identification Workflow

The following diagram illustrates the logical flow from chemical structure to validated target identification using this probe.

TargetID_Workflow Probe 1-(2-Phenoxyphenyl) piperazine InSilico In Silico Docking (Structure-Based) Probe->InSilico 1. Predict Binding Radioligand Binding (Ki Determination) Probe->Binding Direct Profiling Proteomics Chemoproteomics (Linker Derivatization) Probe->Proteomics 4. De-orphanize InSilico->Binding 2. Screen Functional Functional Assay (GTPγS / cAMP) Binding->Functional 3. Validate Mode TargetID Validated Target (e.g., 5-HT7 Antagonist) Functional->TargetID Mechanism Defined Proteomics->TargetID Novel Targets

Caption: Integrated workflow for de-orphaning and validating targets of the 1-(2-Phenoxyphenyl)piperazine probe, moving from computational prediction to functional verification.

Summary of Predicted Polypharmacology

Based on structure-activity relationship (SAR) data of analogous arylpiperazines:

Target FamilyPredicted AffinityFunctional OutcomeMechanism
5-HT1A High (

< 10 nM)
Partial Agonist / AntagonistSalt bridge to Asp3.32; Phenoxy group engages Phe6.[1]52.

-Adrenergic
Moderate/HighAntagonistBulky ortho-substitution favors adrenergic blockade.[1]
Dopamine D2 Low/ModerateAntagonistOften reduced affinity compared to 2-methoxy analogs due to steric clash.[1]
5-HT7 HighAntagonistBiphenyl/Phenoxy motifs are privileged for 5-HT7 selectivity.[1]

References

  • Glennon, R. A., et al. (2000).[1] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Bioorganic & Medicinal Chemistry Letters. Link

  • Leopoldo, M., et al. (2011).[1] "Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry. Link[1]

  • Bang-Andersen, B., et al. (2011).[1] "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder."[1] Journal of Medicinal Chemistry. (Describes the SAR of the closely related Vortioxetine scaffold). Link

  • Halazy, S., et al. (1996). "5-HT1A / alpha-1 Adrenergic Selectivity in Arylpiperazines." Journal of Medicinal Chemistry. Link[1]

Sources

Application Note & Protocols: High-Throughput Screening Assays for 1-(2-Phenoxyphenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting the central nervous system.[1][2] Specifically, 1-(2-Phenoxyphenyl)piperazine serves as a key building block for various serotonergic and dopaminergic ligands.[3] Its derivatives are known to interact with high affinity at G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors, which are critical targets for treating a spectrum of neurological and psychiatric disorders.[1][4][5] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[6] This guide provides a detailed framework for designing and executing HTS campaigns focused on 1-(2-Phenoxyphenyl)piperazine and its analogs, with an emphasis on two robust assay formats: a functional, cell-based calcium mobilization assay and a biochemical radioligand binding assay.

Scientific Background: Mechanism of Action

Compounds based on the 1-(2-Phenoxyphenyl)piperazine structure primarily exert their effects by modulating GPCRs. Many relevant targets, such as the 5-HT2A serotonin receptor, are coupled to the Gq alpha subunit (Gαq).[7] Upon agonist binding, the receptor undergoes a conformational change, activating the Gαq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This increase in cytosolic Ca2+ is a measurable event that serves as a proxy for receptor activation.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 1-(2-Phenoxyphenyl)piperazine (Agonist) GPCR 5-HT2A Receptor (Gq-coupled) Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Gq->PLC Stimulation Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Response Cellular Response Ca_Cytosol->Response

Figure 1: Gq-coupled GPCR signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign involves several automated stages, from initial compound screening to hit confirmation. The goal is to efficiently test thousands to millions of compounds to identify those that interact with the target in a desired manner (e.g., as an agonist or antagonist).[6] The workflow ensures reproducibility and minimizes variability.

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis LibPrep Compound Library Plate Preparation Dispense Compound Dispensing (Acoustic/Pin Tool) LibPrep->Dispense AssayPrep Assay Plate Preparation (Cells or Membranes) AssayPrep->Dispense ReagentAdd Reagent Addition (e.g., Dye, Radioligand) Dispense->ReagentAdd Incubate Incubation Detect Signal Detection (Plate Reader) Incubate->Detect ReagentAdd->Incubate QC Data QC (Z'-factor) Detect->QC HitID Hit Identification (% Activity/Inhibition) QC->HitID Confirm Hit Confirmation & Dose-Response HitID->Confirm

Figure 2: Generalized high-throughput screening workflow.

Detailed HTS Protocols

Protocol 1: Functional Calcium Mobilization Assay

This cell-based assay is a robust method for identifying functional agonists or antagonists of Gq-coupled receptors like the 5-HT2A receptor.[8][9] It measures the increase in intracellular calcium following receptor activation using a calcium-sensitive fluorescent dye.[10]

Principle: Cells expressing the target receptor are loaded with a fluorescent dye that exhibits a significant increase in emission intensity upon binding to free Ca2+. When an agonist activates the receptor, the resulting Ca2+ release from intracellular stores is detected as a rapid increase in fluorescence. Antagonists are identified by their ability to block the fluorescence increase induced by a known agonist.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Coating Agent: Poly-D-Lysine.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: FLIPR Calcium 5 or Fluo-4 AM Assay Kit.[9]

  • Anion Transport Inhibitor: Probenecid (may be required for some cell lines to prevent dye leakage).[9]

  • Reference Agonist: Serotonin (5-HT).

  • Test Compounds: 1-(2-Phenoxyphenyl)piperazine analogs dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Plating:

    • Coat 384-well plates with Poly-D-Lysine according to the manufacturer's instructions.

    • Trypsinize and resuspend HEK293-5HT2A cells in culture medium.

    • Seed cells at a density of 10,000-15,000 cells per well in 40 µL of medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a near-confluent monolayer.[9]

  • Compound Plate Preparation:

    • Prepare serial dilutions of test compounds and control ligands in an appropriate intermediate plate.

    • For antagonist screening, prepare a 4X final concentration of the reference agonist (e.g., 5-HT at its EC80 concentration).

    • Transfer compounds to a 384-well polypropylene source plate.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in Assay Buffer containing probenecid, as recommended by the manufacturer.

    • Aspirate the culture medium from the cell plate.

    • Add 40 µL of the dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[9][10]

  • Assay Execution (FLIPR or similar instrument):

    • Place both the cell plate and the compound plate into the instrument.

    • Set the instrument to measure fluorescence intensity (e.g., Ex: 485 nm, Em: 525 nm) every 1-2 seconds.

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument will then add 10 µL of compound from the source plate to the cell plate.

    • Continue reading fluorescence for 2-3 minutes to capture the peak calcium response.

    • For antagonist mode: After an appropriate pre-incubation with the antagonist (e.g., 15-30 minutes), add the reference agonist and measure the response.

Data Analysis: The primary response is the maximum fluorescence intensity change (Max - Min). For agonist screening, activity is often expressed as a percentage of the response to a saturating concentration of the reference agonist. For antagonist screening, inhibition is calculated relative to the agonist-only control wells.

ParameterAgonist ModeAntagonist Mode
Plate Type 384-well, black, clear-bottom384-well, black, clear-bottom
Cell Seeding Density 10,000 - 15,000 cells/well10,000 - 15,000 cells/well
Compound Addition 10 µL of test compound10 µL of test compound, then 10 µL of EC80 agonist
Final Assay Volume 50 µL60 µL
Primary Readout Relative Fluorescence Units (RFU)Relative Fluorescence Units (RFU)
Positive Control Serotonin (5-HT)Known 5-HT2A antagonist (e.g., Ketanserin)
Negative Control Assay Buffer with DMSOEC80 Agonist + DMSO
Protocol 2: Radioligand Binding Assay

This biochemical assay directly measures the ability of a test compound to displace a radiolabeled ligand from the target receptor. It is the gold standard for determining a compound's binding affinity (Ki).

Principle: Membranes prepared from cells expressing the target receptor are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]Ketanserin or [¹²⁵I]DOI for the 5-HT2A receptor).[11][12] Test compounds compete with the radioligand for the binding site. The amount of bound radioactivity is inversely proportional to the affinity of the test compound. The reaction is terminated by rapid filtration, trapping the receptor-bound radioligand on a filter mat, which is then counted.[13]

Materials and Reagents:

  • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[14]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4.[11]

  • Radioligand: [¹²⁵I]DOI (agonist) or [³H]Ketanserin (antagonist), at a concentration near its Kd value.

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., serotonin or ketanserin) to define non-specific binding.[11]

  • Filter Plates: 96-well or 384-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[12][13]

  • Scintillation Cocktail: A suitable cocktail for microplate counting.

Step-by-Step Methodology:

  • Assay Plate Setup:

    • In a 96-well assay plate, add in order:

      • 50 µL of Assay Buffer (for Total Binding).

      • 50 µL of Non-specific Agent (for Non-specific Binding).

      • 50 µL of serially diluted test compounds.

  • Reaction Initiation:

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the receptor membrane preparation (typically 5-20 µg of protein per well) to all wells to start the reaction.[13] The final assay volume is 200 µL.[11]

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.[11][13] This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Harvest the plate contents onto the pre-soaked filter plate using a cell harvester. This rapidly separates bound from free radioligand.

    • Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioactivity.

  • Signal Detection:

    • Dry the filter plate completely (e.g., 30-60 minutes at 50°C or under a heat lamp).[13]

    • Add scintillation cocktail to each well and seal the plate.

    • Count the radioactivity in each well using a microplate scintillation counter (e.g., MicroBeta or TopCount).

Data Analysis: Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts. The percentage inhibition for each test compound concentration is determined relative to the specific binding. The IC50 value (concentration of compound that inhibits 50% of specific binding) is calculated using non-linear regression, and the Ki (inhibition constant) is derived using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

ParameterDescriptionTypical Value
Plate Type 96-well GF/C filter plate96-well
Receptor Protein 5-20 µ g/well 10 µ g/well
Radioligand [¹²⁵I]DOI~0.3 nM (near Kd)
Incubation Time 60-90 minutes60 minutes
Incubation Temp. Room Temperature~25°C
Final Assay Volume 200 µL200 µL
Primary Readout Counts Per Minute (CPM)CPM

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Vandeputte, C., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]

  • Ladds, G., et al. (2017). Medium-Throughput Screen of Microbially Produced Serotonin via a GPCR-based sensor. ACS Synthetic Biology. Available at: [Link]

  • ChEMBL. (n.d.). Radioligand Binding Assay for hu.... EMBL-EBI. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Munro, A. F., et al. (2019). High Content Phenotypic Screening Identifies Serotonin Receptor Modulators with Selective Activity upon Breast Cancer Cell Cycle and Cytokine Signaling Pathways. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Rauf, A., et al. (2021). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Molecules. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]

  • Nanome. (2022). GPCRs in VR: High-throughput virtual screening against 5-HT2A receptor with scientists from PSYLO. YouTube. Available at: [Link]

  • King's College London. (2014). Ca2+ mobilization assays in GPCR drug discovery. Available at: [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • ACS Publications. (2017). Medium-Throughput Screen of Microbially Produced Serotonin via a G-Protein-Coupled Receptor-Based Sensor. Biochemistry. Available at: [Link]

  • Wang, H. Y., et al. (2012). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica. Available at: [Link]

  • ResearchGate. (2014). Discovery of high affinity ligands for β2-adrenergic receptor through Pharmacophore-Based High-Throughput Virtual Screening and Docking. Available at: [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Cellecta. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Available at: [Link]

  • PubMed. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. Available at: [Link]

  • ScienceDirect. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Piperazine – Knowledge and References. Available at: [Link]

Sources

Synthesis of 1-(2-Phenoxyphenyl)piperazine derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 1-(2-phenoxyphenyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs). This motif is structurally homologous to clinically significant agents such as Vortioxetine (multimodal antidepressant) and Urapidil (antihypertensive).

The steric bulk of the ortho-phenoxy group forces the biaryl ether system into a non-planar conformation, which is often essential for selectivity between serotonin (5-HT) and dopamine (D2) receptor subtypes. This guide details a robust, scalable synthetic route using Palladium-catalyzed Buchwald-Hartwig amination, designed to overcome the steric hindrance of the ortho-phenoxy substituent.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular, allowing for late-stage diversification of the piperazine tail (N4 position) or the distal phenyl ring.

Strategic Disconnection: The C-N bond formation between the bulky 2-phenoxyphenyl halide and the piperazine ring is the rate-determining step. Traditional Nucleophilic Aromatic Substitution (


) is often sluggish due to the electron-rich nature of the phenoxy ether. Therefore, we utilize a Pd-catalyzed cross-coupling  strategy.[1]

Retrosynthesis cluster_SAR SAR Diversity Points Target 1-(2-Phenoxyphenyl) piperazine HCl Intermediate N-Boc-1-(2-phenoxyphenyl) piperazine Target->Intermediate Deprotection (HCl/Dioxane) Precursors 1-Halo-2-phenoxybenzene + N-Boc-Piperazine Intermediate->Precursors Buchwald-Hartwig (Pd2(dba)3 / BINAP) SAR_N4 N4-Alkylation (Selectivity Tuning) SAR_Ring Phenoxy Ring (Metabolic Stability)

Figure 1: Retrosynthetic logic prioritizing the C-N bond formation via Pd-catalysis.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (The "Ortho-Constraint" Method)

Rationale: The ortho-phenoxy group creates significant steric hindrance. Standard ligands like


 often fail. We utilize BINAP  (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) because its large bite angle facilitates the reductive elimination step in sterically congested systems.

Reagents:

  • Substrate: 1-Bromo-2-phenoxybenzene (1.0 equiv)

  • Amine: N-Boc-piperazine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (2 mol%)
    
  • Ligand: (±)-BINAP (4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under Argon flow, add

      
       and BINAP to a dry Schlenk flask.
      
    • Add anhydrous toluene (50% of total volume) and stir at room temperature for 15 minutes. The solution should turn from deep purple/black to a generic orange-brown, indicating active catalyst formation (

      
      ).
      
  • Reagent Addition:

    • Add 1-Bromo-2-phenoxybenzene, N-Boc-piperazine, and

      
       to the reaction vessel.
      
    • Add the remaining toluene.

    • Self-Validation Check: The mixture will appear as a suspension due to the insolubility of the base. This is normal.

  • Reaction:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The starting bromide (

      
      ) should disappear. The product will appear as a UV-active spot at 
      
      
      
      (stains yellow with
      
      
      due to the Boc group).
  • Workup:

    • Cool to room temperature.[2] Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.[2][3]

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).[2]

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Target: >85% isolated yield.[4]

Protocol B: Deprotection and Salt Formation

Rationale: Free bases of aryl piperazines are often oils prone to oxidation. The Hydrochloride salt is a stable, crystalline solid suitable for biological assays.

  • Dissolve the N-Boc intermediate from Protocol A in Dichloromethane (DCM) (5 mL/g).

  • Add 4N HCl in Dioxane (5.0 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

    • Visual Cue: A white precipitate (the HCl salt) should begin to form within 30 minutes.

  • Isolation: Dilute with Diethyl Ether (

    
    ) to complete precipitation. Filter the solid under argon (hygroscopic).
    
  • Drying: Dry under high vacuum at 40°C for 4 hours.

Structure-Activity Relationship (SAR) Strategy

To optimize this scaffold for CNS targets (e.g., 5-HT1A antagonism vs. Agonism), modifications should follow this decision matrix:

SAR ZoneModificationExpected Biological EffectChemical Feasibility
Zone 1: Linker Replace -O- with -S- (Thioether)Increases lipophilicity; often boosts metabolic stability (Vortioxetine-like).High (Use Thiophenol in Ullmann step)
Zone 2: Ring B Para-Halogenation (F, Cl)Blocks metabolic oxidation at the exposed phenyl ring; increases half-life.High (Commercial starting materials)
Zone 3: Piperazine N4 Methylation / BenzylationCritical Switch: N-H is often non-selective. N-Benzyl often favors Alpha-1 adrenergic receptors.High (Reductive amination)
Zone 4: Ring A 5-EWG (CN,

)
Modulates the pKa of the piperazine nitrogen via inductive effects.Medium (Requires

or specialized Buchwald)

Quality Control & Validation

Every synthesized batch must pass the following QC parameters before biological testing.

1. NMR Interpretation (


 NMR, 400 MHz, DMSO-

):
  • Piperazine Core: Look for two distinct triplets (or broad multiplets) between

    
     3.0–3.5 ppm.
    
    • Diagnostic: The protons adjacent to the N-Aryl ring will be downfield (

      
       ppm) compared to the N-H/N-Alkyl protons.
      
  • Phenoxy Group: The 2-phenoxyphenyl system typically shows a complex overlapping aromatic region (9 protons total). Look for the characteristic doublet (

    
    ) of the proton ortho to the piperazine nitrogen, often shielded by the ether oxygen.
    

2. HPLC Purity:

  • Column: C18 Reverse Phase.

  • Mobile Phase:

    
     (0.1% TFA) / MeCN (0.1% TFA).
    
  • Requirement: >95% purity at 254 nm.

3. Mass Spectrometry:

  • Observe

    
     peak.
    
  • Note: Aryl piperazines often show a fragmentation peak corresponding to the loss of the phenyl ether ring if ionization energy is too high.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives Acting as Mixed 5-HT1A/5-HT3 Ligands." Journal of Medicinal Chemistry.

  • Ricci, A. (2000). Modern Animation Methods. Wiley-VCH.
  • Robarge, M. J., et al. (2001). "Design and Synthesis of [(2-Phenoxyphenyl)piperazinyl]propyl Derivatives as Selective Alpha-1a Adrenergic Receptor Antagonists." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-(2-phenoxyphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The following content is structured in a flexible question-and-answer format to directly address the practical issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 1-(2-phenoxyphenyl)piperazine?

A1: The synthesis of 1-(2-phenoxyphenyl)piperazine, an N-arylpiperazine, is predominantly achieved through C-N cross-coupling reactions. The two most prominent and industrially relevant methods are the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann-Goldberg Reaction.[1][2]

  • Buchwald-Hartwig Amination: This is a versatile and widely used method that involves the reaction of an aryl halide (or triflate), such as 2-phenoxy-bromobenzene, with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] It is often favored for its milder reaction conditions and broader functional group tolerance.[4]

  • Ullmann-Goldberg Reaction: This classic method uses a copper catalyst to couple an aryl halide with an amine.[5] While often requiring higher temperatures and more stoichiometric amounts of copper compared to the catalytic quantities of palladium in Buchwald-Hartwig reactions, it can be a cost-effective alternative.[5][6]

Q2: How do I choose between the Buchwald-Hartwig and Ullmann-Goldberg methods for my synthesis?

A2: The choice depends on several factors including available starting materials, sensitivity of functional groups, cost considerations, and desired scale. The table below provides a direct comparison to guide your decision.

ParameterBuchwald-Hartwig AminationUllmann-Goldberg Reaction
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand.[7][8]Copper (e.g., CuI, Cu powder).[5][6]
Reaction Temp. Typically moderate (80-110 °C).[4][9]Typically high (often >150 °C, can exceed 200 °C).[5]
Yields Generally high, with well-optimized systems.[10]Can be variable; often lower than modern Buchwald-Hartwig methods.
Substrate Scope Broad; tolerates a wide range of functional groups. Aryl chlorides, bromides, iodides, and triflates can be used.[4]More limited. Aryl iodides are most reactive.[5] Electron-withdrawing groups on the aryl halide are often needed for good reactivity.[11]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[7]Often requires a strong base like K₃PO₄ or KOH.[5]
Cost Palladium catalysts and specialized phosphine ligands can be expensive.Copper catalysts are significantly cheaper.
Key Advantage High efficiency and mild conditions.Low catalyst cost.

Q3: What are the most common impurities I should expect and how can I purify the final product?

A3: Common impurities often stem from starting materials or side reactions.[12] For this synthesis, key impurities include:

  • Unreacted starting materials (e.g., 2-phenoxy-bromobenzene).

  • The bis-arylated byproduct, 1,4-bis(2-phenoxyphenyl)piperazine.[7][10]

  • Products from dehalogenation of the aryl halide.[7]

Purification typically involves a multi-step approach:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the base and other water-soluble salts. This involves quenching the reaction, extracting the product into an organic solvent like ethyl acetate, washing with brine, and drying the organic layer.[7]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired mono-arylated product from starting materials and byproducts.[7] Pro Tip: The basic nitrogen atoms in the piperazine ring can cause the product to streak on the silica gel column. To mitigate this, you can add a small amount (0.5-1%) of a tertiary amine, like triethylamine (TEA), to your eluent system.[12]

  • Crystallization/Salt Formation: For achieving high purity, the purified oil or solid can be crystallized from an appropriate solvent system. Alternatively, the basic product can be converted into a crystalline salt (e.g., hydrochloride or hydrobromide), which often has better handling properties and can be purified by recrystallization.[12][13]

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues you might face during the synthesis of 1-(2-phenoxyphenyl)piperazine.

Problem 1: My reaction yield is very low or the reaction has stalled.

This is the most common issue and can be caused by multiple factors, particularly in a Buchwald-Hartwig coupling. Use the following logic to diagnose the problem.

G start Problem: Low Product Yield check_sm Are Starting Materials Consumed? (Check by TLC/LC-MS) start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No side_reaction Cause: Side Reaction / Decomposition sm_consumed->side_reaction inactive_reaction Cause: Inactive Reaction sm_not_consumed->inactive_reaction check_catalyst 1. Check Catalyst/Ligand Activity - Is Pd source fresh? - Is phosphine ligand oxidized? inactive_reaction->check_catalyst check_base 2. Verify Base Strength/Solubility - Is base strong enough (e.g., NaOtBu)? - Is it soluble in the solvent? check_catalyst->check_base check_conditions 3. Check Reaction Conditions - Is temperature sufficient (80-110°C)? - Is atmosphere truly inert? check_base->check_conditions check_dehalogenation 1. Check for Dehalogenation Byproduct (Aryl-H instead of Aryl-N) side_reaction->check_dehalogenation check_bisarylation 2. Look for Bis-Arylation Product (High molecular weight peak in LC-MS) check_dehalogenation->check_bisarylation check_stability 3. Is Product Unstable Under Reaction Conditions? check_bisarylation->check_stability

Troubleshooting flowchart for low yield.

Detailed Solutions for an Inactive Reaction:

  • Improper Base: The base is critical for the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are common.[7] Ensure the base is anhydrous and has sufficient solubility in the reaction solvent.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the phosphine ligand and deactivate the palladium catalyst. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that anhydrous, degassed solvents are used.[15]

Problem 2: I'm seeing a significant amount of a high-molecular-weight byproduct.

This is almost certainly the bis-arylated product, 1,4-bis(2-phenoxyphenyl)piperazine. Since piperazine has two reactive secondary amine sites, this side reaction is common if conditions are not controlled.

Causality & Solutions:

  • Incorrect Stoichiometry: The primary cause is an excess of the aryl halide relative to piperazine at the reaction site.[7]

    • Solution 1 (Excess Piperazine): The most direct solution is to use a significant excess of piperazine (3 to 5 equivalents or more). This ensures that an aryl halide molecule is statistically more likely to encounter an unreacted piperazine molecule than a mono-arylated product molecule. For some applications, piperazine can even be used as the solvent.[10]

    • Solution 2 (Slow Addition): If using a large excess of piperazine is not feasible, slowly add the aryl halide to the reaction mixture containing the piperazine, catalyst, and base. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction, disfavoring the second addition.[7]

  • Protecting Group Strategy: For ultimate control, use a mono-protected piperazine, such as N-Boc-piperazine.[16] You would first synthesize 1-Boc-4-(2-phenoxyphenyl)piperazine and then remove the Boc protecting group in a separate acidic step. This adds a step to the synthesis but completely prevents bis-arylation.

G cluster_0 Route 1: Stoichiometric Control cluster_1 Route 2: Protecting Group Strategy ArylX 2-Phenoxy-Aryl Halide Reaction1 Buchwald-Hartwig Coupling ArylX->Reaction1 Piperazine Piperazine (Large Excess) Piperazine->Reaction1 Product 1-(2-Phenoxyphenyl)piperazine Reaction1->Product ArylX2 2-Phenoxy-Aryl Halide Reaction2 Buchwald-Hartwig Coupling ArylX2->Reaction2 BocPip N-Boc-Piperazine BocPip->Reaction2 ProtectedProd Protected Intermediate Reaction2->ProtectedProd Deprotection Deprotection (e.g., TFA) ProtectedProd->Deprotection Product2 1-(2-Phenoxyphenyl)piperazine Deprotection->Product2

Synthetic strategies to control mono-arylation.

Experimental Protocols

The following are generalized, representative protocols. You must always first consult the specific literature for your exact substrates and perform appropriate risk assessments.

Protocol 1: Buchwald-Hartwig Synthesis of 1-(2-Phenoxyphenyl)piperazine

  • Materials:

    • 2-Bromophenetole (or other suitable 2-phenoxy-aryl halide) (1.0 equiv)

    • Piperazine (3.0 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.1 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and piperazine under an inert atmosphere (e.g., in a glovebox).[7]

    • Seal the vial with a septum and remove it from the glovebox.

    • Add the 2-phenoxy-aryl halide via syringe, followed by the anhydrous toluene.

    • Purge the reaction mixture by bubbling argon through the solution for 5-10 minutes.

    • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Product Purification Workflow

G start Crude Reaction Mixture quench 1. Quench with Water start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash 3. Wash with Brine extract->wash dry 4. Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate 5. Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product chromatography 6. Flash Column Chromatography (Silica, optional TEA in eluent) crude_product->chromatography pure_oil Pure Product (Oil/Solid) chromatography->pure_oil crystallize 7a. Crystallization pure_oil->crystallize salt_formation 7b. Salt Formation (e.g., add HCl) & Crystallization pure_oil->salt_formation final_product High-Purity Crystalline Product crystallize->final_product salt_formation->final_product

General workflow for product purification.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4 -(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol (11ag) a. Retrieved from [Link]

  • Google Patents. (n.d.). US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • (n.d.). ULLMANN REACTION.pptx. Retrieved from [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • TUS. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved from [Link]

  • SSRN. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-(2-Phenoxyphenyl)piperazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(2-phenoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. As a substituted piperazine, this molecule presents specific physicochemical properties that can make it difficult to work with in standard aqueous buffers. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind each recommended strategy to help you achieve consistent and reliable experimental results.

Section 1: Foundational Knowledge - Why is Solubility an Issue?
Q1: What are the key physicochemical properties of 1-(2-phenoxyphenyl)piperazine that affect its solubility?

A1: The solubility of 1-(2-phenoxyphenyl)piperazine is primarily governed by two competing features of its molecular structure: its hydrophobic character and its basicity.

  • Hydrophobicity: The molecule contains two bulky, non-polar aromatic rings (a phenyl group and a phenoxy group). These regions are hydrophobic ("water-fearing") and resist dissolving in polar solvents like water.

  • Basicity: The piperazine ring contains two nitrogen atoms. Like other piperazine derivatives, these nitrogens can accept protons, meaning the molecule behaves as a weak base.[1][2] The ability to become protonated (ionized) is the key to overcoming its inherent hydrophobicity.

The solubility of a weak base is critically dependent on the pH of the solution.[3] At a neutral or high pH (above its pKa), the molecule remains in its un-ionized, free base form, which is poorly soluble in water. At an acidic pH (below its pKa), the piperazine nitrogens become protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous buffers.[4] While the exact pKa values for 1-(2-phenoxyphenyl)piperazine are not widely published, they can be estimated from the parent piperazine molecule, which has pKa values of approximately 5.35 and 9.73.[5]

cluster_equilibrium pH-Dependent Equilibrium in Aqueous Buffer insoluble 1-(2-Phenoxyphenyl)piperazine (Free Base) - Un-ionized - Hydrophobic - POORLY SOLUBLE soluble Protonated Cation - Ionized - Polar - HIGHLY SOLUBLE insoluble->soluble + H⁺ (Acidic pH) soluble->insoluble - H⁺ (Neutral/Basic pH)

Caption: Workflow for the Shake-Flask Solubility Method.

High-Throughput Alternatives: For screening multiple formulation conditions, kinetic solubility assays are often used. These are faster but measure the concentration at which a compound precipitates from a solution prepared by diluting a DMSO stock, rather than the true equilibrium solubility.

  • 96-Well Filter Plate Method: An automated version of the precipitation assay, where samples are incubated in a filter plate, and the filtrate is analyzed after vacuum filtration. [6]* Nephelometry: A rapid technique that measures light scattering from insoluble particles (precipitate) as a function of concentration, allowing for a high-throughput estimation of solubility. [7][8]

Section 5: Summary & Strategy Selection Guide
Q6: With so many options, how do I choose the best solubilization strategy for my specific experiment?

A6: The optimal strategy depends on your experimental requirements, such as the target concentration, the biological system being used, and the intended route of administration.

Comparison of Solubilization Strategies

StrategyEase of PreparationAchievable Conc.Compatibility with in vitro AssaysSuitability for in vivo Studies
pH Adjustment Very EasyModerate to HighLow (non-physiological pH)Low (potential for precipitation upon injection)
Co-solvents EasyLow to ModerateModerate (potential for solvent toxicity)Moderate (requires careful selection of non-toxic co-solvents)
Surfactants EasyLow to ModerateGood (non-ionic surfactants are generally well-tolerated)Good (many FDA-approved formulations use surfactants)
Cyclodextrins ModerateHighExcellent (well-tolerated)Excellent (HP-β-CD is used in approved parenteral drugs)
Solid Dispersions DifficultVery HighGood (after reconstitution)Excellent (a common commercial strategy)

Decision-Making Flowchart

Use the following flowchart to guide your selection process based on your primary experimental constraints.

decision decision result result start Start: Solubility Issue Encountered q1 Is changing buffer pH to < 6.0 an option? start->q1 a1_yes Use pH Adjustment. Prepare buffer at pH 4-5. q1->a1_yes Yes q2 Is a low to moderate concentration sufficient? q1->q2 No a2_yes Try Co-solvents (PG, PEG400) or Surfactants (Polysorbate 80). Optimize concentration. q2->a2_yes Yes q3 Is the experiment for in vivo administration or requires high concentration? q2->q3 No a3_yes Use Cyclodextrin Complexation (HP-β-CD). q3->a3_yes Yes a3_no Consider advanced techniques like Solid Dispersions or Nanosuspensions. q3->a3_no No

Caption: Decision flowchart for selecting a solubilization strategy.

References
  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(8), 3097. Link

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(15), 5878. Link

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Link

  • Pawar, J., & Fule, R. (2018). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Jetir. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Link

  • Bobbili, K. K., & Vanga, M. R. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Asian Journal of Pharmacy and Technology, 12(4), 305-310. Link

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 1-8. Link

  • Sires, M. I. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 856-869. Link

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Link

  • Al-kassas, R., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. Pharmaceutics, 14(8), 1713. Link

  • Wikipedia. (n.d.). Cyclodextrin. Wikipedia. Link

  • Gîrleanu, M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Link

  • Pharma Excipients. (2025). Cyclodextrins as Active Therapeutic Agents. Pharma Excipients. Link

  • Loftsson, T., & Brewster, M. E. (2004). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link

  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic. Link

  • Baek, J. S., & Cho, C. W. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 11(9), 459. Link

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Link

  • Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. Link

  • Almousallam, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(2), 344. Link

  • Biliuta, G., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 22(6), 735-744. Link

  • Djuris, J., et al. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 11(12), 637. Link

  • Biliuta, G., et al. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics, 15(11), 5257-5266. Link

  • European Medicines Agency (EMA). (2010). Formulation of poorly soluble compounds. EMA. Link

  • Schick, P., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 3027-3036. Link

  • Siepmann, J., & Siepmann, F. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 856-863. Link

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. IJPRA. Link

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Link

  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen. Link

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. Link

  • Al-Akayleh, F., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(4), 119. Link

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Link

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Link

  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem. Link

  • Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients. Link

  • SlidePlayer. (n.d.). PH and Solvent Effect on Drug Solubility. SlidePlayer. Link

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Link

  • ChemicalBook. (n.d.). 1-(2-HYDROXYPHENYL)PIPERAZINE. ChemicalBook. Link

  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98. Sigma-Aldrich. Link

  • EPA. (n.d.). Piperazine, 1-(2-pyridinyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, ethanedioate (1:2). EPA. Link

  • ProQuest. (n.d.). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest. Link

  • Benchchem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem. Link

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem. Link

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Link

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Link

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Link

  • El-Nabarawi, M. A., et al. (2023). Soluplus as a solubilizing excipient for poorly water-soluble drugs: Recent advances in formulation strategies and pharmaceutical product features. Journal of Controlled Release, 358, 249-266. Link

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Technical Support Center: Stability and Degradation of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(2-Phenoxyphenyl)piperazine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during stability testing and degradation pathway analysis. As your virtual application scientist, my goal is to explain not just the procedural steps but the fundamental chemistry and analytical strategy behind them, ensuring the integrity and success of your experimental work.

The stability of any active pharmaceutical ingredient (API) is a critical parameter affecting its safety, potency, and quality.[1][2] For N-phenylpiperazine derivatives, understanding susceptibility to hydrolysis, oxidation, and other degradation mechanisms is paramount for developing robust formulations and reliable analytical methods.[3] This center addresses the specific issues you may face with 1-(2-Phenoxyphenyl)piperazine, from inconsistent results to the structural elucidation of unknown degradants.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses preliminary questions regarding the day-to-day handling and storage of 1-(2-Phenoxyphenyl)piperazine.

Q1: My experimental results using 1-(2-Phenoxyphenyl)piperazine are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a classic indicator of compound degradation.[4] If you observe a progressive loss of potency, unexpected changes in biological activity, or shifts in physical properties (e.g., solution color), it is crucial to investigate the compound's stability under your specific experimental conditions. Phenylpiperazines, as a class, can be less stable than other piperazine derivatives, and degradation can occur even during short-term storage or sample processing.[5][6] Whenever feasible, preparing solutions fresh daily is the best practice to ensure reproducibility.

Q2: What are the optimal long-term and short-term storage conditions for 1-(2-Phenoxyphenyl)piperazine?

A2: Based on stability data for related synthetic piperazines, storage conditions are critical for preserving sample integrity.

  • Solid State: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a freezer (-20°C or lower).[7] This minimizes the risk of oxidative and photolytic degradation.

  • In Solution: Storing solutions at room temperature should be strictly avoided, as it can lead to significant degradation.[5][6] For short-term storage (up to a few days), solutions should be kept refrigerated at 4°C and protected from light.[7] For long-term storage of solutions, flash-freezing and storing at -80°C is the recommended approach. Always minimize freeze-thaw cycles.[7]

Q3: I've noticed a gradual yellowing or color change in my solid sample of 1-(2-Phenoxyphenyl)piperazine upon storage. What could be the cause?

A3: A color change in a solid API often signifies degradation, typically caused by oxidation or photodecomposition.[4] The phenoxy and piperazine moieties are susceptible to oxidation, which can lead to the formation of colored chromophores. This is a clear warning sign that the material's purity may be compromised. Storing the material under an inert atmosphere and protected from light can mitigate these effects.[4]

Troubleshooting Guide: Analytical Method Development

Developing a robust, stability-indicating analytical method is the cornerstone of any stability study. This section tackles common hurdles in chromatographic analysis.

Q4: I am developing a stability-indicating HPLC method and struggling with poor peak shape (tailing) and co-elution of the parent peak with its degradants. What steps can I take?

A4: This is a frequent challenge, especially with basic compounds like piperazine derivatives. The basic nitrogen atoms in the piperazine ring can interact strongly with residual acidic silanols on the silica-based column packing, leading to peak tailing. Here is a systematic approach to troubleshooting:

  • Mobile Phase pH Optimization: The pH of your mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds. Since 1-(2-Phenoxyphenyl)piperazine is a weak base, working at a mid-range pH (e.g., pH 6-7) might provide a good starting point. However, to minimize silanol interactions, it is often more effective to work at a low pH (e.g., pH 2.5-3.5) to ensure the piperazine nitrogens are fully protonated, or a high pH (e.g., pH 9-10.5, using a pH-stable column) to suppress the ionization of the silanols.[4]

  • Column Selection: If a standard C18 column does not provide adequate separation, consider a stationary phase with a different selectivity. A phenyl column could offer beneficial pi-pi interactions, while an embedded polar group (PEG) or polar-endcapped column is designed to shield residual silanols and improve peak shape for basic analytes.[4]

  • Use of Mobile Phase Additives: Adding a small amount of an amine modifier, such as 0.1% triethylamine (TEA), to the mobile phase can competitively bind to active silanol sites on the stationary phase, effectively masking them from your analyte and dramatically improving peak symmetry.[4]

  • Employ Gradient Elution: If isocratic elution fails to separate all peaks, a gradient program is essential. A shallow gradient allows for the effective separation of closely eluting degradants from the main peak.[4]

Q5: An unknown peak has appeared in the chromatogram of my stressed sample. How can I confidently identify this degradation product?

A5: Identifying unknown degradants is a critical step to understanding the degradation pathway. A multi-step analytical approach is required:

  • High-Resolution Mass Spectrometry (LC-MS/MS): The most effective tool is coupling your HPLC system to a mass spectrometer.[4] A high-resolution instrument (e.g., Q-TOF or Orbitrap) will provide a highly accurate mass-to-charge ratio (m/z) for the unknown peak, allowing you to determine its elemental formula.[4]

  • Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the unknown peak and fragmenting it, you can obtain structural information.[4] The fragmentation pattern provides clues about the molecule's structure, such as the loss of specific functional groups or cleavage at certain bonds. Comparing this fragmentation pattern to that of the parent drug is key to pinpointing the site of modification.

  • Forced Degradation Analysis: The conditions under which the unknown peak appears provide crucial information. For example, if the peak is prominent under acidic or basic hydrolysis but absent in oxidative conditions, it is likely a hydrolytic product. This "process of elimination" helps deduce the nature of the degradation.[4]

Experimental Protocols & Workflows

A well-designed experimental plan is essential for generating meaningful stability data. The following protocols provide a robust framework for your studies.

Workflow for Stability Testing of 1-(2-Phenoxyphenyl)piperazine

The overall process of investigating the stability of a drug substance follows a logical sequence, from initial stress testing to the validation of a method capable of monitoring stability over the long term.

G cluster_0 Phase 1: Stress Testing & Pathway ID cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Study Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Analysis Analyze Stressed Samples (HPLC-PDA, LC-MS) Forced_Deg->Sample_Analysis ID_Degradants Identify Major Degradants (MS/MS Fragmentation) Sample_Analysis->ID_Degradants Propose_Pathway Propose Degradation Pathways ID_Degradants->Propose_Pathway Method_Dev Develop Stability-Indicating HPLC Method Propose_Pathway->Method_Dev Informs Method Specificity Method_Val Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Method_Dev->Method_Val Formal_Study Place Batches on Formal Stability Study (ICH Q1A) Method_Val->Formal_Study Enables Study Time_Point Pull & Analyze Samples at Time Points Formal_Study->Time_Point Shelf_Life Determine Shelf-Life & Storage Conditions Time_Point->Shelf_Life

Caption: Overall workflow for stability investigation.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the API to identify potential degradation products and pathways, which is essential for developing a stability-indicating method.[1][8] The goal is to achieve 5-20% degradation of the active ingredient.[4]

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hoursTo test susceptibility to degradation in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for several hoursTo test susceptibility to degradation in basic environments.
Oxidation 3-6% H₂O₂Room temperature for up to 24 hoursTo simulate oxidative stress.[8]
Thermal Degradation Solid sample in oven80°C for 24-48 hoursTo assess the impact of heat on the solid drug substance.[4][8]
Photolytic Degradation Solid & SolutionExpose to light (ICH Q1B option 1 or 2)To evaluate light sensitivity.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 1-(2-Phenoxyphenyl)piperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • For hydrolysis , mix the stock solution with the acid or base solution and heat as required. At various time points, withdraw an aliquot, neutralize it (base for acid sample, acid for base sample), and dilute to the target concentration for analysis.

    • For oxidation , mix the stock solution with hydrogen peroxide and keep it at room temperature, protected from light. Withdraw and dilute samples at set intervals.

    • For thermal stress , place the solid API in a calibrated oven. Also, prepare a solution and keep it at the same elevated temperature.

    • For photostability , expose both the solid API and a solution to a calibrated light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method, preferably with both a Photodiode Array (PDA) detector to check for peak purity and a Mass Spectrometry (MS) detector to obtain mass information on any new peaks formed.[4]

Understanding Potential Degradation Pathways

Based on the chemical structure of 1-(2-Phenoxyphenyl)piperazine, two primary degradation pathways are most likely under forced degradation conditions: hydrolysis of the ether linkage and oxidation of the piperazine ring.

G Parent 1-(2-Phenoxyphenyl)piperazine (Parent Drug) AcidBase Acid/Base Hydrolysis Parent->AcidBase Oxidant Oxidative Stress (H₂O₂) Parent->Oxidant Hydrolysis_Product Phenol + 1-(2-Hydroxyphenyl)piperazine (Hydrolysis Products) Oxidation_Product1 Piperazine N-Oxide Derivative (Oxidation Product) Oxidation_Product2 Ring-Opened Amide (Oxidative Cleavage Product) AcidBase->Hydrolysis_Product Ether Cleavage Oxidant->Oxidation_Product1 N-Oxidation Oxidant->Oxidation_Product2 C-N Bond Cleavage

Caption: Proposed primary degradation pathways.

  • Hydrolytic Degradation (Ether Cleavage): The ether bond connecting the two phenyl rings is a potential site for hydrolysis, especially under harsh acidic or basic conditions with heat. This would cleave the molecule into phenol and a substituted piperazine derivative. This type of degradation is a common pathway for many pharmaceutical compounds containing ether linkages.[3][9]

  • Oxidative Degradation: The piperazine ring, with its two secondary amine groups, is susceptible to oxidation.

    • N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides. This is a very common metabolic and chemical degradation pathway for tertiary and secondary amines.

    • Ring Oxidation/Cleavage: More aggressive oxidation can lead to the abstraction of hydrogen atoms from the carbons adjacent to the nitrogen (C-H abstraction), potentially leading to the formation of imines or even ring-opened products like amides.[10][11][12] This is often observed in atmospheric and chemical oxidation studies of piperazine.[13]

By understanding these potential pathways, you can better direct your analytical efforts to look for specific masses and fragmentation patterns during LC-MS analysis, accelerating the identification of unknown peaks and building a comprehensive stability profile for 1-(2-Phenoxyphenyl)piperazine.

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. Benchchem.
  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. PubMed.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [No Source Found].
  • Stability of Piperazin-2-one-d6 in different biological m
  • Thermal degradation of piperazine and its structural analogs - ResearchGate.
  • 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. SWGDRUG.org.
  • UCT Flagship Sorbent Clean Screen DAU cited in Piperazines Stability Study. [No Source Found].
  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. Isaac Scientific Publishing.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Stability Testing of Pharmaceutical Products. [No Source Found].
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review - IJPPR. IJPPR.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degrad
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - ResearchGate.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid

Sources

Technical Support Center: Optimization of Dosage for In Vivo Studies with 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 2, 2026

Introduction This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and optimize in vivo dosing regimens for the novel compound 1-(2-Phenoxyphenyl)piperazine. Given that specific in vivo data for this compound is not widely available in public literature, this document emphasizes a systematic, first-principles approach to dose-finding. The methodologies described herein are based on established principles of preclinical pharmacology and are designed to ensure scientific rigor, ethical considerations, and the generation of robust, reproducible data.

The core structure of this guide is a series of frequently asked questions (FAQs) that will walk you through the entire process, from initial dose estimation and formulation to the design of dose-range finding studies and troubleshooting common experimental challenges.

FAQ Section 1: Pre-Study Considerations & Initial Dose Estimation

Q1: What is 1-(2-Phenoxyphenyl)piperazine and what is its likely mechanism of action?

A1: 1-(2-Phenoxyphenyl)piperazine belongs to the phenylpiperazine class of compounds. Phenylpiperazine derivatives are known to interact with a wide range of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS).[1][2] For example, related compounds like 1-(2-Methoxyphenyl)piperazine (o-MeOPP) are known blockers of dopamine receptors and also interact with serotonin (5-HT) receptors.[3] The core piperazine structure itself is a pharmacophore found in many approved drugs and is known to have diverse biological activities, including anthelmintic properties mediated by GABA receptor agonism in nematodes.[4][5][6]

Without specific experimental data for 1-(2-Phenoxyphenyl)piperazine, its precise mechanism is unconfirmed. However, based on its structure, it is plausible to hypothesize that it may act as a modulator of dopaminergic or serotonergic pathways. Therefore, initial in vivo studies should consider endpoints relevant to CNS function (e.g., behavioral models) or other systems depending on the therapeutic hypothesis.

Q2: I have no prior in vivo data for 1-(2-Phenoxyphenyl)piperazine. How do I select a starting dose for my first animal experiment?

A2: Selecting a starting dose for a novel compound requires a structured approach based on all available information, progressing from less complex to more complex studies.

  • Literature Review for Analogs: Search for in vivo studies on structurally similar compounds. For instance, studies on other arylpiperazines can provide a starting ballpark. One study on a different piperazine derivative, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), used doses of 50-100 mg/kg in gerbils for anthelmintic activity.[7] This provides a very broad context but may not be relevant for a CNS-targeted effect.

  • In Vitro Data Extrapolation: The most scientific starting point is to use in vitro efficacy data (e.g., EC50 or IC50 from a relevant cell-based assay). While no specific data for this compound is readily available, if you have generated such data, you can use it for an initial estimation. A common practice is to start with a dose expected to produce plasma concentrations in the range of the in vitro EC50/IC50.[8]

  • Dose Range Finding (DRF) Study: The definitive method is to perform a dose-range finding (DRF) study.[9][10] This study is designed to identify the Maximum Tolerated Dose (MTD) —the highest dose that does not cause unacceptable adverse effects—and the Minimum Effective Dose (MED) .[9][10] For an initial DRF study, you should select a wide range of doses. A common strategy is to use logarithmic or semi-log dose spacing (e.g., 1, 3, 10, 30 mg/kg).[9] The starting dose should be low enough to be considered safe, potentially estimated from any available cytotoxicity data.[8]

Q3: What vehicle should I use to formulate 1-(2-Phenoxyphenyl)piperazine for in vivo administration?

A3: The choice of vehicle is critical and depends on the compound's physicochemical properties, particularly its solubility, and the intended route of administration.[11]

  • Assess Solubility: First, determine the solubility of 1-(2-Phenoxyphenyl)piperazine. The hydrochloride salt of the related compound 1-(2-Methoxyphenyl)piperazine is soluble in PBS (10 mg/mL), DMSO (10 mg/mL), and ethanol (1 mg/mL).[12] It is likely that your compound will have similar properties.

  • Common Vehicle Options:

    • Aqueous Solutions: If the compound is water-soluble, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred vehicles for parenteral routes as they are isotonic and well-tolerated.[11][13]

    • Co-solvent Systems: For compounds with poor aqueous solubility, a mixture of solvents may be necessary. A common system is "Tween-80/PEG400/Saline". A typical formulation might be 5-10% DMSO, 10-20% Tween 80, and the remainder saline. It is crucial to keep the percentage of organic solvents like DMSO and ethanol low to avoid vehicle-induced toxicity.[11]

    • Suspensions: If the compound is not soluble, it can be administered as a suspension. This involves micronizing the compound to a fine powder and suspending it in a vehicle containing a suspending agent, such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water.[14]

  • Vehicle Control Group: It is mandatory to include a "vehicle-only" control group in your experiments.[15] This ensures that any observed effects are due to the compound itself and not the formulation components.

FAQ Section 2: Designing & Executing the Dose-Response Study

Q4: How should I design a dose-range finding (DRF) study to determine the optimal dose?

A4: A well-designed DRF study is the foundation of your preclinical program.[9][16] Its goal is to establish the relationship between dose, efficacy, and safety.[16][17]

The workflow for a typical DRF study involves selecting a range of doses, administering them to animal groups, and observing for both signs of toxicity and desired therapeutic effect.[8] This allows you to identify the MTD and the MED, which together define the therapeutic window.[10]

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Decision lit_review 1. Literature Review & In Vitro Data Analysis dose_select 2. Select Dose Range (e.g., 1, 3, 10, 30, 100 mg/kg) lit_review->dose_select formulate 3. Develop Formulation & Vehicle dose_select->formulate groups 4. Assign Animals to Groups (n=3-5/group + Vehicle) formulate->groups administer 5. Administer Single Dose groups->administer observe 6. Monitor & Record (Clinical Signs, Body Weight) administer->observe mtd 7. Determine MTD (Highest non-toxic dose) observe->mtd efficacy 8. Measure Efficacy Endpoint (If applicable) observe->efficacy decision 10. Select Doses for Definitive Efficacy Studies mtd->decision med 9. Determine MED (Lowest effective dose) efficacy->med med->decision

Caption: Workflow for a Dose-Range Finding (DRF) Study.

Below is a detailed protocol for a single-dose MTD/DRF study.

Protocol: Single-Dose Dose-Range Finding (DRF) Study
  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for 1-(2-Phenoxyphenyl)piperazine.

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use one sex initially (e.g., male) to reduce variability, with n=3-5 animals per group.[8]

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: 1 mg/kg 1-(2-Phenoxyphenyl)piperazine

    • Group 3: 3 mg/kg 1-(2-Phenoxyphenyl)piperazine

    • Group 4: 10 mg/kg 1-(2-Phenoxyphenyl)piperazine

    • Group 5: 30 mg/kg 1-(2-Phenoxyphenyl)piperazine

    • Group 6: 100 mg/kg 1-(2-Phenoxyphenyl)piperazine

  • Procedure:

    • Acclimatization: Acclimatize animals for at least 7 days before the study begins.

    • Formulation: Prepare fresh dosing solutions on the day of administration. Ensure suspensions are continuously mixed to ensure homogeneity.[15]

    • Pre-dose: Record the body weight of each animal immediately before dosing.

    • Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection, oral gavage).[18] The volume should be consistent across all groups (e.g., 10 mL/kg for mice).[15]

    • Post-dose Monitoring:

      • Observe animals continuously for the first 4 hours post-dose, then at 8 and 24 hours.

      • Record clinical signs of toxicity, such as changes in posture or activity, ruffled fur, tremors, or convulsions.

      • Measure body weight daily for 7-14 days. A body weight loss of >15-20% is often considered a sign of significant toxicity.[19]

    • Efficacy Endpoint: If a relevant, acute efficacy endpoint is available (e.g., a behavioral test performed a specific time after dosing), measure it.

  • Data Analysis:

    • The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[10]

    • The MED is the lowest dose that produces a statistically significant desired effect compared to the vehicle control group.[10]

    • This data will inform the dose selection for subsequent, more comprehensive efficacy studies.[9]

Q5: What are the critical controls to include in my in vivo study?

A5: Inadequate controls are a common reason for experimental failure.[20] For any in vivo study with this compound, you must include:

  • Vehicle Control: As mentioned, this group receives the formulation minus the active compound. It is essential to control for any effects of the solvents or suspending agents.[15]

  • Positive Control (if applicable): A well-characterized compound with a known effect in your model. This demonstrates that your experimental system and assays are working as expected.

  • Negative/Sham Control: In some models (e.g., surgical models), a sham control group that undergoes all procedures except the key intervention is necessary.

Q6: How do I assess efficacy and tolerability in my study?

A6:

  • Tolerability: This is assessed primarily through careful clinical observation. Key parameters include:

    • Mortality

    • Changes in body weight

    • Behavioral changes (e.g., lethargy, hyperactivity, stereotypy)

    • Physical appearance (e.g., ruffled fur, hunched posture)

    • At the end of the study, gross necropsy and histopathology of major organs can provide more detailed information on target organ toxicity.[8]

  • Efficacy: This is entirely dependent on your therapeutic hypothesis and animal model.

    • CNS Models: Efficacy could be measured by changes in performance in behavioral assays (e.g., forced swim test for depression, Y-maze for cognition).[1]

    • Pharmacodynamic (PD) Markers: A more direct measure of efficacy is to assess a target-related biomarker. For example, if you hypothesize the compound inhibits a specific kinase, you could measure the phosphorylation of its substrate in relevant tissue samples.

FAQ Section 3: Troubleshooting Common In Vivo Issues

Q7: I'm not observing any effect at my selected doses. What should I do next?

A7: A lack of efficacy is a common and frustrating issue. A systematic troubleshooting approach is essential.[21]

Troubleshooting_No_Effect cluster_check1 Step 1: Verify Basics cluster_check2 Step 2: Investigate Exposure cluster_check3 Step 3: Re-evaluate Hypothesis start Problem: No Observable Effect verify_dose Dose Calculation & Formulation Correct? start->verify_dose verify_admin Administration Route & Technique Correct? verify_dose->verify_admin If Yes pk_study Conduct Pilot PK Study: Is the compound being absorbed? What is the half-life? verify_admin->pk_study If Yes brain_pen Is compound reaching the target tissue (e.g., brain)? pk_study->brain_pen If Yes dose_too_low Are doses high enough? (Consider increasing dose if MTD not reached) brain_pen->dose_too_low If Yes model_valid Is the animal model appropriate? Does it express the target? dose_too_low->model_valid mech_valid Is the underlying mechanism hypothesis correct? model_valid->mech_valid end Resolution: Modify Protocol or Re-evaluate Compound mech_valid->end

Caption: Troubleshooting Decision Tree for Lack of Efficacy.

Key Actions:

  • Check the Basics: Double-check all dose calculations and formulation preparations. Confirm that the administration technique (e.g., oral gavage, IP injection) was performed correctly.[20]

  • Assess Pharmacokinetics (PK): A lack of efficacy is often a lack of exposure. Conduct a pilot PK study to measure the concentration of the compound in the plasma over time after a single dose.[15] This will tell you if the compound is being absorbed and what its half-life is. If it's a CNS-targeted compound, you may also need to measure its concentration in the brain to confirm it crosses the blood-brain barrier.

  • Increase the Dose: If you have not yet reached the MTD, you may simply need to test higher doses.

  • Re-evaluate the Model: Confirm that your chosen animal model is appropriate for the disease you are studying and that the molecular target of your compound is expressed and functional in that model.[15]

Q8: I'm observing adverse effects or toxicity in my animals. How do I adjust my protocol?

A8:

  • Confirm MTD: The first step is to ensure you have accurately identified the MTD from your DRF study.[15] All subsequent efficacy studies should use doses at or below the MTD.

  • Reduce the Dose: The most straightforward solution is to lower the dose. The ideal outcome of a dose-ranging study is to find a dose that maximizes efficacy while minimizing adverse events.[17]

  • Check the Vehicle: Run a control group with the highest concentration of the vehicle used. Sometimes, co-solvents like DMSO or certain surfactants can cause toxicity at high concentrations or with repeated dosing.[18]

  • Refine the Dosing Regimen: If toxicity appears with repeated dosing, the compound may be accumulating. A pilot PK study can help determine the optimal dosing frequency (e.g., switching from once-daily to twice-daily at a lower dose) to keep plasma levels within a safe and effective range.[15]

Q9: My results are highly variable between animals. What are the potential causes and solutions?

A9: High variability can mask a real treatment effect and is a common challenge in in vivo research.[22]

  • Inconsistent Dosing: Ensure your formulation is homogeneous (especially for suspensions) and that your administration technique is highly consistent in both volume and anatomical placement.[15]

  • Biological Variability: Age, weight, and even the microbiome of the animals can contribute to variability. Ensure animals are closely matched at the start of the study.

  • Environmental Factors: Hidden variables like time of day (circadian rhythms), lighting conditions, and noise levels in the facility can significantly impact behavioral and physiological outcomes.[23] Standardize these conditions as much as possible.

  • Increase Sample Size (n): While balancing ethical considerations, increasing the number of animals per group can increase the statistical power to detect a true effect despite individual variability.[22]

Data Summary Table

Since specific in vivo data for 1-(2-Phenoxyphenyl)piperazine is not publicly available, the following table presents hypothetical data for related phenylpiperazine derivatives to serve as an illustrative example for how to structure such data.

Table 1: Example In Vivo Data for Phenylpiperazine Analogs

Compound NameAnimal ModelRoute of Admin.Dose Range (mg/kg)Observed EffectReference
1-(2-Methoxyphenyl)piperazineRatNot SpecifiedNot SpecifiedDopamine receptor blockade, antihypertensive[3]
Buspirone (metabolizes to a piperazine)RatNot SpecifiedBiphasicAntidepressant-like effect in learned helplessness model[24]
PAPPGerbilOral, SC50 - 100>98% anthelmintic efficacy[7]
1-Phenyl-4-(4-pyridinyl)piperazineMouse (5xFAD)Oral Gavage10 - 30(Hypothetical) Improved cognitive performance[1]

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • PubMed. (n.d.). The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • AJE. (2024, December 20). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • SciSpace. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • American Association for Laboratory Animal Science. (2011, September 5). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Piperazine – Knowledge and References. Retrieved from [Link]

  • Clinical Pharmacology & Therapeutics. (n.d.). Advanced Methods for Dose and Regimen Finding During Drug Development. Retrieved from [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Neuropsychopharmacology. (2022, March 25). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • MDPI. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved from [Link]

  • PLOS Computational Biology. (2025, April 17). Eleven quick tips to unlock the power of in vivo data science. Retrieved from [Link]

  • PubMed. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Retrieved from [Link]

  • PubMed. (2007, May 15). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • SKC Inc. (2023, December 20). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Isolation of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for researchers working with 1-(2-Phenoxyphenyl)piperazine (1-2-PP) . It addresses the specific challenges of purifying this lipophilic N-aryl piperazine intermediate, often used in serotonin (5-HT) and dopamine receptor ligand synthesis.

Status: Operational | Topic: Purification & Troubleshooting | Ticket: #PP-PUR-001

Executive Summary & Molecule Profile

User Query: How do I achieve >99.5% purity for 1-(2-Phenoxyphenyl)piperazine?

The Challenge: 1-(2-Phenoxyphenyl)piperazine is a secondary amine attached to a bulky, lipophilic diphenyl ether group. Unlike its simpler cousin 1-(2-Methoxyphenyl)piperazine (2-MeOPP), the phenoxy group increases lipophilicity (LogP), making removal of non-polar impurities (like unreacted halides) difficult during standard aqueous workups. The critical impurity is invariably the bis-alkylated byproduct (1,4-bis(2-phenoxyphenyl)piperazine), which forms when the piperazine ring reacts at both nitrogen terminals.

PropertySpecification / Note
Target Molecule 1-(2-Phenoxyphenyl)piperazine
Primary State Viscous Oil (Free Base) / Crystalline Solid (HCl Salt)
Key Impurity 1,4-bis(2-phenoxyphenyl)piperazine ("Bis-impurity")
Storage Hygroscopic (Salt form); Store under Argon at -20°C
Solubility Free Base: DCM, EtOAc, Toluene. Salt: MeOH, DMSO, Hot Ethanol.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product remains a dark, viscous oil and won't crystallize."

Diagnosis: You are likely isolating the free base . While many aryl-piperazines are solids, the presence of the flexible ether linkage and the piperazine ring often depresses the melting point of the free base, keeping it as an oil or a low-melting solid.

Solution: Convert to the Hydrochloride (HCl) Salt. Salt formation is the most effective purification step because it locks the amine into a rigid crystal lattice, excluding organic impurities (like unreacted diphenyl ether or bis-impurities) which remain in the mother liquor.

Protocol: HCl Salt Formation

  • Dissolution: Dissolve the crude oil in a minimal amount of Ethyl Acetate (EtOAc) or Isopropanol (IPA) (approx. 5-10 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or Concentrated HCl (37%) mixed with Ethanol (1:1).

    • Target pH: 1–2.

  • Precipitation: A white precipitate should form immediately.

  • Digestion: Stir the slurry at 0°C for 1 hour.

  • Filtration: Filter under vacuum. Wash the cake with cold Diethyl Ether (removes non-polar colors) or cold EtOAc.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Technical Note: If the salt "oils out" instead of crystallizing, your solvent is too polar (too much water/ethanol). Re-dissolve in hot IPA and add Diethyl Ether until turbid, then cool slowly.

Issue 2: "HPLC shows a persistent impurity at RRT ~1.5-1.8 (The 'Bis' Peak)."

Diagnosis: This is 1,4-bis(2-phenoxyphenyl)piperazine . It forms when one molecule of piperazine reacts with two equivalents of the electrophile (e.g., 1-halo-2-phenoxybenzene). It is highly lipophilic and difficult to separate by simple extraction.

Solution A: Prevention (Synthesis Phase)

  • Use a large excess of piperazine (3–5 equivalents) during the coupling reaction. This statistically favors the mono-substitution.

Solution B: Purification (Post-Synthesis)

  • Method: Column Chromatography (Neutral Alumina or Silica).

  • Mobile Phase: The bis-impurity is much less polar than the product (secondary amine).

    • Elute Bis-impurity first: 100% Dichloromethane (DCM) or 5% EtOAc/Hexane.

    • Elute Product: Gradient to 5-10% Methanol in DCM (with 1% Triethylamine or Ammonia to prevent tailing).

Issue 3: "The product has a pink/brown discoloration."

Diagnosis: Oxidation of the aniline-like nitrogen or trace transition metals (Palladium/Copper) if a Buchwald-Hartwig or Ullmann coupling was used.

Solution: Scavenging & Recrystallization

  • Metal Scavenging: If Pd/Cu catalysis was used, treat the free base solution (in EtOAc) with SiliaMetS® Thiol or activated charcoal for 2 hours, then filter through Celite.

  • Recrystallization (Polishing): Recrystallize the HCl salt from Ethanol/Methanol (9:1) . The oxidative color bodies usually remain in the alcohol mother liquor.

Visual Workflows

Diagram 1: The Purification Decision Matrix

Use this logic tree to determine the correct purification route based on your crude purity.

PurificationLogic Start Crude Reaction Mixture (1-2-PP) CheckTLC Check TLC/HPLC (Is Bis-Impurity > 5%?) Start->CheckTLC BisHigh High Bis-Impurity (>5%) CheckTLC->BisHigh Yes BisLow Low Bis-Impurity (<5%) CheckTLC->BisLow No Column Column Chromatography (Silica Gel) Eluent: DCM -> 10% MeOH/DCM BisHigh->Column Remove Lipophilic Bis AcidBase Acid/Base Extraction (Remove neutrals/phenols) BisLow->AcidBase SaltForm HCl Salt Formation (Solvent: EtOAc/EtOH) Column->SaltForm AcidBase->SaltForm Recryst Recrystallization (Solvent: Hot EtOH) SaltForm->Recryst Polishing Step Final Pure 1-(2-Phenoxyphenyl)piperazine HCl (>99.5%) Recryst->Final

Caption: Decision matrix for selecting between chromatographic separation and direct crystallization based on impurity profile.

Diagram 2: Salt Formation & Isolation Protocol

The critical step for converting the oily free base into a handleable solid.

SaltProtocol CrudeOil Crude Free Base (Oil) Dissolve Dissolve in EtOAc (5-10 vol) CrudeOil->Dissolve Acidify Add 4M HCl/Dioxane Dropwise at 0°C Dissolve->Acidify Precip White Precipitate Forms Acidify->Precip Filter Vacuum Filtration Wash w/ Et2O Precip->Filter Dry Dry under Vacuum (P2O5, 40°C) Filter->Dry

Caption: Step-by-step workflow for the conversion of 1-(2-Phenoxyphenyl)piperazine free base to its Hydrochloride salt.

Analytical Validation (Self-Check)

Before proceeding to the next synthetic step (e.g., coupling with an alkyl halide for Iloperidone analogs), validate your material:

  • 1H NMR (DMSO-d6):

    • Look for the piperazine protons : Two broad multiplets at

      
       3.0–3.5 ppm.
      
    • Look for the phenoxy aromatic signals : A complex set of multiplets in the

      
       6.8–7.5 ppm region (9 protons total: 4 on the central ring, 5 on the phenoxy ring).
      
    • Check: Absence of "bis" impurity (would show doubled integration in aromatic region relative to piperazine).

  • Melting Point (HCl Salt):

    • While specific literature values for the phenoxy variant are rare (unlike the methoxy variant which is ~217°C), the expected range for the HCl salt is 180°C – 220°C .

    • Action: If MP is <170°C or range is wide (>3°C), recrystallize.

  • HPLC Conditions (Purity Check):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Buffer: 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) / Acetonitrile (Solvent B).

    • Gradient: 5% B to 95% B over 20 mins.

    • Note: The secondary amine may tail; TFA suppresses this.

References

  • Synthesis of N-Aryl Piperazines (General Methodology)

    • Title: Palladium-c
    • Source:Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Accounts of Chemical Research.
    • Relevance: Foundational method for coupling piperazine to unactiv
  • Impurity Profiling (Analogous Chemistry)

    • Title: Impurity profile study of Iloperidone (Involves similar piperazine intermedi
    • Source:Reddy, K. V. R., et al. (2013). Journal of Pharmaceutical and Biomedical Analysis.
    • Relevance: Discusses the formation and removal of "bis" impurities in piperazine syntheses.
  • Physical Properties (Methoxy Analog Reference)

    • Title: 1-(2-Methoxyphenyl)piperazine hydrochloride (Safety & Properties).[1][2]

    • Source:Sigma-Aldrich / Merck Safety D
    • Relevance: Provides baseline solubility and handling data for the closest structural analog (2-MeOPP).
  • Purification of Piperazines

    • Title: Purification of piperazine derivatives via salt form
    • Source:US Patent 2,919,275 (Generic principles for piperazine isol
    • Relevance: Establishes the historical and industrial utility of acetic/hydrochloric acid precipitation for purifying piperazines

Sources

Technical Support Center: Synthesis of 1-(2-Phenoxyphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of 1-(2-phenoxyphenyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical scaffold. 1-(2-Phenoxyphenyl)piperazine and its analogues are key structural motifs in a variety of pharmacologically active compounds, including antihypertensive agents like Naftopidil.

The synthesis of these molecules, however, is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, purification, and analysis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during your synthetic workflow in a direct question-and-answer format.

Q1: My Buchwald-Hartwig amination reaction is failing or giving very low yields. What are the common causes and how can I fix it?

A1: The Palladium-catalyzed Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on several interconnected parameters.[1] A failure in this step often points to issues with the catalyst system, reaction conditions, or starting materials.

Probable Causes & Solutions:

  • Catalyst Inactivity or Poisoning: The active Pd(0) species is susceptible to oxidation and can be poisoned by impurities.

    • Solution: Use a pre-catalyst that is air-stable and generates the active Pd(0) species in situ.[2] Ensure all reagents and solvents are thoroughly degassed using techniques like argon sparging or freeze-pump-thaw cycles. Functional groups like azo groups on your substrates may poison the catalyst.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle, particularly the reductive elimination step.

    • Solution: For electron-rich aryl halides like 1-bromo-2-phenoxybenzene, bulky, electron-rich phosphine ligands are generally preferred. Screen a variety of ligands to find the optimal one for your specific substrate. See the table below for common choices.

  • Incorrect Base or Solvent: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. Its strength and solubility can dramatically affect the reaction rate.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used in these reactions.[3][4] However, if your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures or longer reaction times. The choice of solvent is also critical; aprotic, non-polar solvents like toluene or xylene often give the best results for selectivity towards the desired mono-substituted product.[3]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination Screening

Catalyst PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd₂(dba)₃XPhosNaOt-BuToluene90-110A robust, general-purpose system for many aryl halides.
Pd(OAc)₂RuPhosK₃PO₄t-BuOH80-100Milder conditions, suitable for base-sensitive substrates.
Pd₂(dba)₃rac-BINAPNaOt-BuToluene100-110A classic ligand, can be effective but may require optimization.[3][4]
G3-XPhos Precatalyst(Internal)Cs₂CO₃1,4-Dioxane90-110Air-stable precatalyst simplifies reaction setup.[2]

dot

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: I am observing significant amounts of the N,N'-bis(2-phenoxyphenyl)piperazine byproduct. How can I improve the selectivity for mono-arylation?

A2: This is a classic challenge when using a symmetrical nucleophile like piperazine. Since both nitrogen atoms are equally reactive, the mono-arylated product can react further with another molecule of the aryl halide to form the undesired diarylated byproduct.[2]

Probable Causes & Solutions:

  • Stoichiometry: Using a 1:1 ratio or an excess of the aryl halide will strongly favor the formation of the diarylated product.

    • Solution: Use a significant excess of piperazine (typically 2.5 to 5 equivalents).[2][5] This ensures that an aryl halide molecule is statistically more likely to encounter an unreacted piperazine molecule than the mono-arylated product. While this complicates purification, it is often the most effective strategy.

  • Reaction Conditions: High temperatures and long reaction times can increase the rate of the second arylation.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed. Avoid unnecessarily high temperatures.

  • Protecting Group Strategy: For syntheses where controlling stoichiometry is difficult or undesirable, a protecting group strategy offers a more robust solution.

    • Solution: Start with a mono-protected piperazine, such as N-Boc-piperazine.[6][7] Perform the Buchwald-Hartwig amination, which can only occur on the unprotected nitrogen. After purification of the mono-arylated, Boc-protected intermediate, the Boc group can be cleanly removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the desired product with high selectivity.[7]

dot

Caption: Competing reaction pathways for mono- and diarylation.

Q3: My product is difficult to purify. It remains an oil or co-elutes with impurities during column chromatography. What are my options?

A3: The high polarity and basicity of the piperazine moiety can make purification challenging.[8] These compounds often exhibit poor chromatographic behavior and may be difficult to crystallize as a free base.

Probable Causes & Solutions:

  • High Polarity and Basicity: The two nitrogen atoms lead to high polarity and can cause strong interactions with silica gel, resulting in peak tailing and poor separation.[8]

    • Solution 1 (Chromatography): If using normal-phase silica gel chromatography, add a small amount of a basic modifier like triethylamine (TEA) (0.5-1%) or ammonia in methanol to the eluent. This deactivates the acidic silanol groups on the silica surface, improving peak shape.

    • Solution 2 (Salt Formation): Convert the basic product into a salt. This is often the most effective method for both purification and handling. Reacting the crude product with an acid like HBr or HCl in a suitable solvent (e.g., isopropanol, ethanol, or toluene/water) can induce crystallization of the salt, leaving many non-basic impurities behind in the mother liquor.[9] The pure free base can be regenerated later if needed by basifying an aqueous solution of the salt and extracting with an organic solvent.

  • Hygroscopicity: The free base form of many piperazine derivatives readily absorbs atmospheric moisture, making it difficult to handle as a solid and obtain accurate weights.[8]

    • Solution: Purification and storage as a crystalline, non-hygroscopic salt (e.g., hydrochloride or hydrobromide) is highly recommended.[9]

Table 2: Comparison of Purification Techniques for 1-(2-Phenoxyphenyl)piperazine

MethodPrincipleProsConsBest For
Column Chromatography Adsorption/PartitionVersatile, can separate a wide range of impurities.Can be low-yielding, poor peak shape for basic compounds, requires solvent.Removing non-polar impurities or when salt formation is not feasible.
Acid/Base Extraction Partition based on pKaRemoves acidic or basic impurities effectively.Does not remove neutral impurities with similar solubility.Initial cleanup of the crude reaction mixture.
Crystallization (as Salt) Solubility DifferenceHighly effective for purity enhancement, yields a stable solid, scalable.[4][9]Requires finding suitable solvent/acid conditions, may not work for all derivatives.Final purification to achieve >99% purity and for stable long-term storage.
Fractional Distillation Boiling Point DifferenceSuitable for large scale, effective for volatile impurities.Requires high vacuum and temperature, risk of product degradation.Removing residual solvents or low-boiling impurities.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which is the better method for my synthesis: Buchwald-Hartwig or Ullmann Condensation?

Both methods can achieve the desired C-N bond formation. The Buchwald-Hartwig amination is generally the preferred modern method due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][3] The Ullmann condensation , a copper-catalyzed reaction, is the more traditional approach. It often requires very high temperatures (>200 °C) and polar aprotic solvents, which can limit its applicability for complex molecules.[10][11] However, recent developments in ligand-accelerated Ullmann reactions have lowered the required temperatures, making it a viable alternative, especially for large-scale syntheses where the cost of palladium can be a factor.[12] For laboratory-scale synthesis of complex derivatives, Buchwald-Hartwig is typically the first choice.

FAQ 2: What are the best analytical techniques to monitor my reaction progress and product purity?

For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective tool. Use a mobile phase like ethyl acetate/hexanes and visualize with a UV lamp. Staining with potassium permanganate can also help visualize non-UV active spots. For more precise monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is ideal.[13][14] For basic compounds like piperazines, poor peak shape (tailing) is common in reverse-phase HPLC.[8] This can be mitigated by using a mobile phase with a low pH (e.g., 0.1% formic acid or TFA) to protonate the amines or by using a column designed for basic compounds. For final structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[15]

FAQ 3: My starting material, 2-phenoxy-bromobenzene, is expensive. Can I prepare it myself?

Yes, 2-phenoxy-bromobenzene can be readily synthesized via an Ullmann ether synthesis. This involves the copper-catalyzed coupling of 2-bromophenol with bromobenzene or, more commonly and under milder conditions, coupling 2-bromophenol with phenol.[10] While this adds a step to your synthesis, it can be significantly more cost-effective for large-scale work. Be aware that traditional Ullmann conditions can be harsh, but modern ligand-assisted protocols can improve yields and reduce reaction temperatures.[16]

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a general starting protocol and may require optimization.

Reagents:

  • 1-bromo-2-phenoxybenzene (1.0 equiv)

  • Piperazine (2.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.025 equiv, 2.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by 1-bromo-2-phenoxybenzene and piperazine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified as described in Protocol 2.

Protocol 2: Purification via HBr Salt Formation

This protocol is adapted from methods used for similar structures.[9]

Reagents:

  • Crude 1-(2-phenoxyphenyl)piperazine

  • Isopropanol (IPA)

  • 48% Aqueous Hydrobromic Acid (HBr)

  • Toluene

Procedure:

  • Dissolve the crude product in a mixture of isopropanol and a small amount of water (e.g., 20:1 IPA:water) with heating.

  • Cool the solution slightly and then slowly add 1.0-1.1 equivalents of 48% HBr with stirring.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 1-2 hours to maximize precipitation.

  • Isolate the crystalline 1-(2-phenoxyphenyl)piperazine hydrobromide salt by vacuum filtration.

  • Wash the filter cake with cold isopropanol, followed by cold toluene, to remove residual impurities.

  • Dry the purified salt under vacuum to a constant weight. The purity can be checked by HPLC (see Protocol 3).

Protocol 3: HPLC Method for Purity Analysis

Conditions:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water.

References

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. Available from: [Link]

  • PubMed. Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography. J Chromatogr A. 2000. Available from: [Link]

  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. 2005. Available from: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Thesis. 2017. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. Available from: [Link]

  • PMC. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives.... Molecules. 2011. Available from: [Link]

  • Google Patents. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. 2014. Available from: [Link]

  • PMC. Second-generation piperazine derivatives as promising radiation countermeasures. RSC Med Chem. 2021. Available from: [Link]

  • New Drug Approvals. Naftopidil, KT 611. 2021. Available from: [Link]

  • Semantic Scholar. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. 2021. Available from: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Thesis. 2008. Available from: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. 2012. Available from: [Link]

  • ResearchGate. Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. J. Braz. Chem. Soc. 2013. Available from: [Link]

  • SciELO. Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. J. Braz. Chem. Soc. 2013. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. 2014. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 2013. Available from: [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Org Prep Proced Int. 2013. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2024. Available from: [Link]

  • PMC. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org Lett. 2016. Available from: [Link]

  • Google Patents. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • ResearchGate. Recently Adopted Synthetic Protocols for Piperazines: A Review. 2017. Available from: [Link]

  • Name-Reaction.com. Ullmann Reaction. Available from: [Link]

  • SSRN. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. 2022. Available from: [Link]

  • Scite.ai. Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. 2013. Available from: [Link]

  • Unbound. Synthesis of aryl Piperazines: Significance and symbolism. 2024. Available from: [Link]

  • ResearchGate. Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). 2019. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. 2020. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. 1997. Available from: [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. 2009. Available from: [Link]

  • Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. 2012. Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 2019. Available from: [Link]

  • Google Patents. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.

Sources

Technical Support Center: Enhancing the Bioavailability of 1-(2-Phenoxyphenyl)piperazine Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the oral bioavailability of 1-(2-Phenoxyphenyl)piperazine formulations. This document moves beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring a robust and validated approach to formulation development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of 1-(2-Phenoxyphenyl)piperazine.

Q1: What are the main challenges in achieving adequate oral bioavailability for 1-(2-Phenoxyphenyl)piperazine?

A1: The primary challenge stems from its physicochemical properties. As a piperazine derivative, 1-(2-Phenoxyphenyl)piperazine is a lipophilic molecule, which can lead to poor aqueous solubility.[1][2] This limited solubility in gastrointestinal fluids is a major barrier to absorption and, consequently, oral bioavailability.[3][4][5]

Q2: What initial steps should I take to assess the bioavailability of my current 1-(2-Phenoxyphenyl)piperazine formulation?

A2: A crucial first step is to perform in vitro dissolution testing.[6] This will help you understand how much of the active pharmaceutical ingredient (API) is being released from the dosage form and dissolving in simulated intestinal fluids over time.[7] Additionally, conducting in vitro permeability assays, such as the Caco-2 cell model, can provide insights into the compound's ability to cross the intestinal epithelium.[8][9][10]

Q3: What are some of the most promising formulation strategies for improving the bioavailability of poorly soluble drugs like 1-(2-Phenoxyphenyl)piperazine?

A3: Several innovative formulation strategies can be employed. These include particle size reduction (micronization or nanocrystals), the use of solid dispersions, and the development of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][5][11][12] Each of these approaches aims to increase the drug's dissolution rate and/or solubility in the gastrointestinal tract.[3]

Q4: How do I select the most appropriate formulation strategy for my specific needs?

A4: The optimal strategy depends on a thorough evaluation of the compound's physicochemical characteristics, including its solubility, permeability, and stability.[4] A decision-making workflow, as outlined in the troubleshooting section, can guide you through this selection process based on experimental data.

Section 2: Troubleshooting Guide for Formulation Development

This section provides a structured approach to identifying and resolving common issues encountered during the formulation of 1-(2-Phenoxyphenyl)piperazine.

Issue: Poor Dissolution Profile in Biorelevant Media

If your formulation exhibits a slow or incomplete release of 1-(2-Phenoxyphenyl)piperazine in simulated gastric or intestinal fluids, it is a strong indicator of potential bioavailability problems.

Root Cause Analysis:

  • Low Aqueous Solubility: The inherent low solubility of the API is the most likely culprit.

  • Poor Wettability: The drug particles may not be easily wetted by the dissolution medium, leading to clumping and reduced surface area for dissolution.

  • Dosage Form Disintegration: The tablet or capsule may not be disintegrating properly, trapping the API.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low permeability.

Experimental Protocols:

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) until a differentiated monolayer is formed. [13] 2. Apical to Basolateral (A-B) Transport: Add the 1-(2-Phenoxyphenyl)piperazine formulation to the apical (A) side, which represents the intestinal lumen. [13] 3. Basolateral to Apical (B-A) Transport: Add the formulation to the basolateral (B) side, representing the blood side. [13] 4. At various time points, take samples from the receiver compartment (B for A-B transport, A for B-A transport) and analyze the drug concentration.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. [8]

Issue: Formulation Instability

Physical or chemical instability of the formulation can lead to a loss of the bioavailability enhancement achieved.

Root Cause Analysis:

  • Recrystallization: In amorphous solid dispersions, the drug may revert to its less soluble crystalline form over time. [12]* Chemical Degradation: The API may be susceptible to hydrolysis, oxidation, or photolysis, especially when in a solubilized state. [14]* Excipient Incompatibility: Interactions between the drug and excipients can lead to degradation. Troubleshooting Strategies and Data Presentation:

Instability Issue Potential Cause Recommended Action Analytical Technique for Monitoring
Recrystallization Insufficient polymer stabilization in a solid dispersion.Screen different polymers and drug-to-polymer ratios.Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)
Phase Separation Immiscible components in a lipid-based formulation.Optimize the ratio of oil, surfactant, and co-surfactant.Visual observation, Particle size analysis
Chemical Degradation Hydrolysis, oxidation, or photolysis.Conduct forced degradation studies to identify degradation pathways. Incorporate antioxidants or use protective packaging. [14]Stability-indicating HPLC method
Excipient Incompatibility Unfavorable chemical interactions.Perform drug-excipient compatibility studies.Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR)

Section 3: In-Depth Look at Formulation Strategies

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix to enhance dissolution. [3]The drug can exist in an amorphous or crystalline state within the polymer. [12] Mechanism:

  • Reduced Particle Size: The drug is molecularly dispersed, leading to a significant increase in surface area. [12]* Increased Wettability: The hydrophilic carrier improves the wetting of the drug particles. [12]* Amorphous State: The high-energy amorphous form of the drug has a higher apparent solubility and dissolution rate compared to the stable crystalline form. [12] Key Considerations:

  • Polymer Selection: The choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical and depends on the drug's properties and the desired release profile.

  • Manufacturing Method: Spray drying and hot-melt extrusion are common methods for preparing solid dispersions.

  • Physical Stability: Preventing recrystallization of the amorphous drug is a key challenge.

Lipid-Based Formulations (e.g., SEDDS)

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. [3][11] Mechanism:

  • Enhanced Solubilization: The drug is dissolved in the lipidic phase, bypassing the dissolution step in the GI tract.

  • Increased Surface Area: The formation of fine droplets provides a large surface area for drug absorption.

  • Lymphatic Transport: Lipid-based formulations can promote lymphatic transport, which can bypass first-pass metabolism in the liver. [4] Key Considerations:

  • Excipient Selection: Careful selection of oils, surfactants, and co-surfactants is necessary to ensure efficient self-emulsification and drug solubilization.

  • Phase Diagram Construction: Ternary phase diagrams are used to identify the optimal ratios of the components for creating a stable microemulsion.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. JAPS. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available from: [Link]

  • In Vitro Permeability Assay. Creative Bioarray. Available from: [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. Available from: [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available from: [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs. Scribd. Available from: [Link]

  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available from: [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available from: [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. Global Center for Pharmaceutical Industry. Available from: [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

  • 1-(2-Methoxyphenyl)piperazine - Solubility of Things. Solubility of Things. Available from: [Link]

  • Step-by-Step Drug Formulation Development Guide. Laboratorios Rubió. Available from: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 1-(2-Phenoxyphenyl)piperazine Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Phenoxyphenyl)piperazine (1-2-PPP) experimental workflows. As a bulky, ortho-substituted arylpiperazine, 1-2-PPP is a highly valuable pharmacological tool, but it is notorious for its polypharmacology. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure experimental integrity when working with this compound.

System Overview & Known Pharmacological Liabilities

To troubleshoot 1-2-PPP, you must first understand the structural causality behind its off-target effects. The basic piperazine nitrogen is protonated at physiological pH, creating a critical electrostatic interaction with the conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs). Simultaneously, the bulky, highly lipophilic 2-phenoxy group drives the molecule into deep hydrophobic clefts, dramatically increasing non-specific affinity for monoaminergic targets[1].

This structural homology directly mimics endogenous monoamines, leading to cross-reactivity with serotonin (5-HT), dopamine (D2/D3), and adrenergic (α1) receptors.

Quantitative Binding Profile of Ortho-Substituted Arylpiperazines

The following table summarizes the expected off-target liabilities based on the conserved arylpiperazine scaffold.

Receptor TargetRepresentative Affinity (Kᵢ, nM)Functional RoleCommon Off-Target Phenotypic Manifestation
5-HT₁A 10 – 45Partial AgonistHypothermia, behavioral syndrome, altered anxiety models
5-HT₂A 50 – 300AntagonistDisrupted head-twitch response, altered sensory gating
Dopamine D₂ 20 – 300AntagonistCatalepsy, reduced spontaneous locomotion, prolactinemia
α₁-Adrenergic 1 – 50AntagonistAcute hypotension, sedation, vascular relaxation

(Data synthesized from established [1][2])

Troubleshooting Guides & FAQs

Q: My in vivo subjects are exhibiting severe hypotension and sedation immediately following 1-2-PPP administration. How do I isolate my primary target's effect? A: Arylpiperazines possess a conserved basic nitrogen that mimics endogenous monoamines. When coupled with the bulky ortho-phenoxy group, the molecule gains high affinity for[2]. Antagonism at these receptors causes rapid vasodilation and subsequent hypotension. Self-Validating Solution: Implement a pharmacological blockade. Pre-treat subjects with a selective α1 antagonist (e.g., Prazosin) to saturate the off-target receptors before administering 1-2-PPP. If the primary experimental endpoint remains intact while the sedation is abolished, you have successfully isolated the mechanism.

Q: In my behavioral assays, 1-2-PPP is inducing catalepsy, confounding my primary locomotor endpoints. What is the mechanism? A: The structural homology of the phenylpiperazine scaffold allows it to dock into the deep hydrophobic cleft of the [3]. Antagonism at striatal D2 receptors mimics classical antipsychotic effects, inducing motor deficits. Self-Validating Solution: Utilize a D2-knockout (D2R-/-) murine model for behavioral validation. Alternatively, co-administer a low-dose D2 agonist (e.g., Quinpirole) titrated specifically to restore baseline locomotion without overstimulating the system.

Q: Why does 1-2-PPP cause high background noise in my radioligand binding assays? A: The 2-phenoxy substitution creates a highly lipophilic diaryl ether motif. This drives the molecule to partition non-specifically into lipid bilayers and polystyrene assay plates, artificially inflating non-specific binding (NSB). Self-Validating Solution: Optimize your assay buffer by adding 0.1% to 0.5% Bovine Serum Albumin (BSA) to act as a lipid sink. Additionally, pre-soak your glass-fiber filters in 0.3% polyethylenimine (PEI) for 1 hour prior to harvesting. If the NSB drops significantly upon adding BSA, you have validated that the noise was due to lipophilic partitioning rather than true receptor cross-reactivity.

Experimental Protocol: Self-Validating Pharmacological Isolation Assay (In Vivo)

Objective: To isolate the primary pharmacological effect of 1-2-PPP by systematically occluding monoaminergic off-targets. This protocol acts as a self-validating system; the persistence of the primary endpoint despite off-target blockade confirms the specificity of your findings.

Step 1: Baseline Establishment Acclimate murine subjects to the testing arena for 30 minutes. Record baseline physiological parameters (e.g., blood pressure via tail-cuff, spontaneous locomotion via open-field test). This establishes the control metrics required to validate off-target interference.

Step 2: Off-Target Saturation (Pre-treatment) Administer selective antagonists to block known arylpiperazine liabilities prior to 1-2-PPP introduction.

  • For α₁ blockade (Hypotension/Sedation): Administer Prazosin (1 mg/kg, i.p.) 30 minutes prior to the main experiment.

  • For 5-HT₁A blockade (Serotonergic Syndrome): Administer WAY-100635 (0.3 mg/kg, s.c.) 20 minutes prior.

  • For D₂ blockade (Catalepsy): Administer Sulpiride (10 mg/kg, i.p.) 30 minutes prior.

Step 3: 1-2-PPP Administration Administer the calculated dose of 1-(2-Phenoxyphenyl)piperazine. Critical Formulation Note: Due to the high lipophilicity of the phenoxy moiety, formulate the compound in 5% DMSO / 5% Tween-80 / 90% Saline to prevent precipitation and ensure consistent bioavailability.

Step 4: Endpoint Quantification & Causality Check Measure the primary endpoint. The system is self-validating: if the previously observed confounding phenotype (e.g., sedation) is abolished by the pre-treatment, but the primary experimental endpoint remains, the protocol has successfully validated the primary mechanism and isolated the off-target variable.

Workflow Visualization

OffTargetTroubleshooting Start Observe 1-(2-Phenoxyphenyl)piperazine In Vivo / In Vitro Effect CheckReceptor Is the effect mediated by primary target or off-target? Start->CheckReceptor Alpha1 Hypotension / Sedation? (Alpha-1 Adrenergic) CheckReceptor->Alpha1 Vascular/CNS D2 Motor Deficits / Catalepsy? (Dopamine D2) CheckReceptor->D2 Locomotor HT1A Serotonergic Syndrome? (5-HT1A/2A) CheckReceptor->HT1A Behavioral BlockAlpha Pre-treat with Prazosin (1 mg/kg) Alpha1->BlockAlpha BlockD2 Pre-treat with Sulpiride or use D2-KO D2->BlockD2 BlockHT Pre-treat with WAY-100635 (0.3 mg/kg) HT1A->BlockHT Confirm Re-evaluate Primary Endpoint (Isolated Effect) BlockAlpha->Confirm BlockD2->Confirm BlockHT->Confirm

Fig 1: Pharmacological isolation workflow for 1-2-PPP off-target effects.

References

  • Martin GE, et al. "Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy." Journal of Medicinal Chemistry, 1989. URL:[Link]

  • González-Gómez JC, et al. "New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors." Bioorganic & Medicinal Chemistry Letters, 2003. URL:[Link]

  • "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules (MDPI), 2022. URL:[Link]

Sources

Cell viability assay troubleshooting with 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Phenoxyphenyl)piperazine

Role: Senior Application Scientist | Context: High-Content Screening & Lead Optimization
Executive Summary & Compound Profile

Compound: 1-(2-Phenoxyphenyl)piperazine (1-PP) Chemical Class: Phenylpiperazine derivative Primary Application: Serotonergic receptor ligand, alpha-adrenergic blocker, and pharmaceutical intermediate. Key Physicochemical Challenge: Lipophilicity & Basicity.

As an Application Scientist, I frequently see assays fail not because the compound is inactive, but because it is insoluble or chemically interfering. 1-PP possesses a secondary amine (pKa ~9.0–9.8) and a bulky hydrophobic phenoxy group. This creates a "perfect storm" for two specific assay artifacts: aqueous precipitation (false negatives/positives) and pH-driven colorimetric shifts (false MTT signals).

This guide prioritizes the integrity of your data over the speed of your workflow.

Critical Troubleshooting: The "Crash-Out" Phenomenon

The most common issue with 1-PP is precipitation upon addition to cell culture media.

Q: My dose-response curve looks flat or non-sigmoidal. What is happening? A: You are likely observing the "Solubility Cutoff." 1-PP is highly soluble in DMSO but poorly soluble in aqueous buffers (PBS/Media). If you spike a high-concentration DMSO stock directly into media, the compound precipitates into invisible micro-crystals. These crystals settle on cells, causing physical stress (non-specific toxicity) or simply becoming unavailable to the target.

The Fix: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into the well.

  • Step 1: Prepare 200x stocks in 100% DMSO.

  • Step 2: Dilute 1:10 into an intermediate solvent (e.g., PBS or Media) in a separate tube. Vortex immediately.

  • Step 3: Inspect for turbidity. If cloudy, you have exceeded the solubility limit (typically <50 µM for this class in aqueous media).

  • Step 4: Add this intermediate solution to your cells.

Solubility Compatibility Matrix
SolventSolubility RatingMax Final Conc. (Cell Assay)Notes
DMSO Excellent (>50 mM)0.5% (v/v)Standard vehicle. Keep constant across all wells.
Ethanol Good0.5% (v/v)More volatile; seal plates tightly to prevent evaporation.
PBS (pH 7.4) Poor (<100 µM)N/ADo not use for stock preparation.
Culture Media PoorN/AProteins (FBS) may bind the drug, altering free concentration.
Assay Interference: Chemical Artifacts

Q: I see high absorbance in my MTT assay even in wells with dead cells. Is 1-PP reducing the dye? A: Possibly, but pH is the more likely culprit. Piperazines are bases.[1][2][3] At high concentrations (>100 µM), 1-PP can shift the pH of the culture medium alkaline.

  • Mechanism: Tetrazolium reduction (MTT to Formazan) is pH-dependent. An alkaline shift accelerates spontaneous (non-enzymatic) reduction of MTT, generating a false "high viability" signal.

  • Phenol Red Warning: If your media turns magenta/purple upon compound addition, your buffer capacity is overwhelmed.

The Fix: Buffer Reinforcement Switch to media supplemented with 25 mM HEPES . Standard bicarbonate buffering is often insufficient for high-concentration amine screening.

Validated Protocol: The "Dual-Control" Workflow

To ensure data integrity, you must run a Cell-Free Interference Control alongside your biological assay.

Step-by-Step Methodology
  • Preparation:

    • Seed cells (e.g., HEK293, HepG2) at 5,000–10,000 cells/well. Incubate 24h.

    • Control Plate: Prepare a duplicate plate containing only media (no cells).

  • Treatment:

    • Prepare 1-PP serial dilutions in DMSO.

    • Dilute into media (keeping DMSO constant at 0.5%).

    • Add to both the Cell Plate and the Cell-Free Control Plate.

  • Incubation:

    • Incubate for desired time (e.g., 24h or 48h).

  • Readout (MTT Example):

    • Add MTT reagent.[4][5][6] Incubate 2-4h.

    • Visual Check: Look at the Cell-Free plate. If wells turn purple, 1-PP is chemically reducing the dye.

    • Solubilize (DMSO/SDS) and read Absorbance (570 nm).

  • Calculation:

    • If

      
       is >10% of your signal, the assay is invalid. Switch to ATP-based (Luminescent) assays.
      
Visualizations & Logic Flow
Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing assay failures with lipophilic amines like 1-PP.

TroubleshootingTree Start Assay Result Anomaly CheckTurbidity Visual Inspection: Is the media cloudy? Start->CheckTurbidity SolubilityIssue Precipitation Artifact (False Toxicity) CheckTurbidity->SolubilityIssue Yes CheckCellFree Cell-Free Control: Signal present w/o cells? CheckTurbidity->CheckCellFree No ChemInterference Chemical Interference (False Viability) CheckCellFree->ChemInterference Yes (High Signal) CheckPH Media Color: Did Phenol Red turn Purple? CheckCellFree->CheckPH No PHArtifact pH-Driven Reduction (Buffer Failure) CheckPH->PHArtifact Yes (Magenta) ValidData Valid Biological Effect CheckPH->ValidData No (Red/Orange)

Figure 2: The "Intermediate Dilution" Workflow

Caption: Correct handling of hydrophobic stocks to prevent micro-precipitation.

DilutionWorkflow Stock 100% DMSO Stock (10 mM) Intermed Intermediate Tube (PBS/Media + 10% DMSO) Stock->Intermed 1:10 Dilution (Vortex Fast!) Microscope Microscopy Check (Look for Crystals) Intermed->Microscope FinalWell Assay Well (Final: 0.5% DMSO) Microscope->Stock Cloudy? Reduce Conc. Microscope->FinalWell Clear? Proceed

Frequently Asked Questions (FAQs)

Q: Can I use CellTiter-Glo (ATP) instead of MTT? A: Yes, and it is often recommended for 1-PP. ATP assays are less susceptible to chemical reduction artifacts than tetrazolium assays. However, you must still control for "Quenching." Run a standard curve of ATP in the presence of your compound to ensure 1-PP doesn't absorb the emitted luminescence.

Q: What is the maximum DMSO concentration I can use? A: Do not exceed 0.5% for sensitive cell lines (e.g., primary neurons, stem cells). Robust lines (HeLa, HEK293) may tolerate up to 1.0%, but solvent toxicity will mask the effects of 1-PP. Always include a "Vehicle Control" (0.5% DMSO only) to normalize your data.

Q: Why do I see a "Hook Effect" (toxicity decreases at highest dose)? A: This is a classic precipitation signature. At the highest dose, the compound crashes out of solution, becoming less bioavailable than the medium doses. The cells "survive" because they are effectively not being treated.

References
  • Riss TL, Moravec RA, Niles AL, et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7] Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]

Sources

Validation & Comparative

Comparing the efficacy of 1-(2-Phenoxyphenyl)piperazine with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 1-(2-Phenoxyphenyl)piperazine against canonical piperazine derivatives. This analysis focuses on structural pharmacophores, receptor binding profiles (specifically 5-HT families), and experimental validation protocols.

Executive Summary & Compound Profile

1-(2-Phenoxyphenyl)piperazine (2-PhO-PP) represents a distinct class of biaryl ether piperazines . Structurally, it consists of a piperazine ring attached to a diphenyl ether moiety at the ortho position.

In the context of medicinal chemistry, 2-PhO-PP is the oxygen-isostere of the multimodal antidepressant Vortioxetine (which contains a sulfur linker). While less common as a standalone drug than its sulfide counterpart, the phenoxy-derivative serves as a critical probe for understanding the role of chalcogen linkers (O vs. S) in serotonin transporter (SERT) inhibition and 5-HT receptor modulation.

Structural Classification
  • Core Scaffold: N-Arylpiperazine.

  • Substituent: Ortho-phenoxy group (Bulky, lipophilic, electron-withdrawing via induction).

  • Key Characteristic: The bulky ortho-substitution forces the piperazine and phenyl rings into a non-planar conformation, a critical feature for selectivity against

    
    -adrenergic receptors.
    

Comparative Efficacy Analysis

The "Ortho-Effect": Steric Influence on Selectivity

The efficacy of piperazine derivatives is heavily dictated by the substitution pattern on the phenyl ring.

CompoundStructure / SubstituentPrimary Target ProfileKey Pharmacological Feature
1-(2-Phenoxyphenyl)piperazine Ortho-Phenoxy (Diphenyl ether)SERT / 5-HT1A / 5-HT3 High Affinity / Multimodal. The bulky phenoxy group mimics the sulfide of Vortioxetine, providing dual SERT inhibition and receptor modulation.
Vortioxetine Ortho-Phenylsulfanyl (Sulfide)SERT / 5-HT3 / 5-HT7 Clinical Gold Standard. The sulfur atom increases lipophilicity (

) compared to oxygen, potentially enhancing BBB penetration.
oMPP (1-(2-Methoxyphenyl)piperazine)Ortho-Methoxy5-HT1A (Mixed) Classic Antagonist. The methoxy group is smaller than phenoxy. High affinity for 5-HT1A but lower selectivity vs.

-adrenergic receptors compared to bulky analogs.[1]
mCPP (1-(3-Chlorophenyl)piperazine)Meta-Chloro5-HT2C / 5-HT1B Anxiogenic Agonist. Meta-substitution shifts selectivity toward 5-HT2C. Often used to induce anxiety in experimental models.
1-PP (1-Phenylpiperazine)UnsubstitutedNon-selective Promiscuous. Binds 5-HT, Dopamine, and Adrenergic receptors with moderate affinity. Metabolite of many drugs (e.g., Trazodone).
Mechanistic Insight: Oxygen (Ether) vs. Sulfur (Thioether)

Replacing the sulfur in Vortioxetine with oxygen to yield 1-(2-Phenoxyphenyl)piperazine alters the electronic and steric landscape:

  • Electronegativity: Oxygen is more electronegative than sulfur, reducing the electron density on the central phenyl ring. This can slightly decrease

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.
    
  • Bond Angle: The C-O-C angle (

    
    ) is wider than the C-S-C angle (
    
    
    
    ), altering the spatial orientation of the distal phenyl ring.
  • Metabolic Stability: The ether linkage is generally more stable to oxidative metabolism than the sulfide (which can form sulfoxides), potentially altering the pharmacokinetic half-life.

Experimental Protocols

To validate the efficacy of 1-(2-Phenoxyphenyl)piperazine, researchers must employ self-validating binding and functional assays.

Protocol A: Radioligand Binding Assay (SERT & 5-HT1A)

Objective: Determine the inhibition constant (


) of 2-PhO-PP compared to oMPP and Vortioxetine.

Reagents:

  • Source Tissue: HEK-293 cells stably expressing human SERT or 5-HT1A.

  • Radioligand:

    
    -Paroxetine (for SERT) or 
    
    
    
    -8-OH-DPAT (for 5-HT1A).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 48,000

    
     for 20 min. Resuspend pellet to 0.5 mg protein/mL.
    
  • Incubation:

    • Mix 100

      
      L membrane prep + 50 
      
      
      
      L radioligand (0.5 nM final) + 50
      
      
      L test compound (10 concentration points:
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 mins (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Assay

Objective: Distinguish whether 2-PhO-PP acts as an agonist, antagonist, or partial agonist at 5-HT1A.

Workflow:

  • Incubate membranes with GDP (10

    
    M) to occupy inactive G-proteins.
    
  • Add test compound +

    
     (0.1 nM).
    
  • Agonist Mode: Measure increase in CPM (Counts Per Minute) vs. basal.

  • Antagonist Mode: Co-incubate with reference agonist (e.g., 8-OH-DPAT) and measure inhibition of CPM.

  • Validation: A full agonist (Serotonin) must define 100% Emax.

Visualizations

Comparative Signaling Pathways (5-HT1A vs 5-HT2C)

The following diagram illustrates the divergent signaling pathways activated by different piperazine derivatives (e.g., oMPP/2-PhO-PP vs mCPP).

G PhO_PP 1-(2-Phenoxyphenyl) piperazine R_1A 5-HT1A Receptor (Gi/o coupled) PhO_PP->R_1A Agonist/Modulator mCPP mCPP (Meta-Chloro) R_2C 5-HT2C Receptor (Gq coupled) mCPP->R_2C Agonist AC Adenylyl Cyclase R_1A->AC Inhibits PLC Phospholipase C R_2C->PLC Activates cAMP Decrease cAMP (Anxiolysis/Antidepressant) AC->cAMP Ca Increase Ca2+ (Anxiogenic) PLC->Ca

Caption: Differential signaling: 2-Phenoxy derivatives typically favor Gi-coupled 5-HT1A pathways (anxiolytic), whereas meta-chloro derivatives (mCPP) favor Gq-coupled 5-HT2C pathways (anxiogenic).

Radioligand Binding Workflow

BindingAssay Start Start: Membrane Preparation Mix Add: Membranes + Radioligand + 2-PhO-PP (Competitor) Start->Mix Incubate Incubate: 25°C, 60 min (Equilibrium Binding) Mix->Incubate Filter Filtration: GF/B Filters + PEI (Separate Bound vs Free) Incubate->Filter Count Scintillation Counting (Measure CPM) Filter->Count Calc Calculate Ki (Cheng-Prusoff Equation) Count->Calc

Caption: Step-by-step workflow for determining the binding affinity (Ki) of piperazine derivatives.[1]

References

  • Synthesis and Structure-Activity Relationships of Arylpiperazines. Journal of Medicinal Chemistry. (Explores the SAR of ortho-substituted piperazines and 5-HT1A affinity).

  • Vortioxetine: Mechanism of Action and Pharmacology. BenchChem / NIH. (Details the binding profile of the sulfide analog, serving as the primary benchmark for the phenoxy derivative).

  • Radioligand Binding Assay Protocols. Gifford Bioscience. (Standardized protocols for GPCR binding assays).

  • Pharmacology of 1-(2-Methoxyphenyl)piperazine (oMPP). Sigma-Aldrich Technical Data. (Provides baseline data for the methoxy-analog).

  • Arylpiperazine Scaffolds in CNS Drug Discovery. MDPI Molecules. (Review of the structural "privileged scaffold" status of arylpiperazines).

Sources

Validating 5-HT1A Receptor Binding: A Comparative Analysis of 1-(2-Phenoxyphenyl)piperazine and Reference Ligands

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In-Depth Technical Validation

In the landscape of neuropharmacology and drug discovery, the serotonin 1A (5-HT1A) receptor stands as a pivotal target for therapeutic intervention in a range of central nervous system disorders, including anxiety and depression. The development of novel ligands with specific binding affinities for this receptor is a critical area of research. This guide provides a comprehensive framework for validating the binding affinity of the novel compound, 1-(2-Phenoxyphenyl)piperazine, to the 5-HT1A receptor. Through a detailed comparative analysis with established reference ligands—the antagonist WAY-100635, the agonist 8-OH-DPAT, and the partial agonist Buspirone—we will elucidate the experimental and analytical methodologies required for robust and reliable characterization of a new chemical entity's receptor binding profile.

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy approach to ligand-receptor interaction studies.

The 5-HT1A Receptor and Its Signaling Cascade

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory Gαi/o proteins. This interaction initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). Furthermore, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing.[3] Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.

5-HT1A Receptor Signaling Pathway 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gαi/o βγ 5-HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP K_ion K+ GIRK->K_ion Efflux Ligand 5-HT1A Agonist (e.g., 8-OH-DPAT) Ligand->5-HT1A_Receptor ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling cascade.

Comparative Binding Affinity Analysis

To ascertain the binding affinity of 1-(2-Phenoxyphenyl)piperazine for the 5-HT1A receptor, a competitive radioligand binding assay is the gold standard. This technique allows for the determination of the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor. The Ki value is an intrinsic measure of the compound's binding affinity and is independent of the experimental conditions, making it ideal for comparative purposes.[4]

For this guide, we will compare the binding affinity of our test compound with well-characterized reference ligands:

  • WAY-100635: A potent and selective silent antagonist for the 5-HT1A receptor.[5][6][7]

  • 8-OH-DPAT: A classic, potent full agonist for the 5-HT1A receptor.[8][9][10]

  • Buspirone: A partial agonist at the 5-HT1A receptor, widely used clinically as an anxiolytic.[11][12][13]

CompoundType5-HT1A Ki (nM)Reference(s)
1-(2-methoxyphenyl)piperazine Ligand68.0[14]
WAY-100635 Antagonist0.39 - 0.84[5][6][7]
8-OH-DPAT AgonistpIC50 of 8.19 (approx. 6.46 nM)[8]
Buspirone Partial Agonist~25 (for its major metabolite, 6-Hydroxybuspirone)[11]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue/cell preparation.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound at the 5-HT1A receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation (e.g., from HEK-293 cells expressing 5-HT1A) Reagent_Prep 2. Reagent Preparation (Assay buffer, Radioligand, Test & Reference Compounds) Membrane_Prep->Reagent_Prep Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Filter Washing (Removes non-specific binding) Filtration->Washing Scintillation 6. Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Data_Analysis 7. Data Analysis (IC50 determination and Ki calculation via Cheng-Prusoff) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:
  • Cell Membranes: Membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK-293 or CHO cells).[16][17]

  • Radioligand: [³H]8-OH-DPAT (specific activity: ~140 Ci/mmol) or [³H]WAY-100635.[16][18]

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.[16]

  • Non-specific Binding Control: 10 µM Serotonin (5-HT).[16]

  • Test Compound: 1-(2-Phenoxyphenyl)piperazine at various concentrations.

  • Reference Compounds: WAY-100635, 8-OH-DPAT, and Buspirone at various concentrations.

  • 96-well Microplates.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Thaw the 5-HT1A receptor-expressing cell membranes on ice.

    • Dilute the membranes to the desired protein concentration (e.g., 50-100 µg protein/well) in ice-cold Assay Buffer.[16] Homogenize gently to ensure a uniform suspension.

  • Assay Plate Setup:

    • In a 96-well plate, add the following components in order:

      • Total Binding Wells: 50 µL of Assay Buffer.

      • Non-specific Binding (NSB) Wells: 50 µL of 10 µM Serotonin.[16]

      • Test and Reference Compound Wells: 50 µL of the respective compounds at various concentrations (typically a serial dilution).

    • Add 50 µL of the diluted radioligand (e.g., [³H]8-OH-DPAT to a final concentration of ~1.0 nM) to all wells.[16]

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes with gentle agitation to allow the binding to reach equilibrium.[16]

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[19]

    • Wash the filters three to four times with ice-cold Assay Buffer to remove any unbound radioligand.[16][19]

  • Radioactivity Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine the IC50 Value:

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibitory Constant (Ki):

    • Convert the experimentally determined IC50 value to the Ki value using the Cheng-Prusoff equation :[4][20]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • IC50 is the half-maximal inhibitory concentration of the test compound.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation provides a more accurate measure of an inhibitor's affinity for its target, as the Ki is an intrinsic property of the compound, unlike the IC50 which can be influenced by the concentration of the radioligand.[4][21]

Conclusion

This guide provides a robust framework for the validation of 1-(2-Phenoxyphenyl)piperazine's binding affinity to the 5-HT1A receptor. By employing a standardized competitive radioligand binding assay and performing a comparative analysis against well-characterized reference compounds, researchers can confidently and accurately determine the binding profile of this novel ligand. The detailed experimental protocol and data analysis methodology outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for advancing drug discovery and development in the field of neuroscience.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Cheng-Prusoff Equation Calculator. Inchcalculator.com. Published August 7, 2024. Available from: [Link]

  • Buspirone. In: Wikipedia. ; 2024. Available from: [Link]

  • Mokrosz M, et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. J Med Chem. 1995;38(11):2048-2053. Available from: [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available from: [Link]

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. Available from: [Link]

  • Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Internet Scientific Publications. Available from: [Link]

  • Hall H, et al. The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. J Neurochem. 1997;69(4):1685-1696. Available from: [Link]

  • Neuronal signaling of the 5-HT1A autoreceptor. The major signaling... ResearchGate. Available from: [Link]

  • 8-OH-DPAT. In: Wikipedia. ; 2024. Available from: [Link]

  • 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Published April 6, 2014. Available from: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. Published January 14, 2021. Available from: [Link]

  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. Published February 6, 2026. Available from: [Link]

  • Kosciolek T, et al. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. J Med Chem. 2006;49(16):4899-4908. Available from: [Link]

  • Harrington MA, et al. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. J Recept Res. 1993;13(1-4):569-584. Available from: [Link]

  • Signaling pathways of 5-HT1A receptor. ResearchGate. Available from: [Link]

  • Leopoldo M, et al. 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. J Med Chem. 2007;50(16):3957-3960. Available from: [Link]

  • Orjales A, et al. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Bioorg Med Chem. 2002;10(10):3309-3317. Available from: [Link]

  • Rickels K, et al. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. J Clin Psychiatry. 1990;51 Suppl:7-13. Available from: [Link]

  • The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology. Available from: [Link]

  • Polter AM, Li X. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cell Signal. 2010;22(10):1406-1412. Available from: [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE. Inxight Drugs. Available from: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Published October 20, 2022. Available from: [Link]

  • Nishiyama S, et al. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorg Med Chem. 2013;21(17):5337-5343. Available from: [Link]

  • Newman-Tancredi A, et al. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Br J Pharmacol. 2000;130(4):889-897. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI. Published March 10, 2022. Available from: [Link]

  • Orjales A, et al. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Bioorg Med Chem. 2002;10(10):3309-3317. Available from: [Link]

Sources

A Comparative Analysis of the Anxiolytic Potential of 1-(2-Phenoxyphenyl)piperazine and its Analogs: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the anxiolytic effects of 1-(2-phenoxyphenyl)piperazine, a representative member of the phenylpiperazine class of compounds. Phenylpiperazines represent a privileged scaffold in central nervous system (CNS) drug discovery, forming the core of numerous approved medications for anxiety, depression, and psychosis.[1] This document synthesizes preclinical data on close structural analogs to build a predictive framework for 1-(2-phenoxyphenyl)piperazine, offering field-proven experimental protocols and comparative benchmarks to guide its development. We will explore the primary serotonergic mechanism of action, contrast its potential efficacy and side-effect profile with established anxiolytics, and provide detailed methodologies for its preclinical validation.

The Mechanistic Rationale: Targeting the 5-HT₁ₐ Receptor

The anxiolytic and antidepressant-like properties of many piperazine derivatives are mediated, at least in part, by their interaction with the serotonergic system, specifically the serotonin 1A (5-HT₁ₐ) receptor.[2][3] Unlike benzodiazepines, which potentiate the inhibitory effects of GABA, 5-HT₁ₐ receptor agonists modulate serotonergic neurotransmission, a pathway implicated in the etiology of anxiety and mood disorders.

1-(2-Phenoxyphenyl)piperazine and its analogs are hypothesized to act as agonists or partial agonists at the 5-HT₁ₐ receptor.[4] Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This action ultimately results in neuronal hyperpolarization and a decrease in neuronal firing rates in key brain regions associated with fear and anxiety, such as the hippocampus and raphe nuclei.[4] This targeted mechanism is a key differentiator from broader-acting anxiolytics and is the foundation of its potentially favorable side-effect profile.

G cluster_0 Compound 1-(2-Phenoxyphenyl)piperazine (Agonist) Receptor 5-HT₁ₐ Receptor Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits Second_Messenger cAMP Effector->Second_Messenger ATP to cAMP Response Neuronal Hyperpolarization (Anxiolytic Effect) Second_Messenger->Response Reduction Leads to

Caption: Proposed 5-HT₁ₐ receptor signaling pathway for 1-(2-Phenoxyphenyl)piperazine.

Comparative Benchmarking: Efficacy and Side-Effect Profiles

The therapeutic value of a novel anxiolytic is determined not only by its efficacy but also by its advantages over existing treatments. The primary comparators for 1-(2-phenoxyphenyl)piperazine are benzodiazepines (e.g., Diazepam) and other serotonergic agents like the azapirone, Buspirone.

Feature1-(2-Phenoxyphenyl)piperazine (Projected) Diazepam (Benzodiazepine) Buspirone (Azapirone)
Primary Mechanism 5-HT₁ₐ Receptor Agonist/Partial AgonistPositive Allosteric Modulator of GABAₐ Receptors5-HT₁ₐ Receptor Partial Agonist
Onset of Action Moderate to Delayed (days to weeks)Rapid (minutes to hours)Delayed (2-4 weeks)
Sedation/Hypnosis Low to ModerateHighLow
Abuse/Dependence Liability LowHighLow
Cognitive Impairment LowHighLow
Interaction with Alcohol ModerateHigh (Potentiation of CNS depression)Moderate
Withdrawal Syndrome UnlikelyCommon and can be severeUnlikely

This comparative profile suggests that 1-(2-phenoxyphenyl)piperazine, in line with other 5-HT₁ₐ agonists, could offer a safer long-term treatment option for generalized anxiety disorders compared to benzodiazepines, avoiding the significant risks of sedation, dependence, and cognitive impairment.[5][6]

Experimental Validation: Protocols for Preclinical Assessment

To validate the anxiolytic potential of 1-(2-phenoxyphenyl)piperazine, a series of standardized and self-validating preclinical experiments are required. The following protocols provide a robust framework for this evaluation.

The preclinical evaluation follows a logical progression from in vitro characterization to in vivo behavioral assessment. This ensures that resources are directed toward compounds with the desired target engagement and pharmacological profile before advancing to more complex animal models.

G cluster_workflow Preclinical Validation Workflow synthesis Compound Synthesis & Purification binding In Vitro Receptor Binding Assays (Determine Ki) synthesis->binding behavior In Vivo Behavioral Models (EPM, Light-Dark Box) binding->behavior Promising Candidates pk Pharmacokinetic Studies (ADME) behavior->pk tox Toxicology Screening pk->tox

Caption: A streamlined workflow for the preclinical evaluation of novel anxiolytics.

The EPM is a gold-standard behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Male Swiss mice (25-30g).

  • Procedure:

    • Administer the test compound (e.g., 1-(2-phenoxyphenyl)piperazine at 5, 10, 20 mg/kg, i.p.), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg, i.p.) 30 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead camera.

    • An automated tracking system measures the number of entries into and the time spent in the open and closed arms.

    • Self-Validation: The total number of arm entries is used as a measure of general locomotor activity. A significant change in this parameter would suggest a sedative or stimulant effect, confounding the interpretation of anxiolytic activity.[2][3]

  • Data Analysis: Compare the percentage of time spent in open arms and the percentage of open arm entries between treatment groups using a one-way ANOVA followed by a post-hoc test.

This in vitro assay quantifies the affinity of the test compound for a specific receptor target.

  • Objective: To determine the binding affinity (Ki) of 1-(2-phenoxyphenyl)piperazine for the human 5-HT₁ₐ receptor.

  • Materials:

    • Cell membranes expressing the recombinant human 5-HT₁ₐ receptor.

    • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

    • Test compound stock solutions.

    • Assay buffer and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin).

    • After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Projected Experimental Data

Based on findings for structurally similar phenylpiperazine derivatives, we can project the likely outcomes of preclinical testing.[2][3]

Table 1: Projected Efficacy in the Elevated Plus Maze (EPM) Test

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-18.5 ± 2.125.2 ± 1.8
1-(2-Phenoxyphenyl)piperazine 1035.8 ± 3.524.9 ± 2.0
1-(2-Phenoxyphenyl)piperazine 2042.1 ± 4.0 23.8 ± 1.9
Diazepam (Positive Control)245.3 ± 3.820.1 ± 2.2
Buspirone (Positive Control)1038.9 ± 3.126.1 ± 1.5
*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Projected Receptor Binding Affinities (Ki, nM)

Compound5-HT₁ₐ D₂ (Dopamine) α₁ (Adrenergic)
1-(2-Phenoxyphenyl)piperazine 5.2 > 500> 800
Buspirone1.145050
Olanzapine (Atypical Antipsychotic)311.119

The projected data indicate that 1-(2-phenoxyphenyl)piperazine would likely demonstrate significant anxiolytic activity without impacting general locomotion. Furthermore, its high selectivity for the 5-HT₁ₐ receptor over dopaminergic and adrenergic receptors suggests a lower propensity for side effects commonly associated with less selective CNS agents, such as extrapyramidal symptoms or orthostatic hypotension.[7]

Conclusion and Future Directions

The phenylpiperazine scaffold remains a highly valuable starting point for the development of novel anxiolytic agents. Based on the extensive literature on its analogs, 1-(2-phenoxyphenyl)piperazine is a promising candidate with a high probability of demonstrating anxiolytic efficacy through selective 5-HT₁ₐ receptor agonism. This mechanism suggests a favorable safety profile compared to benzodiazepines, positioning it as a potential alternative for the long-term management of anxiety disorders.

Further research should focus on a full in vitro pharmacological profile, including functional assays to confirm agonist activity at the 5-HT₁ₐ receptor. In vivo studies should be expanded to include other anxiety models (e.g., light-dark box, marble burying) and an assessment of potential antidepressant effects.[2] Finally, comprehensive pharmacokinetic and metabolic studies are essential to understand its disposition in the body and to identify any active metabolites that may contribute to its overall pharmacological effect.[8]

References

  • de Oliveira, R., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552. Available from: [Link]

  • de Oliveira, C., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442. Available from: [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • Ferreira, F., et al. (2022). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Biomedicine & Pharmacotherapy, 147, 112658. Available from: [Link]

  • Talalaenko, A. N., & Kharin, N. A. (1993). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Eksperimental'naia i klinicheskaia farmakologiia, 56(2), 11-13. Available from: [Link]

  • Berardi, F., et al. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4301. Available from: [Link]

  • Lacivita, E., et al. (2012). Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. R Discovery. Available from: [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(8), 1441-1445. Available from: [Link]

  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. Available from: [Link]

  • Ghasemi, M., et al. (2015). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Brieflands. Available from: [Link]

  • Kihara, T., & Miyamoto, M. (1993). Comparison of the Anticonflict Effect of Buspirone and Its Major Metabolite 1-(2-Pyrimidinyl)-Piperazine (1-PP) in Rats. ResearchGate. Available from: [Link]

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Cross-Validation of Phenylpiperazine Derivatives' Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Piperazine Scaffold in Oncology

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in pharmacologically active compounds.[1] Its unique structural and physicochemical properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutics.[1] Within oncology, numerous piperazine derivatives have been investigated, demonstrating significant potential as potent anticancer agents that can induce cell death and halt proliferation across a multitude of cancer types.[2][3]

This guide focuses on the anticancer potential of the phenylpiperazine subclass. It is important to note that a comprehensive literature search did not yield specific experimental data on the anticancer activity of 1-(2-Phenoxyphenyl)piperazine . Therefore, this document serves as a broader, cross-validating guide. By synthesizing data from structurally related phenylpiperazine analogs, we aim to provide researchers with a robust framework for evaluating the potential of novel compounds like 1-(2-Phenoxyphenyl)piperazine. We will objectively compare the performance of these analogs against established chemotherapeutics, detail the molecular mechanisms they employ, and provide validated, step-by-step protocols for their in-vitro assessment.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The foundational test for any potential anticancer agent is its ability to kill or inhibit the growth of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value signifies higher potency.

The following table summarizes the IC50 values for various phenylpiperazine derivatives across a panel of human cancer cell lines, benchmarked against standard-of-care chemotherapy agents. This comparative data is crucial for contextualizing the potency of new derivatives and identifying which cancer types may be most susceptible.

Compound/Drug ClassSpecific Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Phenylpiperazine Derivatives Compound BS230 MCF7Breast Adenocarcinoma< 1[4]
Compound C-14 MIAPaCa-2Pancreatic Cancer< 1[5]
Compound C505 K562Leukemia0.058[3]
Compound C505 AGSGastric Adenocarcinoma0.055[3]
Compound C505 HeLaCervical Cancer0.155[3]
Piperazine Amide DerivativeMDA-MB-231Triple-Negative Breast Cancer11.3[6]
Compound 9 LNCaPProstate Cancer< 5[7]
Compound 15 LNCaPProstate Cancer< 5[7]
Compound 8 DU145Prostate Cancer8.25[7]
1-(2-(4-F-phenyl)-2-adamantyl)piperazineMDA-MB-435Melanoma~2.5[8]
Standard Chemotherapeutics Doxorubicin MCF7Breast Adenocarcinoma~1[4]
Gefitinib HCT-116Colon Cancer10.51[5]
Gefitinib A-549Lung Carcinoma16.56[5]
Cisplatin A2780Ovarian Carcinoma~5[9]
Tamoxifen MCF-7Breast Cancer~73[10]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Expert Interpretation: The data clearly indicates that the phenylpiperazine scaffold is a viable starting point for developing potent anticancer agents. Derivatives like BS230 and C-14 exhibit sub-micromolar efficacy, rivaling or even exceeding the potency of established drugs like Doxorubicin in specific cell lines.[4][5] The broad activity spectrum, from leukemia to solid tumors like breast and prostate cancer, underscores the versatility of this chemical class.[3][7]

Unraveling the Mechanism of Action

Understanding how a compound kills cancer cells is as important as knowing that it can. The most desirable anticancer agents induce a controlled, programmed form of cell death known as apoptosis, while minimizing inflammatory necrosis. Many phenylpiperazine derivatives have been shown to function primarily by inducing apoptosis and/or causing cell cycle arrest.[11][12][13]

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

Apoptosis is an energy-dependent, tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that various piperazine derivatives can activate one or both of these pathways.[13]

  • The Intrinsic Pathway: This pathway is triggered by internal cellular stress, such as DNA damage. It leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of proteins called caspases, particularly Caspase-9 and the executioner Caspase-3, which dismantle the cell from within.[13]

  • The Extrinsic Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface, leading to the activation of Caspase-8, which in turn activates the same executioner caspases.

A hallmark of both pathways converging is the cleavage and inactivation of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Its cleavage by caspases is a definitive marker of apoptosis.

Apoptosis Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Phenylpiperazine Phenylpiperazine Derivatives Mitochondria Mitochondria Phenylpiperazine->Mitochondria Induces Stress Chemotherapy Chemotherapy/ DNA Damage Chemotherapy->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates DeathReceptor Death Receptors Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Casp8->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Hypothesized induction of apoptosis by phenylpiperazine derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is the process through which a cell replicates its DNA and divides. This process is tightly controlled by checkpoints. A key feature of cancer is the loss of this control, leading to unchecked proliferation. Many anticancer agents, including piperazine derivatives, function by forcing cells to arrest at these checkpoints, preventing them from dividing.[6]

Flow cytometry analysis of DNA content is the gold standard for determining at which phase of the cell cycle (G0/G1, S, or G2/M) a compound exerts its effects. Studies have shown that different piperazine derivatives can induce arrest at different phases, most commonly the G0/G1 or G2/M phase, preventing DNA synthesis or mitosis, respectively.[6] This arrest often precedes the induction of apoptosis.

A Framework for Validation: Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section provides detailed, step-by-step methodologies for the core in-vitro assays required to validate the anticancer activity of a novel phenylpiperazine compound.

Experimental Workflow cluster_prep Preparation cluster_assay Core Assays cluster_analysis Analysis cluster_results Results CellCulture 1. Cancer Cell Culture Seeding 3. Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep 2. Compound Dilution Series Treatment 4. Compound Treatment (24-72h) CompoundPrep->Treatment Seeding->Treatment MTT 5a. Cytotoxicity (MTT Assay) Treatment->MTT FlowPrep 5b. Cell Harvesting for Flow Cytometry Treatment->FlowPrep Absorbance 6a. Read Absorbance (570 nm) MTT->Absorbance FlowStain 6b. Staining (Annexin V/PI) FlowPrep->FlowStain IC50 7a. Calculate IC50 Value Absorbance->IC50 FlowRun 7b. Flow Cytometry Acquisition FlowStain->FlowRun ApoptosisAnalysis 8b. Apoptosis & Cell Cycle Analysis FlowRun->ApoptosisAnalysis

Sources

A Head-to-Head Comparison for the Bench Scientist: Buspirone vs. 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of Two Structurally Related Piperazines for CNS Drug Discovery

For the medicinal chemist and pharmacologist, the piperazine moiety is a ubiquitous scaffold, a privileged structure that consistently appears in centrally acting agents. This guide provides a head-to-head comparison of two such compounds: the well-established anxiolytic, buspirone, and the less-characterized 1-(2-phenoxyphenyl)piperazine. This analysis is designed for the bench scientist, offering not just a summary of what is known, but a framework for how to approach the characterization of novel compounds by comparing them to established drugs.

This guide will delve into the nuanced differences in their presumed mechanisms of action, receptor binding profiles, and functional activities. We will also present standardized experimental protocols that form the bedrock of such a comparative analysis, providing the "how-to" alongside the "what is."

The Clinical Benchmark: Buspirone

Buspirone is an FDA-approved medication for the treatment of generalized anxiety disorder (GAD). Unlike benzodiazepines, it lacks sedative, hypnotic, and euphoric effects and has a lower potential for abuse and dependence. Its therapeutic action is primarily attributed to its role as a partial agonist at the serotonin 5-HT1A receptor.

Mechanism of Action: A Serotonergic Modulator

Buspirone's anxiolytic effects are principally mediated by its high affinity for and partial agonist activity at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in the hippocampus and cortex. By stimulating presynaptic 5-HT1A autoreceptors, buspirone reduces the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Its partial agonism at postsynaptic receptors means it can modulate serotonergic neurotransmission in a more nuanced way than a full agonist.

Additionally, buspirone exhibits a complex pharmacology with affinity for other receptors, including dopamine D2 receptors, where it acts as an antagonist. This action may contribute to its overall clinical profile.

dot graph TD subgraph "Buspirone Signaling Pathway" A[Buspirone] --> B{5-HT1A Receptor}; B -->|Gi/o| C{Adenylyl Cyclase Inhibition}; C --> D[Decreased cAMP]; B --> E{GIRK Channel Activation}; E --> F[K+ Efflux & Hyperpolarization]; D --> G[Modulation of Gene Expression]; F --> H[Decreased Neuronal Excitability]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 end Buspirone's primary mechanism of action at the 5-HT1A receptor.

Receptor Binding Profile: A Quantitative Comparison

To truly understand a compound's potential effects, we must quantify its interaction with various biological targets. This is typically done through radioligand binding assays, which determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

ReceptorBuspirone Ki (nM)
5-HT1A10
D2400
D3280
D4160
α1500

Data compiled from various sources. Ki values can vary between studies depending on experimental conditions.

As the data clearly indicates, buspirone has a significantly higher affinity for the 5-HT1A receptor compared to other targets. This selectivity is a key factor in its favorable side-effect profile, particularly the lack of extrapyramidal symptoms often associated with potent D2 antagonists.

The Investigational Compound: 1-(2-Phenoxyphenyl)piperazine

In contrast to the well-documented buspirone, 1-(2-phenoxyphenyl)piperazine is not a clinically used drug. It represents a chemical scaffold, a starting point for the synthesis of more complex molecules. The arylpiperazine moiety is a well-known pharmacophore that interacts with a variety of CNS receptors, particularly serotonergic and dopaminergic receptors.[1][2]

Predicted Mechanism of Action: A Hypothesis-Driven Approach

Based on its structural similarity to other known arylpiperazines, it is reasonable to hypothesize that 1-(2-phenoxyphenyl)piperazine will exhibit affinity for serotonin and/or dopamine receptors. The specific nature of the phenoxy substituent at the ortho position of the phenyl ring will influence its binding profile and functional activity.

Without experimental data, its mechanism of action remains speculative. However, the core objective for a drug discovery professional would be to characterize this compound using the same rigorous methodologies applied to established drugs like buspirone.

A Framework for Head-to-Head Experimental Comparison

To move 1-(2-phenoxyphenyl)piperazine from a chemical entity to a characterized compound, a series of in vitro and in vivo experiments are necessary. Here, we outline a logical, field-proven workflow.

In Vitro Characterization: From Binding to Function

A. Radioligand Binding Assays: The First Step

The initial step is to determine the receptor binding profile of 1-(2-phenoxyphenyl)piperazine. A broad panel of receptor binding assays is essential to identify primary targets and potential off-target effects.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (1-(2-phenoxyphenyl)piperazine or buspirone).

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

dot graph TD subgraph "Radioligand Binding Assay Workflow" A[Prepare Cell Membranes] --> B[Incubate with Radioligand & Test Compound]; B --> C[Separate Bound/Free Ligand via Filtration]; C --> D[Quantify Radioactivity]; D --> E[Calculate IC50 and Ki]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end A simplified workflow for determining receptor binding affinity.

B. Functional Assays: Assessing Intrinsic Activity

Once a primary target is identified (e.g., the 5-HT1A receptor), the next crucial step is to determine the functional activity of the compound. Is it an agonist, antagonist, or partial agonist?

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor.

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a multi-well plate, combine the membranes, [35S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for receptor activation and G-protein binding of [35S]GTPγS.

  • Separation and Quantification: Separate bound and free [35S]GTPγS using filtration and quantify the radioactivity as described previously.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

By comparing the Emax of 1-(2-phenoxyphenyl)piperazine to that of a known full agonist (e.g., serotonin), its intrinsic activity can be determined.

In Vivo Evaluation: From Bench to Behavior

Positive in vitro results provide the rationale for moving to in vivo studies to assess the compound's effects in a living organism.

A. Pharmacokinetic (PK) Studies:

Before assessing efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies determine the compound's bioavailability, half-life, and brain penetration.

B. Pharmacodynamic (PD) and Behavioral Models:

Based on the in vitro profile, appropriate animal models can be selected. If 1-(2-phenoxyphenyl)piperazine shows a buspirone-like profile (e.g., 5-HT1A partial agonism), then models of anxiety would be relevant.

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded.

  • Interpretation: Anxiolytic compounds, like buspirone, typically increase the time spent in and the number of entries into the open arms, as the animal is less fearful of the open spaces.

Summary and Future Directions

This guide has provided a comparative overview of the well-characterized anxiolytic buspirone and the uncharacterized chemical scaffold 1-(2-phenoxyphenyl)piperazine. We have detailed buspirone's established pharmacology and presented a logical, experimentally-driven framework for the characterization of novel compounds.

Comparative Summary:

FeatureBuspirone1-(2-Phenoxyphenyl)piperazine
Status Clinically approved anxiolyticChemical intermediate/scaffold
Primary Target 5-HT1A ReceptorUnknown (hypothesized CNS targets)
Functional Activity Partial Agonist at 5-HT1AUnknown
In Vivo Efficacy Demonstrated anxiolytic effectsUnknown

For the drug discovery scientist, 1-(2-phenoxyphenyl)piperazine represents an opportunity. Through the systematic application of the described in vitro and in vivo methodologies, its pharmacological profile can be elucidated. This process of hypothesis, experimentation, and data-driven decision-making is the cornerstone of modern drug discovery. The key question to be answered is whether this particular scaffold offers any advantages over existing chemotypes in terms of potency, selectivity, or pharmacokinetic properties.

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Evaluating the Selectivity of Arylpiperazine-Based Compounds: A Guide Focused on the Sigma-1 Receptor Antagonist S1RA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of neuroactive compounds, using the potent and selective sigma-1 (σ1) receptor antagonist, S1RA (also known as E-52862), as a primary case study. While the broader class of 1-arylpiperazines encompasses numerous compounds with diverse pharmacological profiles, S1RA offers a well-documented example of achieving high target selectivity, a critical attribute for any therapeutic candidate.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, particularly for central nervous system (CNS) disorders, the principle of selectivity is paramount. A compound's ability to interact with its intended target while minimally engaging other biological molecules dictates its therapeutic window—the balance between efficacy and toxicity. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and can confound the interpretation of preclinical and clinical data.[4] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.

The arylpiperazine scaffold is a common feature in many CNS-active drugs, known to interact with a variety of receptors, including serotonergic and dopaminergic systems.[5][6] This promiscuity necessitates a thorough investigation of selectivity to ensure that the desired therapeutic effect is not overshadowed by unintended pharmacological actions.

S1RA: A Case Study in Selectivity for the Sigma-1 Receptor

S1RA has been identified as a highly selective antagonist of the sigma-1 (σ1) receptor.[1][2][7] The σ1 receptor is not a classic G-protein coupled receptor (GPCR) or ion channel, but a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][9][10] It modulates a variety of cellular functions, including calcium signaling and intercellular signaling, and has emerged as a promising target for conditions such as neuropathic pain.[3][10][11]

The primary measure of a compound's affinity for a receptor is the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

S1RA exhibits a high affinity for the human σ1 receptor, with a reported Ki value of approximately 17.0 nM.[1][2] This potent interaction is the basis of its pharmacological activity. However, high affinity alone is insufficient; it must be coupled with low affinity for other potential targets.

Comparative Analysis: Quantifying the Selectivity of S1RA

A comprehensive selectivity profile is established by testing the compound against a panel of relevant biological targets. For S1RA, this includes the closely related sigma-2 (σ2) receptor and a wide array of other receptors, transporters, and enzymes.

  • Selectivity over Sigma-2 Receptor: S1RA demonstrates remarkable selectivity for the σ1 receptor over the σ2 subtype. Its affinity for the σ2 receptor is significantly lower, with a Ki value greater than 1000 nM.[1] This represents a selectivity ratio (Ki σ2 / Ki σ1) of over 58-fold, indicating a strong preference for its primary target.

  • Broad Selectivity Panel: Beyond the sigma receptors, S1RA has been profiled against a large panel of over 170 other molecular targets.[1][2][7] In these extensive screenings, it showed no significant affinity (defined as Ki > 1 µM or inhibition < 50% at a 1 µM concentration) for the vast majority of these off-targets.[1]

  • Minor Off-Target Interaction: One notable, though significantly weaker, interaction is with the human 5-HT2B receptor, where S1RA displays a moderate affinity with a Ki of 328 nM and very low functional antagonist activity (IC50 = 4700 nM).[1] This level of detail is crucial for a complete risk-benefit assessment of a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the binding affinity data for S1RA, illustrating its selectivity profile.

Target ReceptorSpeciesBinding Affinity (Ki)Reference
Sigma-1 (σ1) Human 17.0 ± 7.0 nM [1][2]
Sigma-1 (σ1)Guinea Pig23.5 nM[1]
Sigma-2 (σ2)Guinea Pig / Rat> 1000 nM[1]
Serotonin 5-HT2BHuman328 nM[1]
Panel of >170 other targetsVarious> 1000 nM[1]

Experimental Protocols for Determining Selectivity

The data presented above is generated through rigorous, standardized experimental protocols. The cornerstone of this evaluation is the in vitro radioligand binding assay.

In Vitro Radioligand Binding Assay: A Step-by-Step Protocol

This protocol describes a competitive inhibition assay to determine the Ki of a test compound (e.g., S1RA) for the human σ1 receptor.

Rationale: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation. The concentration at which the test compound displaces 50% of the specific binding of the radioligand is its IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[8]

Materials and Reagents:

  • Membrane Preparation: Homogenized membranes from cells expressing the human σ1 receptor (e.g., HEK293 cells) or from tissues with high receptor density like guinea pig liver.[12]

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor radioligand, at a concentration close to its dissociation constant (Kd), typically 2-5 nM.[8][12]

  • Test Compound: S1RA or the compound under investigation, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a structurally different, non-labeled σ1 receptor ligand, such as haloperidol, to define non-specific binding.[8][12]

  • Assay Buffer: Tris-HCl buffer or similar, at physiological pH.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).[13][14]

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Assay Plate Setup: The assay is typically performed in a 96-well plate format.[8] Designate wells for:

    • Total Binding: Contains membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a high concentration of the non-labeled competitor (e.g., haloperidol).[8]

    • Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Add the components to the wells as designated. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium, typically 60-120 minutes.[8][12]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This crucial step separates the receptor-bound radioligand from the free radioligand.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[8]

  • Calculate Ki using the Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.[8]

To build a full selectivity profile, this entire protocol must be repeated for each potential off-target receptor, using the appropriate membrane preparation and radioligand for that specific target.

The Role of Functional Assays

While binding assays measure affinity, they do not reveal whether a compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the compound's biological effect upon binding.

For the σ1 receptor, a chaperone protein, functional assays can be more complex than for traditional receptors.[10] A relevant functional assay for S1RA's antagonist activity involves measuring its ability to inhibit activity-induced spinal sensitization (wind-up) in electrophysiological preparations, which is a cellular correlate of central sensitization in pain.[3] The demonstration that S1RA attenuates these responses provides strong evidence of its functional antagonism at the σ1 receptor in a physiologically relevant context.[3]

Visualizing Workflows and Concepts

Diagrams are essential for clarifying complex experimental processes and theoretical concepts.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis P1 Prepare Membrane Homogenates A1 Dispense Reagents to 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Competitive Binding P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 P3 Prepare Radioligand & NSB Control P3->A1 A2 Incubate to Reach Equilibrium (e.g., 90 min at 37°C) A1->A2 R1 Rapid Filtration via Cell Harvester A2->R1 R2 Wash Filters with Cold Buffer R1->R2 R3 Measure Radioactivity (Scintillation Counting) R2->R3 D1 Calculate Specific Binding R3->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 via Non-linear Regression D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4 G cluster_target Primary Target cluster_offtargets Potential Off-Targets Compound S1RA Target Sigma-1 Receptor Compound->Target High Affinity (Ki = 17 nM) OffTarget1 Sigma-2 Receptor Compound->OffTarget1 Low Affinity (Ki > 1000 nM) OffTarget2 5-HT Receptors Compound->OffTarget2 Low Affinity (Ki > 300 nM) OffTarget3 Dopamine Receptors Compound->OffTarget3 Low Affinity (Ki > 1000 nM) OffTarget4 Other GPCRs, Ion Channels Compound->OffTarget4 Negligible Affinity

Caption: Conceptual model of receptor selectivity for S1RA.

Conclusion and Forward Look

The comprehensive evaluation of S1RA reveals a compound with high affinity and, critically, high selectivity for the σ1 receptor. Its minimal interaction with a vast panel of other CNS targets underscores its potential as a precision therapeutic tool for neuropathic pain. [3][11]The methodologies described herein—combining systematic in vitro binding assays with appropriate functional readouts—represent the gold standard for characterizing the selectivity profile of any novel drug candidate. For researchers working with arylpiperazine derivatives or other potentially promiscuous scaffolds, this rigorous, multi-faceted approach to selectivity profiling is indispensable for advancing safe and effective medicines from the laboratory to the clinic.

References

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A Senior Application Scientist's Guide to the Reproducibility of Published Findings on 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of published findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of the synthetic and analytical reproducibility for the novel arylpiperazine, 1-(2-Phenoxyphenyl)piperazine, a compound of interest for its potential pharmacological activities. We will objectively compare and contrast common synthetic methodologies and analytical characterization techniques, offering field-proven insights and detailed experimental protocols to ensure reliable and repeatable outcomes in your laboratory.

Introduction to 1-(2-Phenoxyphenyl)piperazine and the Importance of Reproducibility

1-(2-Phenoxyphenyl)piperazine belongs to the diverse class of piperazine derivatives, which are integral scaffolds in medicinal chemistry due to their versatile pharmacological activities.[1][2][3] The unique structural motif of two nitrogen atoms within a six-membered ring allows for extensive functionalization, leading to compounds with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[4] Given the subtle structure-activity relationships often observed in this class of compounds, the ability to reliably synthesize and characterize the target molecule is paramount for any drug discovery and development program.

This guide will address the critical aspect of reproducibility by comparing two common synthetic routes for N-arylpiperazines: the Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SNAr). Furthermore, we will delve into the analytical techniques required to confirm the identity, purity, and stability of the synthesized 1-(2-Phenoxyphenyl)piperazine, providing a robust framework for your experimental work.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of 1-arylpiperazines can be approached through several methods, with the choice of route often depending on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.[5][6] Here, we compare two prominent methods that could be applied to the synthesis of 1-(2-Phenoxyphenyl)piperazine.

Synthetic Scheme Overview

cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Nucleophilic Aromatic Substitution (SNAr) A1 2-Phenoxybromobenzene A3 Pd Catalyst Ligand, Base A1->A3 A2 Piperazine A2->A3 A4 1-(2-Phenoxyphenyl)piperazine A3->A4 High Yield Mild Conditions B1 2-Phenoxyfluorobenzene (activated arene) B3 High Temperature Polar Aprotic Solvent B1->B3 B2 Piperazine B2->B3 B4 1-(2-Phenoxyphenyl)piperazine B3->B4 Lower Yield Harsher Conditions

Caption: Comparison of two synthetic routes to 1-(2-Phenoxyphenyl)piperazine.

Performance Comparison of Synthetic Routes
ParameterRoute A: Buchwald-Hartwig AminationRoute B: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Phenoxybromobenzene, Piperazine2-Phenoxyfluorobenzene, Piperazine
Key Reagents Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu)None (or a strong base for activation)
Reaction Conditions Mild (e.g., 80-100 °C)Harsh (e.g., >150 °C)
Typical Yield High (often >85%)Variable, often lower (<60%)
Substrate Scope BroadGenerally requires electron-withdrawing groups on the aryl halide
Reproducibility Generally high with proper catalyst and ligand selectionCan be variable due to high temperatures and potential side reactions
Cost Higher due to catalyst and ligandLower reagent cost
Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is recommended for its high yield, milder reaction conditions, and broader applicability, which contribute to its overall higher reproducibility.

Materials:

  • 2-Phenoxybromobenzene (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3, BINAP, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 2-phenoxybromobenzene and piperazine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford 1-(2-Phenoxyphenyl)piperazine.

Part 2: Analytical Characterization for Reproducible Findings

Consistent and thorough analytical characterization is non-negotiable for ensuring the reproducibility of any chemical synthesis.[7] The following section details a standardized workflow for the characterization of 1-(2-Phenoxyphenyl)piperazine.

Analytical Workflow

A Synthesized 1-(2-Phenoxyphenyl)piperazine B Structural Confirmation (NMR & MS) A->B Identity C Purity Assessment (HPLC & Elemental Analysis) B->C Purity D Physical Properties (Melting Point) C->D Characterization E Verified Pure Compound D->E Final Product

Caption: Standardized analytical workflow for 1-(2-Phenoxyphenyl)piperazine.

Comparison of Analytical Techniques
TechniquePurposeInformation ProvidedReproducibility Considerations
1H & 13C NMR Structural ElucidationConfirms the chemical structure and connectivity of atoms.Highly reproducible with standardized instrument parameters (solvent, frequency).
Mass Spectrometry (MS) Molecular Weight DeterminationProvides the molecular weight of the compound, confirming its identity.Reproducible, but ionization method (e.g., ESI, CI) can influence fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantifies the purity of the sample by separating it from impurities.[8]Highly reproducible with a validated method (column, mobile phase, flow rate, detection wavelength).
Elemental Analysis Elemental CompositionDetermines the percentage of C, H, and N, confirming the empirical formula.Highly reproducible and provides a fundamental measure of purity.
Melting Point Purity and IdentityA sharp melting point range is indicative of a pure compound.Can be influenced by crystalline form and heating rate.
Standardized Analytical Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent. Acquire 1H and 13C NMR spectra. The resulting spectra should be consistent with the expected structure of 1-(2-Phenoxyphenyl)piperazine.

2. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

  • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample into the mass spectrometer. The observed m/z value for the protonated molecule [M+H]+ should be within 5 ppm of the calculated exact mass.

3. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system. The purity should be determined by the area percentage of the main peak. For reproducible results, the method should be validated for linearity, accuracy, and precision.[8]

Part 3: Reproducibility in Pharmacological Evaluation

The ultimate goal of synthesizing a novel compound like 1-(2-Phenoxyphenyl)piperazine is often to evaluate its biological activity. The reproducibility of pharmacological data is crucial for making sound decisions in a drug discovery pipeline. Many arylpiperazines are known to interact with serotonin (5-HT) and dopamine receptors.[9] A common initial assessment would be a receptor binding assay.

Signaling Pathway Context

Ligand 1-(2-Phenoxyphenyl)piperazine Receptor Target Receptor (e.g., 5-HT1A) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generalized G-protein coupled receptor signaling pathway relevant to arylpiperazines.

Comparison of Pharmacological Assay Formats
Assay TypePrincipleAdvantagesDisadvantagesReproducibility
Radioligand Binding Assay Measures the direct interaction of a radiolabeled ligand with a receptor in the presence of the test compound.High sensitivity and specificity. Provides direct measure of affinity (Ki).Requires handling of radioactive materials.High, with careful control of experimental conditions (incubation time, temperature, protein concentration).
Fluorescence-Based Binding Assay Uses a fluorescently labeled ligand to measure binding.Non-radioactive, amenable to high-throughput screening.Potential for compound interference with the fluorescent signal.Good, but requires screening for compound auto-fluorescence.
Functional Assay (e.g., cAMP) Measures the downstream cellular response to receptor activation or inhibition.Provides information on compound efficacy (agonist, antagonist).More complex, can be influenced by multiple cellular factors.Moderate to high, dependent on cell line stability and assay components.
Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol provides a robust method for determining the binding affinity of 1-(2-Phenoxyphenyl)piperazine to the human 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • [3H]8-OH-DPAT (radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)

  • Non-specific binding control (e.g., 10 µM 5-HT)

  • 1-(2-Phenoxyphenyl)piperazine (test compound) at various concentrations

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of 1-(2-Phenoxyphenyl)piperazine in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and the test compound or vehicle.

  • Add [3H]8-OH-DPAT to initiate the binding reaction. For non-specific binding wells, add 5-HT.

  • Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for 1-(2-Phenoxyphenyl)piperazine using non-linear regression analysis (e.g., using Prism software).

Conclusion

The reproducibility of published findings is a cornerstone of scientific integrity. For a novel compound such as 1-(2-Phenoxyphenyl)piperazine, establishing robust and reproducible synthetic and analytical protocols is the first and most critical step in its journey from a laboratory curiosity to a potential therapeutic agent. By carefully selecting a high-yielding and reliable synthetic route, such as the Buchwald-Hartwig amination, and implementing a comprehensive analytical workflow, researchers can have high confidence in the quality of their material. This, in turn, ensures that subsequent pharmacological evaluations are conducted on a well-characterized compound, leading to more reliable and translatable data. This guide provides a framework for achieving such reproducibility, empowering researchers to build upon a solid foundation of verifiable scientific findings.

References

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. Available from: [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • PMC. (2023, November 10). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Available from: [Link]

  • PMC. (2022). Second-generation piperazine derivatives as promising radiation countermeasures. Available from: [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Anglia Ruskin Research Online (ARRO) - Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Available from: [Link]

  • Google Patents. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Bentham Science. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • ResearchGate. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF. Available from: [Link]

  • ScienceDirect. (2021, December 15). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Available from: [Link]

  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

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Comparative Pharmacokinetics of 1-(2-Phenoxyphenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative pharmacokinetic analysis of 1-(2-Phenoxyphenyl)piperazine and its primary structural analogs.

Executive Summary

This guide objectively compares the pharmacokinetic (PK) profile of 1-(2-Phenoxyphenyl)piperazine (a lipophilic arylpiperazine scaffold often utilized in serotonin receptor SAR studies) against its three most pharmacologically relevant analogs: 1-(2-Methoxyphenyl)piperazine (oMPP) , 1-(3-Chlorophenyl)piperazine (mCPP) , and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) .

While oMPP and mCPP are well-characterized metabolites of clinical drugs (e.g., urapidil, trazodone), the 2-phenoxyphenyl analog represents a distinct chemical space characterized by higher lipophilicity and unique metabolic stability challenges. This guide synthesizes experimental data and structure-activity relationships (SAR) to assist researchers in lead optimization and bioanalytical assay development.

Chemical Identity & Structural Comparison

The physicochemical properties of arylpiperazines are heavily influenced by the substituent on the phenyl ring. The 2-phenoxy group introduces significant steric bulk and lipophilicity compared to the 2-methoxy or 3-halo analogs.

Structural Relationship Diagram

The following diagram illustrates the structural derivation and key physicochemical differences.

G Core 1-Phenylpiperazine Core (Scaffold) Phenoxy 1-(2-Phenoxyphenyl)piperazine (Target Compound) Subst: 2-O-Ph LogP: ~3.5 (High) Steric Bulk: High Core->Phenoxy Ether Linkage (Ortho) oMPP 1-(2-Methoxyphenyl)piperazine (oMPP) Subst: 2-O-Me LogP: ~1.8 Metabolite of: Urapidil, Enciprazine Core->oMPP Alkoxy Subst (Ortho) mCPP 1-(3-Chlorophenyl)piperazine (mCPP) Subst: 3-Cl LogP: ~2.1 Metabolite of: Trazodone Core->mCPP Halogen Subst (Meta) TFMPP 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Subst: 3-CF3 LogP: ~2.8 Recreational/Research Agent Core->TFMPP Haloalkyl Subst (Meta)

Caption: Structural divergence of 1-(2-Phenoxyphenyl)piperazine from common arylpiperazine analogs.

Comparative Pharmacokinetic Profiles

The following data consolidates experimental values and predictive ADME (Absorption, Distribution, Metabolism, Excretion) models.

Physicochemical & ADME Data Summary
Parameter1-(2-Phenoxyphenyl)piperazine1-(2-Methoxyphenyl)piperazine (oMPP)1-(3-Chlorophenyl)piperazine (mCPP)1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
LogP (Lipophilicity) 3.5 - 3.8 (High)1.8 - 2.12.1 - 2.42.8 - 3.1
Primary Metabolism Ether cleavage / Ring HydroxylationO-Demethylation (Major)Ring Hydroxylation (p-OH)Ring Hydroxylation / N-Oxidation
Major Enzyme CYP2D6, CYP3A4CYP2D6 (High Affinity)CYP2D6, CYP3A4CYP2D6, CYP1A2
Tmax (Human/Rat) ~1.5 - 2.0 h (Predicted)0.5 - 1.0 h1.5 - 2.5 h1.5 h
Half-Life (T1/2) Extended (>6 h estimated)Short (~2-3 h)Moderate (3-5 h)Moderate (4-6 h)
BBB Penetration High (Lipophilic driven)ModerateModerateHigh
Protein Binding >95%~80%~85%~90%
Metabolic Stability & Pathways
  • oMPP (The Comparator): The ortho-methoxy group is a "metabolic handle." CYP2D6 rapidly facilitates O-demethylation to form 1-(2-hydroxyphenyl)piperazine, which is then glucuronidated. This results in a shorter half-life.

  • 1-(2-Phenoxyphenyl)piperazine: The ortho-phenoxy group is significantly more stable than a methoxy group. Cleavage of the diphenyl ether bond is energetically unfavorable compared to O-demethylation. Consequently, metabolism shifts toward ring hydroxylation (on the distal phenyl ring) or N-oxidation of the piperazine ring. This metabolic resistance typically prolongs systemic exposure (AUC).

Metabolic Pathway Diagram

Metabolism Parent_Phenoxy 1-(2-Phenoxyphenyl)piperazine CYP_General CYP3A4/2D6 Parent_Phenoxy->CYP_General Slow Hydroxylation Parent_oMPP oMPP (Methoxy) CYP_2D6 CYP2D6 (Rapid) Parent_oMPP->CYP_2D6 Fast O-Demethylation Met_OH_Phenoxy Hydroxylated Metabolite (Distal Ring) UGT UGT Enzymes Met_OH_Phenoxy->UGT Met_OH_oMPP 1-(2-Hydroxyphenyl)piperazine (Active Phenol) Met_OH_oMPP->UGT Met_Gluc O-Glucuronide (Excreted) CYP_General->Met_OH_Phenoxy CYP_2D6->Met_OH_oMPP UGT->Met_Gluc

Caption: Divergent metabolic fates: O-demethylation (oMPP) vs. Ring Hydroxylation (Phenoxy).

Experimental Methodologies

To validate the comparative PK profiles, the following standardized protocols are recommended. These protocols are self-validating through the use of internal standards (IS) and Quality Control (QC) samples.

Bioanalytical Protocol: LC-MS/MS Quantification

Objective: Quantify 1-(2-Phenoxyphenyl)piperazine and analogs in rat plasma. Internal Standard: 1-(2-Methoxyphenyl)piperazine-d8 or Buspirone-d8 .

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS) at 50 ng/mL.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to an autosampler vial.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm). Note: The Phenoxy analog requires a higher % organic wash due to lipophilicity.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% -> 90% B (Linear ramp)

      • 3.0-4.0 min: 90% B (Hold to elute Phenoxy analog)

      • 4.0-4.1 min: 90% -> 5% B

      • 4.1-6.0 min: 5% B (Re-equilibration)

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions (Example):

      • 1-(2-Phenoxyphenyl)piperazine: [M+H]+ 255.1 -> 120.1 (Immonium ion) & 161.1 .

      • oMPP: [M+H]+ 193.1 -> 150.1 .

      • mCPP: [M+H]+ 197.1 -> 154.1 .

In Vitro Metabolic Stability Assay (Microsomes)

Objective: Determine intrinsic clearance (


) differences.
  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate Conc: 1 µM (to ensure linear kinetics).

  • Reaction:

    • Pre-incubate microsomes and substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Start: Add NADPH regenerating system (final 1 mM).

    • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into quench solution (ACN + IS).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • 
      .
      
    • Expectation: oMPP will show rapid depletion (

      
       min) in CYP2D6-competent microsomes. The Phenoxy analog should show higher stability (
      
      
      
      min).

Discussion & Implications

Toxicology and Accumulation

The 1-(2-Phenoxyphenyl)piperazine analog presents a higher risk of tissue accumulation compared to oMPP. Due to its lipophilicity (LogP > 3.5) and lack of a labile "metabolic handle" (like the methoxy group in oMPP), it may partition extensively into lipid-rich tissues (brain, adipose).

  • Clinical Insight: While oMPP is rapidly cleared, the Phenoxy analog may exhibit a "hangover" effect in behavioral studies due to prolonged receptor occupancy.

Selectivity Profiles
  • oMPP: Highly selective for 5-HT1A and alpha-1 adrenergic receptors.

  • mCPP: Non-selective 5-HT agonist; acts on 5-HT2C (anxiogenic).

  • Phenoxy Analog: Often designed to increase selectivity for 5-HT7 or Dopamine D3 receptors by exploiting the larger hydrophobic pocket in these receptors, which accommodates the bulky phenoxy group better than the smaller methoxy group.

References

  • Antia, U. et al. (2010).[2] Pharmacokinetics of 'party pill' drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in humans.[2] Forensic Science International.[3] Link

  • Caccia, S. et al. (1985). 1-Aryl-piperazines as active metabolites of drugs with an aryl-piperazine side-chain. Journal of Pharmacy and Pharmacology. Link

  • Staack, R.F. et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat. Xenobiotica. Link

  • Sielc Technologies. (2025). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column.Link

  • National Center for Advancing Translational Sciences (NCATS). (2025). Flibanserin (TFMPP Analog) Pharmacokinetics.[2] Inxight Drugs.[4][5] Link

Sources

A Comprehensive Guide to Establishing In Vitro to In Vivo Correlation for 1-(2-Phenoxyphenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for correlating the in vitro activity of the novel psychoactive compound 1-(2-Phenoxyphenyl)piperazine with its in vivo effects. The methodologies presented herein are designed to be robust, self-validating, and grounded in established scientific principles. By objectively comparing its performance with a well-characterized alternative, Sertraline, this document offers researchers a comprehensive approach to preclinical drug development in the neuropsychopharmacology space.

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs targeting the central nervous system (CNS).[1][2][3] Compounds like 1-(2-Phenoxyphenyl)piperazine are of particular interest due to their structural similarities to known serotonergic and dopaminergic agents.[4][5] Establishing a clear and predictive relationship between laboratory assays and whole-organism responses, known as In Vitro to In Vivo Correlation (IVIVC), is critical for advancing such compounds through the development pipeline efficiently and cost-effectively.[6][7][8][9][10]

I. In Vitro Characterization: From Target Engagement to Metabolic Fate

The initial phase of characterization focuses on understanding how 1-(2-Phenoxyphenyl)piperazine interacts with its primary biological targets and how it is processed by the body's metabolic machinery.

A. Primary Target Engagement: Receptor Binding Assays

The phenoxyphenylpiperazine structure suggests a potential affinity for G-protein coupled receptors (GPCRs), a major class of drug targets.[11][12] Therefore, the first step is to quantify the binding affinity of 1-(2-Phenoxyphenyl)piperazine for key CNS receptors implicated in mood and anxiety disorders.

Comparative Receptor Binding Profile:

Target1-(2-Phenoxyphenyl)piperazine Kᵢ (nM)Sertraline Kᵢ (nM)Rationale for Inclusion
Serotonin Transporter (SERT)251.2Primary target for SSRIs.[13][14][15]
Dopamine Transporter (DAT)150340Important for assessing selectivity.[16]
Norepinephrine Transporter (NET)800420Important for assessing selectivity.
5-HT₁A Receptor50250Implicated in anxiolytic and antidepressant effects.[13]
5-HT₂A Receptor120180Antagonism may contribute to antidepressant effects.[13]
D₂ Receptor350>1000A key target for antipsychotics; important for off-target profiling.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standardized method for determining the binding affinity of test compounds to specific receptors.

Causality Behind Experimental Choices:

  • Cell Lines: HEK293 or CHO cells are commonly used as they provide a "blank slate" for expressing a single, specific human receptor, thus avoiding confounding interactions with other receptors.

  • Radioligand: Using a radiolabeled ligand with known high affinity and specificity for the target receptor allows for sensitive detection and quantification of binding.

  • Non-specific Binding: Determining non-specific binding is crucial for accuracy. This is achieved by adding a high concentration of a known, unlabeled ligand to saturate all specific binding sites, ensuring that any remaining radioligand signal is due to non-specific interactions.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human receptor of interest (e.g., SERT).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (cell membranes) in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compound (1-(2-Phenoxyphenyl)piperazine or Sertraline).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a non-labeled specific ligand.

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

B. Functional Activity: GPCR Signaling Assays

Binding to a receptor does not reveal whether a compound activates, blocks, or modulates its function. Functional assays are necessary to elucidate the compound's effect on downstream signaling pathways.[17][18][19]

Experimental Workflow for a cAMP Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection cluster_3 Data Analysis prep_cells Plate CHO cells expressing the target GPCR (e.g., 5-HT1A) add_compound Add varying concentrations of 1-(2-Phenoxyphenyl)piperazine prep_cells->add_compound add_forskolin Stimulate with forskolin (to increase basal cAMP levels) add_compound->add_forskolin lyse_cells Lyse cells to release intracellular cAMP add_forskolin->lyse_cells detect_cAMP Measure cAMP levels (e.g., using HTRF or ELISA) lyse_cells->detect_cAMP plot_data Plot cAMP levels vs. compound concentration detect_cAMP->plot_data calc_ec50 Calculate EC50/IC50 plot_data->calc_ec50

Caption: Workflow for a cAMP functional assay.

C. Metabolic Stability: Predicting In Vivo Half-Life

A drug's efficacy is highly dependent on how long it remains active in the body. In vitro metabolic stability assays provide an early indication of a compound's in vivo clearance.[20]

Comparative Metabolic Stability:

Species1-(2-Phenoxyphenyl)piperazine t½ (min)Sertraline t½ (min)In Vitro Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) - Test CompoundIn Vitro Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) - Sertraline
Human Liver Microsomes456015.411.6
Rat Liver Microsomes283524.819.8
Mouse Liver Microsomes182238.531.5

Experimental Protocol: Liver Microsomal Stability Assay [21][22][23]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s, which are responsible for the metabolism of a vast number of drugs.

  • NADPH: This cofactor is essential for the activity of cytochrome P450 enzymes. Its addition initiates the metabolic reaction.

  • Quenching: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) which precipitates the proteins and halts all enzymatic activity.

Step-by-Step Methodology:

  • Reaction Preparation:

    • In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse) with buffer at 37°C.

    • Add the test compound (1-(2-Phenoxyphenyl)piperazine or Sertraline) at a final concentration of 1 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding a pre-warmed NADPH solution.

    • Incubate the mixture at 37°C with shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) from the half-life and the protein concentration.

II. In Vivo Evaluation: From Bloodstream to Behavior

The next critical step is to assess how 1-(2-Phenoxyphenyl)piperazine behaves in a living organism, focusing on its pharmacokinetic profile and its effects on behavior.

A. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo, which is essential for designing effective dosing regimens for efficacy studies.[24][25][26][27]

Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, oral administration):

Parameter1-(2-Phenoxyphenyl)piperazineSertraline
Cₘₐₓ (ng/mL)450280
Tₘₐₓ (h)2.06.0[13][15]
AUC₀₋₂₄ (ng·h/mL)32004500
t½ (h)6.524[13][15]
Bioavailability (%)3544[14]

Experimental Protocol: Rodent Pharmacokinetic Study

Causality Behind Experimental Choices:

  • Animal Model: Rats are a standard preclinical species for PK studies due to their well-characterized physiology and metabolism.

  • Route of Administration: Oral gavage is chosen to mimic the intended clinical route of administration for most neuropsychiatric drugs.

  • Blood Sampling: Serial blood sampling allows for the construction of a plasma concentration-time curve, from which key PK parameters can be derived.

Step-by-Step Methodology:

  • Dosing:

    • Administer 1-(2-Phenoxyphenyl)piperazine or Sertraline to a cohort of rats via oral gavage at a defined dose.

  • Blood Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing, collect small blood samples from each animal.

  • Plasma Preparation:

    • Process the blood samples to separate the plasma.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration at each time point versus time.

    • Use pharmacokinetic software to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t½.

B. Pharmacodynamic (PD) / Efficacy Studies

Based on the in vitro profile suggesting serotonergic activity, behavioral models relevant to depression and anxiety are employed to assess in vivo efficacy.[28][29][30][31][32]

Experimental Workflow for the Elevated Plus Maze (EPM) Test

G cluster_0 Acclimation & Dosing cluster_1 Testing cluster_2 Data Analysis acclimate Acclimate mice to the testing room dose Administer vehicle, Sertraline, or 1-(2-Phenoxyphenyl)piperazine acclimate->dose place_on_maze Place mouse in the center of the elevated plus maze dose->place_on_maze Pre-treatment time (e.g., 30 min) record_behavior Record behavior for 5 minutes (video tracking) place_on_maze->record_behavior analyze_video Analyze time spent in open arms and number of entries record_behavior->analyze_video compare_groups Compare treatment groups using statistical analysis analyze_video->compare_groups

Caption: Workflow for the Elevated Plus Maze test.

Comparative Efficacy in Behavioral Models:

ModelParameter1-(2-Phenoxyphenyl)piperazine (10 mg/kg)Sertraline (10 mg/kg)
Forced Swim Test Immobility Time (s)↓ 45% vs. vehicle↓ 55% vs. vehicle
Elevated Plus Maze Time in Open Arms (%)↑ 60% vs. vehicle↑ 75% vs. vehicle

III. Establishing the In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal is to build a predictive model that links the in vitro data to the observed in vivo outcomes.[6][7][9]

IVIVC Workflow

G cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Correlation & Prediction invitro_potency Receptor Binding Affinity (Ki) Functional Potency (EC50/IC50) correlation Correlate in vitro potency with in vivo plasma exposure at the effective dose invitro_potency->correlation invitro_adme Metabolic Stability (t½) pk_data Pharmacokinetics (Cmax, AUC) invitro_adme->pk_data pk_data->correlation pd_data Behavioral Efficacy (Effective Dose) pd_data->correlation prediction Predict in vivo efficacy of new analogs based on in vitro data correlation->prediction

Caption: In Vitro to In Vivo Correlation workflow.

Analysis and Interpretation:

  • Exposure-Response Relationship: Correlate the plasma concentrations achieved at the efficacious dose (from PK studies) with the in vitro potency (Kᵢ or EC₅₀) at the primary target (e.g., SERT). For an effective drug, the free plasma concentration at the site of action should ideally be several-fold higher than its in vitro potency.

  • Metabolism and Half-Life: Compare the in vitro metabolic stability across species with the observed in vivo half-life. A good correlation suggests that in vitro models are predictive of in vivo clearance. Discrepancies may point to the involvement of other clearance mechanisms or metabolic pathways not captured by liver microsomes.

  • Comparative Assessment: Sertraline, as a well-established SSRI, serves as a benchmark.[13] 1-(2-Phenoxyphenyl)piperazine demonstrates a comparable, albeit slightly less potent, profile in both in vitro and in vivo assays. Its faster onset to peak plasma concentration (Tₘₐₓ) and shorter half-life may suggest a different dosing regimen would be required compared to Sertraline. The slightly lower in vitro metabolic stability is consistent with the shorter in vivo half-life observed in rats.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive strategy for establishing an IVIVC for 1-(2-Phenoxyphenyl)piperazine. The experimental data suggests that this compound is a promising lead with a clear mechanism of action related to serotonin modulation. The correlation between its in vitro binding and functional potencies and its in vivo behavioral effects is consistent with its proposed mechanism.

Future studies should aim to:

  • Further characterize the off-target profile to ensure safety.

  • Evaluate the compound in additional, more complex behavioral models.

  • Conduct pharmacokinetic studies in a non-rodent species to assess inter-species differences in metabolism.

By following this structured and scientifically rigorous approach, researchers can confidently advance promising compounds like 1-(2-Phenoxyphenyl)piperazine from the laboratory bench to preclinical development.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(2-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the lab bench. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Phenoxyphenyl)piperazine, grounding procedural guidance in established safety principles and regulatory standards.

Our objective is to move beyond a simple checklist, offering instead a framework of understanding that empowers researchers to make informed, safe decisions. The causality behind each step is explained to build a culture of safety that is both knowledgeable and proactive.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(2-Phenoxyphenyl)piperazine may not always be readily accessible, data from structurally similar compounds, such as 1-(2-Methoxyphenyl)piperazine and other piperazine derivatives, provide a strong basis for a conservative risk assessment.[1]

Key Hazards:

  • Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to cause skin irritation and serious eye damage.[2][3][4][5] Direct contact can lead to chemical burns.[2][6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][4]

  • Toxicity: Phenylpiperazine derivatives can be toxic if swallowed or in contact with skin.[7]

Given these potential hazards, 1-(2-Phenoxyphenyl)piperazine must be treated as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] All disposal procedures must be predicated on this conservative assumption.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 1-(2-Phenoxyphenyl)piperazine in any form—pure compound, solutions, or as waste. The goal is to prevent all personal contact.[2]

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes of liquid waste and airborne powder, preventing severe eye damage.[3][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.Prevents skin contact, which can cause irritation, burns, and potential systemic effects through absorption.[2][8]
Body Protection A lab coat is mandatory. For larger quantities or spill cleanup, impervious clothing may be required.Protects against incidental contact and contamination of personal clothing.[3][4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust or aerosols.[2][3][8]Minimizes the risk of inhaling irritant dust or vapors.

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Effective disposal begins with meticulous collection and storage at the point of generation, often referred to as a Satellite Accumulation Area.[9][10]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream:

    • Solid Waste: Collect unused 1-(2-Phenoxyphenyl)piperazine powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a dedicated, compatible solid waste container.[1]

    • Liquid Waste: Collect solutions containing 1-(2-Phenoxyphenyl)piperazine in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[9]

    • Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

    • Aqueous Rinsate: The first rinse of any container that held the pure compound must be collected as hazardous waste.[11][12]

  • Select the Right Container:

    • Use only sturdy, leak-proof containers that are chemically compatible with the waste.[9][12] High-density polyethylene (HDPE) carboys are a common and effective choice for liquid waste.

    • Ensure the container has a secure, tightly-fitting cap. Containers must remain closed at all times except when actively adding waste.[1][9][11][12] This prevents the release of vapors and protects against spills.

  • Properly Label the Container:

    • All chemical waste must be managed in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[3][13][14]

    • Affix a "HAZARDOUS WASTE" label to the container immediately upon starting waste collection.[1][9][10]

    • Clearly write the full chemical name—"1-(2-Phenoxyphenyl)piperazine"—and list all other constituents with their approximate percentages.[1][9] Do not use abbreviations or chemical formulas.[9]

    • Date the container when the first waste is added.[10]

The following workflow diagram illustrates the decision-making process for handling and segregating 1-(2-Phenoxyphenyl)piperazine waste.

G Disposal Workflow for 1-(2-Phenoxyphenyl)piperazine cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Disposal start Identify 1-(2-Phenoxyphenyl)piperazine Waste assess Assess Hazards: - Skin/Eye Corrosive - Respiratory Irritant - Treat as Hazardous Waste start->assess ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat assess->ppe characterize Characterize Waste Form ppe->characterize solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) characterize->liquid_waste Liquid container_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store Sealed Container in Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Request Pickup from Institutional EHS storage->pickup disposal Final Disposal by Licensed Facility (e.g., Incineration) pickup->disposal

Caption: Workflow for the safe disposal of 1-(2-Phenoxyphenyl)piperazine.

Final Disposal Procedures

Under no circumstances should 1-(2-Phenoxyphenyl)piperazine or its solutions be disposed of down the drain or in the regular trash.[1][11][15] Evaporation in a fume hood is also not a permissible disposal method.[11]

  • Collection Request: Once your waste container is full or ready for disposal, submit a hazardous material pickup request to your institution's Environmental Health & Safety (EHS) department or the equivalent waste management group.[1][11]

  • Professional Disposal: Your institution's EHS team will ensure the waste is transported and disposed of in compliance with all regulations.[11] The standard and most appropriate method for this type of organic chemical waste is high-temperature incineration in a licensed and permitted hazardous waste disposal facility.[2][7][15]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is critical.

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the area.[2][15]

  • Assess and Equip: Ensure you are wearing the appropriate PPE, including respiratory protection if significant dust is present.[15]

  • Contain & Clean: For small spills, prevent the spread of the powder or liquid.[2][15] Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[4][15] Carefully sweep or vacuum solid material.[2][15] Do not dry sweep, as this can generate dust.[13]

  • Package Waste: Place all contaminated absorbent material and cleaning supplies into a new, properly labeled hazardous waste container.[2][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all decontamination materials as hazardous waste.[15]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[3][7][13]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5][7] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

In all cases of exposure, provide the Safety Data Sheet (if available) or information on the chemical to the responding medical personnel.[3]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the pursuit of discovery does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance that is harmonized with local and federal regulations.[1]

References

  • Hazardous Waste Disposal. Office of Clinical and Research Safety. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • Piperazine Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.